molecular formula C6H15ClN2 B3418269 1,3-Dimethylpiperazine dihydrochloride CAS No. 1220040-19-6

1,3-Dimethylpiperazine dihydrochloride

Cat. No.: B3418269
CAS No.: 1220040-19-6
M. Wt: 150.65 g/mol
InChI Key: DPBBTNJEYWACKY-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C6H15ClN2 and its molecular weight is 150.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 150.0923762 g/mol and the complexity rating of the compound is 72.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCWAVJWPWKDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695756
Record name 1,3-Dimethylpiperazine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152110-26-3
Record name 1,3-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1,3-Dimethylpiperazine dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1,3-Dimethylpiperazine Dihydrochloride: A Chiral Building Block in Modern Drug Discovery

Abstract

(S)-1,3-Dimethylpiperazine dihydrochloride is a valuable chiral building block integral to the synthesis of complex molecular architectures in medicinal chemistry. Its unique structural and stereochemical properties make it a significant component in the design of novel therapeutic agents, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible stereoselective synthetic route, and methods for its characterization. Furthermore, it explores the functional implications of its chirality and its application as a strategic scaffold in drug development, offering researchers and scientists a detailed technical resource for leveraging this compound in their work.

Introduction: The Piperazine Scaffold and the Imperative of Chirality

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs across various therapeutic areas.[1] Its conformational flexibility, basicity, and ability to engage in multiple hydrogen bonding interactions allow it to serve as a versatile linker or pharmacophore core.[1] The incorporation of substituents onto the piperazine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Of paramount importance in modern drug design is the control of stereochemistry. The introduction of a chiral center, as seen in (S)-1,3-Dimethylpiperazine, can profoundly influence a molecule's biological activity by dictating its three-dimensional orientation and interaction with chiral biological targets like enzymes and receptors.[2] (S)-1,3-Dimethylpiperazine dihydrochloride provides a stereochemically defined building block, ensuring that the desired enantiomer of a final compound is synthesized, which is often a critical regulatory requirement.[2] The methyl group at the C3 position not only introduces this chirality but can also enhance target potency and selectivity by acting as a steric handle to probe binding pockets.[3]

Physicochemical and Structural Properties

The precise stereochemical and physical properties of (S)-1,3-Dimethylpiperazine dihydrochloride are fundamental to its application. The "(S)" designation defines the absolute configuration at the C3 chiral center according to the Cahn-Ingold-Prelog priority rules.[2] The dihydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions and for formulation purposes.[4]

Core Molecular Structure

The piperazine ring typically adopts a stable chair conformation to minimize steric strain. In (S)-1,3-Dimethylpiperazine, the methyl groups can occupy axial or equatorial positions, with the molecule favoring the conformation that places the bulkier substituents in the more stable equatorial orientation.[2]

Caption: 2D structure of (S)-1,3-Dimethylpiperazine dihydrochloride.

Key Physicochemical Data

The following table summarizes the essential properties of the compound.

PropertyValueReference(s)
CAS Number 1152110-30-9[2][5]
Molecular Formula C₆H₁₆Cl₂N₂[5][6]
Molecular Weight 187.11 g/mol [5][6]
Canonical SMILES C[C@H]1CN(C)CCN1.[H]Cl.[H]Cl[5][6]
InChI Key (Free Base) FMMUNDXXVADKHS-LURJTMIESA-N[7]
Form Solid[7]
Storage Conditions Sealed in dry, Room Temperature or 2-8°C[5][6]

Synthesis and Stereochemical Control

The stereoselective synthesis of (S)-1,3-Dimethylpiperazine is critical to its utility. While various methods exist for piperazine synthesis, achieving high enantiomeric purity requires a carefully designed strategy. A plausible approach involves the use of a chiral precursor, such as a derivative of L-alanine, to set the stereocenter at the C3 position.

G A L-Alanine Derivative (Chiral Pool) B Reductive Amination with N-methylethylene- diamine precursor A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Purification & Salt Formation (HCl) C->D Step 3 E (S)-1,3-Dimethylpiperazine Dihydrochloride D->E Final Product

Caption: Plausible synthetic workflow for (S)-1,3-Dimethylpiperazine.

Experimental Protocol: Stereoselective Synthesis

This protocol outlines a conceptual pathway for the synthesis. Disclaimer: This is a representative protocol and requires optimization and validation.

  • Step 1: Activation of Chiral Precursor: Convert L-alanine methyl ester to its corresponding N-protected derivative (e.g., Boc-L-alanine methyl ester).

  • Step 2: Reductive Amination: React the protected alanine derivative with a suitable N-methylated two-carbon unit containing a primary amine and a masked aldehyde or ketone. A reducing agent such as sodium triacetoxyborohydride is then used to form the secondary amine.

  • Step 3: Deprotection and Cyclization: Remove the protecting group (e.g., Boc group with trifluoroacetic acid) to reveal the free amine, which then undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazinone ring.

  • Step 4: Reduction of Amide: Reduce the piperazinone carbonyl group using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent (e.g., THF) to yield (S)-1,3-dimethylpiperazine free base.

  • Step 5: Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in the same solvent, to precipitate (S)-1,3-Dimethylpiperazine dihydrochloride.

  • Step 6: Isolation and Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.[8]

The key to this process is the use of a starting material from the chiral pool (L-alanine) to ensure the final product has the desired (S)-stereochemistry.

Spectroscopic Characterization

Confirmation of the structure and purity of (S)-1,3-Dimethylpiperazine dihydrochloride is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule.

Predicted NMR Data

While experimental spectra should always be obtained for confirmation, the following table provides predicted chemical shifts based on the analysis of similar structures and standard chemical shift values.[9][10]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~3.0 - 3.8MultipletsProtons on the piperazine ring (C2, C5, C6)
¹H ~2.9SingletMethyl protons on N1
¹H ~1.4DoubletMethyl protons on C3, coupled to the C3 proton
¹H BroadSingletAcidic N-H protons, may exchange with solvent
¹³C ~50 - 60CH₂Ring carbons C2, C5, C6
¹³C ~50CHChiral carbon C3
¹³C ~45CH₃N1-methyl carbon
¹³C ~15 - 20CH₃C3-methyl carbon
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-1,3-Dimethylpiperazine dihydrochloride.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters. Typically, a 400 MHz or higher field magnet is sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak.

Applications in Medicinal Chemistry and Drug Development

The primary application of (S)-1,3-Dimethylpiperazine dihydrochloride is as a chiral building block for the synthesis of more complex, biologically active molecules. Its defined stereochemistry is crucial for achieving selective interactions with biological targets.

Role in Kinase Inhibitor Design

A prominent application is in the design of kinase inhibitors, a major class of anti-cancer drugs.[3] The 3-methylpiperazine moiety can be used to:

  • Enhance Potency: The methyl group can make favorable hydrophobic or van der Waals contacts within the kinase active site.

  • Improve Selectivity: The steric bulk of the methyl group can prevent binding to off-target kinases that have smaller active sites, thereby reducing side effects.[3]

  • Modulate Physicochemical Properties: The piperazine core helps maintain aqueous solubility, a desirable property for drug candidates.

G A (S)-1,3-Dimethylpiperazine Dihydrochloride (Chiral Building Block) B Nucleophilic Substitution onto an Electrophilic Scaffold (e.g., heteroaryl chloride) A->B Reactant C Advanced Intermediate with Stereocenter B->C Key Bond Formation D Further Synthetic Modifications C->D Elaboration E Final Target Molecule (e.g., Kinase Inhibitor) D->E Completion

Caption: Logical flow of application in drug discovery synthesis.

Protocol: Incorporation into a Target Scaffold

This protocol describes a general method for using the compound in a nucleophilic substitution reaction, a common step in drug synthesis.[3]

  • Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the electrophilic scaffold (e.g., a 2-chloro-pyrimidine derivative) in an appropriate polar aprotic solvent such as DMF or NMP.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture. This is necessary to deprotonate the hydrochloride salt and generate the free base of (S)-1,3-dimethylpiperazine in situ.

  • Addition of Piperazine: Add (S)-1,3-Dimethylpiperazine dihydrochloride to the reaction mixture. Typically, a slight excess (1.1-1.5 equivalents) is used.

  • Reaction Conditions: Heat the mixture to a temperature appropriate for the specific substrates, often between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to isolate the desired molecule.

Conclusion

(S)-1,3-Dimethylpiperazine dihydrochloride stands out as a strategically important chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry, coupled with the versatile properties of the piperazine scaffold, provides medicinal chemists with a powerful tool for constructing novel therapeutic agents with enhanced potency and selectivity. The synthetic and analytical protocols detailed in this guide serve as a foundational resource for researchers aiming to incorporate this valuable building block into their drug discovery programs, ultimately contributing to the development of next-generation medicines.

References

  • Prieur, A., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(2), M1139.
  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • Krystofova, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.
  • PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved from [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (n.d.).
  • PubChem. (n.d.). 1,4-Dimethylpiperazine dihydrochloride. Retrieved from [Link]

  • BIOSYNCE. (n.d.). (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

  • Basilicata, M., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5556.

Sources

(R)-1,3-Dimethylpiperazine hydrochloride chemical formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1,3-Dimethylpiperazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and its utility as a versatile linker, make it a cornerstone of modern drug design.[2] This guide focuses on a specific, high-value derivative: (R)-1,3-Dimethylpiperazine and its hydrochloride salt.

As a chiral building block, (R)-1,3-Dimethylpiperazine offers a strategic advantage in the development of enantiomerically pure pharmaceuticals. The introduction of stereospecificity is a critical step in drug optimization, often leading to enhanced potency, improved selectivity, and a reduction in off-target side effects.[3] The addition of the 3-methyl group, in the (R)-configuration, provides a valuable steric and conformational constraint that medicinal chemists can exploit to fine-tune interactions with biological targets, particularly in fields like kinase inhibition and central nervous system (CNS) therapeutics.[1][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecular profile, synthesis, analytical characterization, and strategic applications of (R)-1,3-Dimethylpiperazine hydrochloride, grounding technical protocols in established scientific principles to empower its effective use in the laboratory.

Molecular and Physicochemical Profile

A precise understanding of the chemical identity and properties of (R)-1,3-Dimethylpiperazine is fundamental. It is crucial to distinguish between the free base, the monohydrochloride, and the dihydrochloride salt, as their properties and applications can differ. The dihydrochloride form is frequently supplied commercially due to its enhanced stability and solid handling characteristics.[3][4]

Property(R)-1,3-Dimethylpiperazine (Free Base)(R)-1,3-Dimethylpiperazine Hydrochloride(R)-1,3-Dimethylpiperazine Dihydrochloride
Molecular Formula C₆H₁₄N₂[5][6]C₆H₁₅ClN₂[7][8]C₆H₁₆Cl₂N₂[3][4]
Molecular Weight 114.19 g/mol [5][6]150.65 g/mol [7][8]187.11 g/mol [3][4]
Appearance Liquid (Predicted)[9]SolidSolid
CAS Number 1152367-80-0 (for S-enantiomer)Not Available1152110-26-3[3][4]
SMILES C[C@H]1CN(C)CCN1[5]C[C@H]1NCCN(C)C1.[H]Cl[8]C[C@@H]1CN(C)CCN1.[H]Cl.[H]Cl[4]
pKa (Predicted) 9.34 ± 0.40[9]Not AvailableNot Available
Storage 2-8°C or Room Temperature[9]Room Temperature, sealed, dry[7]Room Temperature, sealed, dry[3][4]

Synthesis and Purification

The synthesis of (R)-1,3-Dimethylpiperazine is a multi-step process that requires careful control of stereochemistry. The following represents a logical and common approach for its preparation and subsequent conversion to the hydrochloride salt.

Conceptual Synthesis Workflow

The synthesis typically begins from a chiral starting material, such as an amino acid, to set the required stereocenter. A common precursor is (R)-alanine. The workflow involves protection, reduction, cyclization, and deprotection steps to construct the piperazine ring with the desired methylation pattern.

G cluster_0 Synthesis of (R)-1,3-Dimethylpiperazine A (R)-Alanine B N-Boc-(R)-Alanine A->B Boc Protection C N-Boc-(R)-Alaninol B->C Reduction (e.g., LiAlH4) D N-Boc-(R)-Alaninal C->D Oxidation (e.g., Dess-Martin) E Reductive Amination Product D->E Reductive Amination with Methylamine F N-Boc-(R)-1,3-Dimethylpiperazine E->F Intramolecular Cyclization G (R)-1,3-Dimethylpiperazine (Free Base) F->G Deprotection (e.g., TFA) H (R)-1,3-Dimethylpiperazine HCl/2HCl G->H Salt Formation with HCl

Caption: Conceptual workflow for the synthesis of (R)-1,3-Dimethylpiperazine HCl.

Experimental Protocol: Use in Nucleophilic Aromatic Substitution

This protocol demonstrates the application of (R)-1,3-Dimethylpiperazine as a nucleophile, a common role in drug synthesis. This example is adapted from the synthesis of novel thiadiazines.[1][10]

Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one.

Materials:

  • 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equiv)

  • (R)-1,3-dimethylpiperazine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • tert-Butyl methyl ether (t-BuOMe)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (0.500 mmol) in anhydrous THF (1 mL) at ambient temperature (~20°C), add (R)-1,3-dimethylpiperazine (0.500 mmol, 57.0 mg) in a single portion.

    • Causality: THF is chosen as an aprotic solvent to facilitate the nucleophilic substitution without interfering with the reactants. The reaction is run at a 1:1 stoichiometry to favor monosubstitution.

  • Reaction Monitoring: Protect the reaction vessel with a drying tube (e.g., CaCl₂) and stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) until completion (approx. 24 hours).

    • Trustworthiness: TLC provides a simple and rapid method to validate the reaction's progress, ensuring the starting material is fully consumed before proceeding to workup, which prevents purification complications.

  • Workup: Once the reaction is complete, add DCM saturated with ammonia (10 mL). Adsorb the resulting mixture directly onto silica gel by concentrating the solvent in vacuo.

    • Causality: The ammoniacal DCM is used to quench any remaining acidic species and ensure the product is in its free base form for chromatography. Adsorbing the crude material onto silica facilitates efficient loading onto the chromatography column.

  • Purification: Purify the product by flash column chromatography using a solvent system of DCM/t-BuOMe (50:50) to yield the title compound.

    • Expertise: The choice of solvent system for chromatography is critical for separating the desired product from unreacted starting material and byproducts. This specific ratio was optimized to provide good resolution.

Analytical Characterization and Quality Control

Rigorous quality control is paramount to ensure the chemical identity, purity, and enantiomeric integrity of (R)-1,3-Dimethylpiperazine hydrochloride for its use in pharmaceutical development.

Analytical Workflow

A comprehensive analytical workflow validates the material's quality at each stage, from synthesis to final product release.

G cluster_0 QC Workflow for (R)-1,3-Dimethylpiperazine HCl start Crude Product nmr Structure Confirmation (¹H & ¹³C NMR) start->nmr Identity ms Molecular Weight (Mass Spectrometry) start->ms Identity hplc_purity Chemical Purity (RP-HPLC-UV) start->hplc_purity Purity final Qualified Material nmr->final ms->final hplc_chiral Enantiomeric Purity (Chiral HPLC) hplc_purity->hplc_chiral Stereochemistry hplc_chiral->final

Caption: Standard analytical workflow for quality control and release.

Protocol: Chemical Purity by HPLC-UV with Derivatization

Since the piperazine core lacks a strong UV chromophore, derivatization is often necessary for sensitive detection at trace levels or for purity analysis by HPLC-UV. This protocol is based on established methods for piperazine analysis.[11]

Objective: To determine the chemical purity of (R)-1,3-Dimethylpiperazine via HPLC-UV after derivatization with NBD-Cl.

Materials:

  • (R)-1,3-Dimethylpiperazine sample

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium borate buffer (pH 9.5)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade with 0.1% Formic Acid (FA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard/Sample Preparation: Accurately weigh ~10 mg of the (R)-1,3-Dimethylpiperazine sample and dissolve in a 1:1 mixture of ACN/water to make a 1 mg/mL stock solution. Create a working solution by diluting to 0.1 mg/mL.

  • Derivatization: To 100 µL of the working solution, add 200 µL of sodium borate buffer and 200 µL of a 1 mg/mL NBD-Cl solution in ACN. Vortex and heat at 60°C for 30 minutes. Cool to room temperature.

    • Self-Validation: The reaction with NBD-Cl forms a stable, UV-active derivative, enabling detection. Running a blank (reagents only) alongside the sample ensures that no interfering peaks arise from the derivatization reagents themselves.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 470 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak area of the derivatized product and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Applications in Drug Development

The unique structural features of (R)-1,3-Dimethylpiperazine make it a highly valuable component in the design of sophisticated therapeutic agents.

Role as a Chiral Scaffold

The primary application is as a chiral building block for creating enantiopure drugs. This is particularly critical for agents targeting the CNS, where stereochemistry can drastically alter a drug's efficacy and safety profile.[3] By incorporating the (R)-1,3-dimethylpiperazine moiety, developers can ensure that the final active pharmaceutical ingredient (API) interacts with its target receptor or enzyme in a specific, predetermined orientation.

Kinase Inhibitor Design

In the field of oncology and inflammation, piperazine derivatives are frequently used in the design of kinase inhibitors.[1] The 3-methyl group on the piperazine ring serves two key functions:

  • Steric Probe: The methyl group can be used to probe small hydrophobic pockets within the ATP-binding site of a kinase, potentially increasing binding affinity and selectivity.

  • Conformational Restriction: It restricts the rotation of adjacent aromatic systems, locking the molecule into a more favorable binding conformation and reducing the entropic penalty of binding.

G cluster_0 Interaction with Kinase Active Site hinge Hinge Binders (e.g., Pyrimidine) piperazine (R)-1,3-Dimethylpiperazine Moiety hinge->piperazine Linker probe Hydrophobic Pocket piperazine->probe Methyl group probes pocket for selectivity solvent Solvent Front piperazine->solvent Vector towards solvent exposure (improves solubility)

Caption: Role of the (R)-1,3-dimethylpiperazine moiety in kinase inhibition.

Safety and Handling

(S)-1,3-Dimethylpiperazine, the enantiomer, is classified as harmful if swallowed and poses a risk of serious eye damage.[9] It is prudent to handle the (R)-enantiomer and its salts with the same level of caution.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust or contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Store containers tightly sealed in a dry, cool, and well-ventilated place at room temperature.[3][7] In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.

Conclusion

(R)-1,3-Dimethylpiperazine hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined stereochemistry, coupled with the versatile piperazine core, provides medicinal chemists with a reliable building block to construct complex and highly specific therapeutic agents. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for leveraging its full potential in the rigorous and demanding environment of pharmaceutical research and development.

References

  • (R)-1,3-Dimethylpiperazine dihydrochloride. MySkinRecipes. [Link]

  • Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. [Link]

  • 1,3-Dimethylpiperazine. PubChem. [Link]

  • Method for the preparation of piperazine and its derivatives.
  • (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. BIOSYNCE. [Link]

  • Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]

  • Pelliccia, S., Di Matteo, M., & Di Fabio, R. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1545. [Link]

  • The Role of 1-(3,4-Dimethylphenyl)piperazine in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • Reddy, G. S., Reddy, S. P., & Kumar, A. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of 1,3-Dimethylpiperazine Dihydrochloride, a valuable heterocyclic scaffold in pharmaceutical research and drug development. The synthesis is approached in two primary stages: the N-methylation of a commercially available precursor followed by the formation of the dihydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and rationale for the chosen methodologies.

Strategic Overview: The Eschweiler-Clarke Approach

The synthesis of 1,3-Dimethylpiperazine commences with the strategic selection of a suitable precursor and a methylation reaction that offers high selectivity and yield. For this purpose, 2-Methylpiperazine serves as an ideal starting material. The core transformation is the methylation of the secondary amine at the 1-position.

The chosen method for this N-methylation is the Eschweiler-Clarke reaction . This classic and highly reliable reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] The key advantages of this approach are:

  • High Selectivity: The reaction conditions are optimized for methylation and effectively prevent the formation of quaternary ammonium salts, a common side reaction in other methylation strategies.[1]

  • Irreversibility: The reaction is driven to completion by the formation and loss of carbon dioxide gas.[1]

  • Operational Simplicity: The reaction is typically performed at atmospheric pressure and moderate temperatures, making it amenable to standard laboratory setups.

Following the successful synthesis and purification of the 1,3-Dimethylpiperazine free base, the final step involves its conversion to the more stable and often more easily handled dihydrochloride salt.[3] This is achieved through a straightforward acid-base reaction with hydrochloric acid.

Overall Synthesis Pathway

The two-stage synthesis can be visualized as follows:

Synthesis_Pathway cluster_0 Stage 1: N-Methylation cluster_1 Stage 2: Salt Formation Start 2-Methylpiperazine Intermediate 1,3-Dimethylpiperazine (Free Base) Start->Intermediate Eschweiler-Clarke Reaction (HCHO, HCOOH) Product This compound Intermediate->Product HCl

Caption: Overall two-stage synthesis of this compound.

Mechanistic Insights: The Eschweiler-Clarke Reaction

The reaction proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

  • Imine Formation: The more nucleophilic secondary amine of 2-Methylpiperazine attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor. The hydride is transferred to the electrophilic carbon of the iminium ion, reducing it to the tertiary amine, 1,3-Dimethylpiperazine.

  • Irreversibility: The transfer of the hydride from formic acid results in the formation of an unstable carbamic acid which decomposes into carbon dioxide, driving the reaction to completion.[1]

The reaction stops at the tertiary amine stage because the product lacks the N-H proton necessary to form a new iminium ion, thus preventing quaternization.[1]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of 1,3-Dimethylpiperazine (Free Base)

This protocol is adapted from the general principles of the Eschweiler-Clarke reaction.[1][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylpiperazine100.1650.0 g0.50
Formaldehyde (37% aq. solution)30.0345.0 mL~0.60
Formic Acid (98-100%)46.0325.0 mL~0.66
Sodium Hydroxide (50% aq. solution)40.00As needed-
Diethyl Ether (anhydrous)74.123 x 100 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Initial Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methylpiperazine (50.0 g, 0.50 mol).

  • Addition of Formaldehyde: While stirring and cooling the flask in an ice bath, slowly add the formaldehyde solution (45.0 mL, ~0.60 mol) dropwise, ensuring the temperature of the reaction mixture does not exceed 20°C.

  • Addition of Formic Acid: After the formaldehyde addition is complete, continue to cool the mixture and add formic acid (25.0 mL, ~0.66 mol) dropwise. The rate of addition should be controlled to manage the evolution of carbon dioxide gas.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 90-100°C) for 6-8 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a 50% aqueous solution of sodium hydroxide until the pH is >12. This step should be performed in an ice bath as it is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product is then purified by fractional distillation under atmospheric pressure to yield 1,3-Dimethylpiperazine as a colorless liquid.

Part B: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
1,3-Dimethylpiperazine114.1910.0 g
Isopropanol (anhydrous)60.10100 mL
Hydrochloric Acid (concentrated, 37%)36.46As needed
Diethyl Ether (anhydrous)74.12As needed

Procedure:

  • Dissolution: Dissolve the purified 1,3-Dimethylpiperazine (10.0 g) in anhydrous isopropanol (100 mL) in a 250 mL Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath. While stirring, add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper (pH ~1-2). A white precipitate will form.

  • Crystallization: Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation. If needed, add anhydrous diethyl ether to aid precipitation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to a constant weight.

Experimental Workflow Diagram

Experimental_Workflow cluster_A Part A: Free Base Synthesis cluster_B Part B: Dihydrochloride Salt Formation A1 Combine 2-Methylpiperazine, HCHO, and HCOOH A2 Reflux for 6-8 hours A1->A2 A3 Cool and basify with NaOH A2->A3 A4 Extract with Diethyl Ether A3->A4 A5 Dry organic phase (MgSO4) A4->A5 A6 Evaporate solvent A5->A6 A7 Fractional Distillation A6->A7 B1 Dissolve free base in Isopropanol A7->B1 Purified 1,3-Dimethylpiperazine B2 Cool and add concentrated HCl B1->B2 B3 Stir to complete precipitation B2->B3 B4 Vacuum Filtration B3->B4 B5 Wash with cold Diethyl Ether B4->B5 B6 Dry under vacuum B5->B6 Final Final Product B6->Final

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Properties

The final product, this compound, should be a white crystalline solid. Proper characterization is essential to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
Chemical FormulaC₆H₁₆Cl₂N₂[5]
Molecular Weight187.11 g/mol [5]
AppearanceWhite crystalline solidExpected
StorageStore at room temperature, sealed in dry conditions.[6]

Spectroscopic Analysis (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on the carbon of the piperazine ring), as well as complex multiplets for the methylene protons of the ring. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum should display four unique carbon signals: two for the methyl groups and two for the non-equivalent methylene carbons in the piperazine ring, in addition to the methine carbon.

  • Mass Spectrometry (MS): The mass spectrum of the free base (1,3-Dimethylpiperazine) would show a molecular ion peak (M+) at m/z = 114.19.[7]

Conclusion

The synthetic pathway detailed in this guide, utilizing the Eschweiler-Clarke reaction for the N-methylation of 2-Methylpiperazine followed by conversion to the dihydrochloride salt, represents an efficient and reliable method for obtaining this compound. The provided protocols are designed to be robust and scalable for laboratory settings. As with any chemical synthesis, proper safety precautions and analytical characterization are paramount to ensure a successful and safe outcome.

References

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An In-depth Technical Guide to the Mechanism of Action of Dimethylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylpiperazine compounds, particularly the prototypical ganglionic agonist 1,1-Dimethyl-4-phenylpiperazinium (DMPP), represent a critical class of molecules for interrogating the function of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[2][3][4] This technical guide provides a comprehensive analysis of the mechanism of action of dimethylpiperazine compounds, focusing on DMPP as a representative agent. We will explore the molecular interactions with nAChR subtypes, the resultant signaling cascades, and the key experimental methodologies employed to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of nicotinic agonists.

Introduction: The Significance of Dimethylpiperazine Compounds in Nicotinic Acetylcholine Receptor Research

Nicotinic acetylcholine receptors (nAChRs) are crucial mediators of cholinergic signaling, playing pivotal roles in a vast array of physiological processes, including cognitive function, neuromuscular transmission, and autonomic regulation.[3][5] The diverse family of nAChRs, composed of various subunit combinations (e.g., α4β2, α7), presents a rich landscape for therapeutic intervention in neurological and inflammatory disorders.[2][6]

Dimethylpiperazine compounds, exemplified by DMPP, have long served as invaluable pharmacological tools to selectively activate specific populations of nAChRs, particularly the ganglionic subtypes.[1] Their ability to elicit robust and reproducible physiological responses has been instrumental in delineating the functional roles of these receptors. More recently, the anti-inflammatory properties of nAChR agonists have garnered significant attention, with compounds like DMPP demonstrating the capacity to downregulate inflammatory responses in immune cells.[7][8] This guide will dissect the mechanistic underpinnings of these actions, from receptor binding to downstream cellular effects.

Molecular Interaction with Nicotinic Acetylcholine Receptors

The primary mechanism of action of dimethylpiperazine compounds is their direct binding to and activation of nAChRs. This interaction triggers a conformational change in the receptor, opening a central ion channel and leading to an influx of cations, primarily Na+ and Ca2+.[6][9]

Structure-Activity Relationships and Receptor Subtype Selectivity

The affinity and selectivity of dimethylpiperazine compounds for different nAChR subtypes are dictated by their chemical structure. The piperazine core and the nature of its substituents are critical determinants of binding. For instance, the presence of two methyl groups on one of the nitrogen atoms of the piperazine ring is a key feature for potent agonist activity at ganglionic nAChRs.

While DMPP is considered a classical agonist of neuronal nAChR subtypes, it exhibits variability in its effects across different subunit compositions.[10] Studies have shown that DMPP can also act on muscle-type nAChRs.[10] The determinants of agonist binding affinity on the beta subunits of neuronal nAChRs have been investigated, highlighting the importance of specific amino acid residues in conferring high affinity for ligands like DMPP.

The development of subtype-selective ligands is a major focus in nAChR drug discovery.[11][12] Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are essential in this endeavor.[13][14][15] These studies guide the rational design of novel dimethylpiperazine analogs with improved selectivity for specific nAChR subtypes, which is crucial for developing targeted therapeutics with fewer off-target effects.

Receptor Activation and Desensitization

Upon binding of an agonist like DMPP, the nAChR undergoes a rapid transition to an open, ion-conducting state.[16] This leads to membrane depolarization and the initiation of downstream signaling events. However, prolonged or repeated exposure to the agonist can lead to receptor desensitization, a state in which the receptor is no longer responsive to the agonist despite its continued presence.[17] This process is a critical regulatory mechanism that prevents overstimulation of the receptor and is an important consideration in the therapeutic application of nAChR agonists.

Downstream Signaling Pathways

The influx of cations, particularly Ca2+, through the nAChR channel triggers a cascade of intracellular signaling events that mediate the diverse physiological effects of dimethylpiperazine compounds.[18]

The PI3K/Akt and PLC Signaling Cascades

A significant body of evidence points to the involvement of the Phosphoinositide 3-kinase (PI3K)/Akt and Phospholipase C (PLC) pathways in the actions of DMPP.[7][8] In inflammatory cells like monocytes and macrophages, DMPP has been shown to activate PI3K, which is associated with α3, α4, and α5 nAChR subunits.[7][8] This activation of PI3K leads to the phosphorylation and activation of PLC.[7][8]

The chronic, low-level activation of PLC by DMPP can lead to the depletion of intracellular calcium stores from the endoplasmic reticulum.[7][8] This, in turn, can modulate cellular responses, such as inhibiting the release of pro-inflammatory cytokines like TNF-α.[7][8] The anti-inflammatory effects of DMPP can be blocked by inhibitors of PI3K, confirming the crucial role of this pathway.[7][8]

Modulation of Neurotransmitter Release

In the nervous system, presynaptic nAChRs play a critical role in modulating the release of various neurotransmitters.[2] DMPP, by activating these presynaptic receptors, can enhance the release of acetylcholine (ACh) from motor nerve terminals.[10][19] This effect is dependent on the frequency of nerve stimulation and involves calmodulin-dependent systems.[10][19]

The ability of dimethylpiperazine compounds to modulate neurotransmitter release has significant implications for their potential therapeutic use in conditions characterized by deficits in cholinergic transmission.

Experimental Methodologies for Mechanistic Elucidation

A variety of experimental techniques are employed to investigate the mechanism of action of dimethylpiperazine compounds. These methods provide insights into receptor binding, ion channel function, and downstream signaling events.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the interaction of compounds with their target receptors.[9][20] In a typical competitive binding assay, a radiolabeled ligand with known affinity for the nAChR is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (e.g., a dimethylpiperazine analog).[9][21] By measuring the displacement of the radioligand, the affinity (Ki) of the test compound for the receptor can be determined.

Table 1: Key Parameters in Radioligand Binding Assays

ParameterDescription
Radioligand A high-affinity, subtype-selective ligand labeled with a radioisotope (e.g., [3H]epibatidine, [3H]cytisine).[20][22]
Receptor Source Cell lines stably expressing a specific nAChR subtype or tissue homogenates rich in the target receptor.[9][21]
IC50 The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.[9]
Ki The inhibition constant, which is a measure of the binding affinity of the unlabeled ligand for the receptor.[9]
  • Preparation of Reagents:

    • Prepare a stock solution of the radioligand (e.g., [3H]epibatidine) in a suitable buffer.

    • Prepare serial dilutions of the unlabeled dimethylpiperazine compound.

    • Prepare the receptor-containing membrane fraction from a suitable source.[23]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the unlabeled compound (or buffer for total binding), the membrane preparation, and finally the radioligand.[9]

    • Include a set of wells with a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine) to determine non-specific binding.[9]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[23]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp recording, are used to directly measure the ion currents flowing through nAChR channels upon activation by dimethylpiperazine compounds.[16] These methods provide detailed information about the functional properties of the receptor, including its ion selectivity, gating kinetics, and modulation by various factors.

G cluster_prep Oocyte Preparation cluster_rec Recording cluster_app Compound Application cluster_analysis Data Analysis prep1 Harvest Xenopus Oocytes prep2 Inject cRNA for nAChR Subunits prep1->prep2 prep3 Incubate for 2-5 Days prep2->prep3 rec1 Place Oocyte in Recording Chamber prep3->rec1 rec2 Impale with Voltage and Current Electrodes rec1->rec2 rec3 Clamp Membrane Potential (e.g., -60 mV) rec2->rec3 app1 Perfuse with Control Solution rec3->app1 app2 Apply Dimethylpiperazine Compound app1->app2 app3 Record Inward Current app2->app3 an1 Measure Peak Current Amplitude app3->an1 an2 Construct Dose-Response Curve an1->an2 an3 Determine EC50 an2->an3

Caption: Workflow for Two-Electrode Voltage Clamp Recording.

Calcium Imaging

Calcium imaging is a powerful technique to visualize the influx of Ca2+ through nAChRs and the subsequent changes in intracellular calcium concentration.[24][25] This method utilizes fluorescent calcium indicators that change their fluorescence intensity upon binding to Ca2+.

  • Cell Culture and Indicator Loading:

    • Culture neurons on glass coverslips.

    • Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).[24][26]

  • Imaging Setup:

    • Place the coverslip on the stage of a fluorescence microscope equipped with a sensitive camera.

  • Stimulation and Recording:

    • Perfuse the cells with a control buffer.

    • Apply the dimethylpiperazine compound to the cells.[24][27]

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the changes in intracellular calcium concentration based on the fluorescence signal.

    • Analyze the spatial and temporal dynamics of the calcium response.

Synthesis of Dimethylpiperazine Compounds

The synthesis of dimethylpiperazine compounds is a critical aspect of their use in research and drug development. Several synthetic routes have been developed, each with its own advantages and disadvantages in terms of yield, purity, and scalability.[28]

Table 2: Comparison of Synthesis Routes for 1,4-Dimethylpiperazine

ParameterRoute 1: Reductive Amination (Eschweiler-Clarke)Route 2: Cyclization of N-Methyldiethanolamine
Target Product 1,4-Dimethylpiperazine1,4-Dimethylpiperazine
Starting Materials Piperazine, Formaldehyde, Formic AcidN-Methyldiethanolamine, Monomethylamine, Hydrogen
Catalyst/Reagent Formic Acid (reducing agent)Copper-based composite catalyst
Reaction Temperature 40-60 °C220-290 °C[28]
Reaction Pressure Atmospheric2.0-5.0 MPa[28]
Reported Yield High conversion42.8% - 59%[28]

Other methods for the preparation of dimethylpiperazine include the catalytic action of acidic silica-alumina particles on various methylated ethylenediamines.[29] The choice of synthetic route depends on factors such as the desired isomer, available starting materials, and the required scale of production.[28]

Conclusion and Future Directions

Dimethylpiperazine compounds, particularly DMPP, have been instrumental in advancing our understanding of nicotinic acetylcholine receptor function. Their mechanism of action, centered on the activation of nAChRs and the subsequent triggering of intracellular signaling cascades, is now well-characterized. The anti-inflammatory and neuromodulatory effects of these compounds highlight their therapeutic potential.

Future research in this area will likely focus on:

  • The development of novel dimethylpiperazine analogs with enhanced subtype selectivity for specific nAChRs.

  • A deeper exploration of the signaling pathways downstream of nAChR activation in different cell types.

  • The evaluation of the therapeutic efficacy of dimethylpiperazine compounds in preclinical models of neurological and inflammatory diseases.

The continued investigation of the mechanism of action of dimethylpiperazine compounds will undoubtedly provide valuable insights into the complex roles of nicotinic acetylcholine receptors in health and disease, paving the way for the development of novel and effective therapies.

References

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An In-depth Technical Guide to (S)-1,3-Dimethylpiperazine Dihydrochloride: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a favored scaffold in drug design.[2] The introduction of chirality to the piperazine ring, as seen in (S)-1,3-Dimethylpiperazine, opens up new avenues for exploring three-dimensional chemical space, which is crucial for enhancing target affinity and selectivity.[3] This guide provides a comprehensive technical overview of (S)-1,3-Dimethylpiperazine dihydrochloride (CAS Number: 1152110-30-9), a valuable chiral building block in the synthesis of complex, enantiomerically pure pharmaceutical agents.[3][4]

Physicochemical and Structural Characteristics

(S)-1,3-Dimethylpiperazine dihydrochloride is the hydrochloride salt of the parent compound, (S)-1,3-Dimethylpiperazine. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, making it more amenable for use in various synthetic and biological applications.

Table 1: Physicochemical Properties of (S)-1,3-Dimethylpiperazine Dihydrochloride

PropertyValueSource(s)
CAS Number 1152110-30-9[4]
Molecular Formula C₆H₁₆Cl₂N₂[4]
Molecular Weight 187.11 g/mol [4]
Appearance White to off-white solidGeneral knowledge
Storage Sealed in a dry environment at 2-8°C[4]

The stereochemistry of (S)-1,3-Dimethylpiperazine is defined by the "(S)" configuration at the C3 position of the piperazine ring. This specific spatial arrangement of the methyl group is critical for its utility as a chiral building block, influencing its interactions with biological targets. The piperazine ring typically adopts a chair conformation to minimize steric hindrance, with the methyl groups preferentially occupying equatorial positions.

Synthetic Methodologies: A Pathway to Enantiopure (S)-1,3-Dimethylpiperazine Dihydrochloride

Conceptual Synthetic Workflow

A logical synthetic approach would commence with a readily available chiral starting material, such as (S)-Alanine, to install the desired stereocenter early in the synthetic sequence. The following multi-step process illustrates a conceptual pathway:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Protection & Activation cluster_2 Step 3: Azide Introduction cluster_3 Step 4: Reduction of Azide cluster_4 Step 5: Cyclization cluster_5 Step 6: N-Methylation cluster_6 Step 7: Deprotection & Salt Formation A (S)-Alanine B (S)-Alaninol A->B LiAlH4 or similar reducing agent A->B C (S)-N-Protected Alaninol B->C Boc2O or CbzCl B->C D (S)-N-Protected-O-activated Alaninol C->D MsCl or TsCl C->D E (R)-N-Protected-2-azidopropan-1-amine D->E NaN3 (SN2 reaction) D->E F (S)-N-Protected-1,2-diaminopropane E->F H2, Pd/C or LiAlH4 E->F G N-Boc-(S)-3-methylpiperazine F->G Reaction with a two-carbon electrophile (e.g., 1,2-dibromoethane) F->G H N-Boc-(S)-1,3-dimethylpiperazine G->H Eschweiler-Clarke reaction (Formaldehyde, Formic Acid) G->H I (S)-1,3-Dimethylpiperazine H->I HCl in Dioxane or TFA H->I J (S)-1,3-Dimethylpiperazine Dihydrochloride I->J Ethanolic HCl I->J

Caption: Conceptual synthetic workflow for (S)-1,3-Dimethylpiperazine Dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed, hypothetical procedure. It is crucial to note that this has not been experimentally validated and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of (S)-N-Boc-1,2-diaminopropane

  • To a solution of (S)-1,2-diaminopropane in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield (S)-N-Boc-1,2-diaminopropane.

Causality: The Boc protecting group is selectively introduced on one of the amino groups, leaving the other free for the subsequent cyclization step.

Step 2: Cyclization to form N-Boc-(S)-3-methylpiperazine

  • In a flask equipped with a reflux condenser, dissolve the mono-protected diamine in a high-boiling solvent such as ethanol or isopropanol.

  • Add 1,2-dibromoethane and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain N-Boc-(S)-3-methylpiperazine.

Causality: The unprotected amino group acts as a nucleophile, displacing the two bromide atoms in a sequential manner to form the piperazine ring. The base is necessary to neutralize the HBr generated during the reaction.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

  • Dissolve the N-Boc-(S)-3-methylpiperazine in formic acid.

  • Add aqueous formaldehyde and heat the mixture.

  • Monitor the reaction until completion.

  • Cool the reaction and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain N-Boc-(S)-1,3-dimethylpiperazine.

Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of secondary amines.[5]

Step 4: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the N-Boc protected piperazine in a suitable solvent such as dioxane or ethyl acetate.

  • Bubble dry HCl gas through the solution or add a solution of HCl in dioxane.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (S)-1,3-Dimethylpiperazine dihydrochloride.

Causality: The acidic conditions cleave the acid-labile Boc protecting group, and the excess HCl protonates both nitrogen atoms of the piperazine ring to form the stable dihydrochloride salt.

Analytical Characterization and Quality Control

Ensuring the chemical purity and enantiomeric excess of (S)-1,3-Dimethylpiperazine dihydrochloride is paramount for its application in drug discovery. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis A Dissolve sample in mobile phase B Inject onto Chiral HPLC column A->B C Isocratic elution B->C D UV Detector (if derivatized) or ELSD/CAD C->D E Integrate peak areas of (S) and (R) enantiomers D->E F Calculate Enantiomeric Excess (%ee) E->F

Caption: Workflow for Chiral HPLC Analysis.

Table 2: Suggested Chiral HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC)These columns have a broad applicability for the separation of a wide range of chiral amines.
Mobile Phase A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), with a small amount of an amine modifier (e.g., diethylamine or ethylenediamine)The amine modifier is crucial for improving peak shape and reducing tailing of basic analytes like piperazines.
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD)As the compound lacks a strong chromophore, detection at low wavelengths or using mass-based detectors is necessary.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the methyl groups and the piperazine ring protons. The integration of the signals will correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methyl carbons and the carbons of the piperazine ring, confirming the carbon skeleton.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the free base [(M+H)⁺], confirming the molecular weight.

Applications in Drug Discovery and Development

(S)-1,3-Dimethylpiperazine is a valuable chiral building block, particularly in the development of kinase inhibitors for oncology.[6] The methyl group at the C3 position can serve as a "steric handle" to probe the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.[7] The specific stereochemistry can also influence the metabolic stability of the final drug molecule.[6]

Case Study: Incorporation into Kinase Inhibitors In the design of novel kinase inhibitors, the (S)-1,3-dimethylpiperazine moiety can be strategically incorporated to interact with specific residues in the kinase active site. The nitrogen atoms of the piperazine ring can form crucial hydrogen bonds, while the chiral methyl group can occupy a hydrophobic pocket, leading to a favorable binding affinity.

G A (S)-1,3-Dimethylpiperazine Dihydrochloride C Nucleophilic Aromatic Substitution (SNAr) A->C B Heterocyclic Core (e.g., pyrimidine, quinazoline) B->C D Kinase Inhibitor Candidate C->D

Caption: General scheme for the incorporation of (S)-1,3-Dimethylpiperazine into a kinase inhibitor scaffold.

Safety and Handling

As with all chemical reagents, (S)-1,3-Dimethylpiperazine dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-1,3-Dimethylpiperazine dihydrochloride is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules in drug discovery. Its unique structural features and favorable physicochemical properties make it an attractive scaffold, particularly in the design of next-generation kinase inhibitors. A thorough understanding of its synthesis, characterization, and application is essential for medicinal chemists aiming to leverage the power of stereochemistry in the development of novel therapeutics.

References

  • MySkinRecipes. (R)-1,3-Dimethylpiperazine dihydrochloride. (n.d.). Retrieved from [Link]

  • Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(2), M1139.
  • ResearchGate. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Retrieved from [Link]

  • Kral, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.
  • Google Patents. (2016). Method for synthesizing piperazine pharmaceutical intermediate. (WO2016078107A1).
  • DigitalCommons@TMC. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • AccelaChem. (S)-1,3-Dimethylpiperazine Dihydrochloride. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PubMed. (2020). Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors. Retrieved from [Link]

  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • PubMed. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Retrieved from [Link]

  • MDPI. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • SciSpace. (n.d.). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

Sources

Purity Standards and Analytical Characterization of 1,3-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the purity of 1,3-Dimethylpiperazine Dihydrochloride, a critical building block in modern pharmaceutical synthesis. Recognizing its role as a key starting material, the guide moves beyond simple specification listing to detail the scientific rationale behind purity control. We will explore the classification of potential impurities, present validated analytical methodologies for their detection and quantification, and ground these practices in the risk-based principles of international regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to define, control, and confirm the quality of this essential chemical intermediate.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound serves as a foundational scaffold in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this starting material is not a trivial parameter; it is a critical quality attribute that directly influences the impurity profile of the final API. Impurities introduced at this early stage can be carried through multi-step syntheses, potentially reacting to form new, uncharacterized, and potentially toxic entities.[1][2] Therefore, rigorous control and characterization of this compound are paramount to ensure the safety, efficacy, and stability of the final drug product.

This guide is structured to provide a logical progression from understanding the potential impurities to implementing the analytical techniques required for their control. We will operate under the principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q3A guidelines for impurities in new drug substances, which provide the foundational logic for impurity control throughout the manufacturing process.[1][3]

Physicochemical Properties and Structural Confirmation

Before assessing purity, unequivocal confirmation of the primary structure is essential. This compound is a salt, typically appearing as a white to off-white solid, which enhances its stability and handling properties compared to the free base.

  • Molecular Formula: C₆H₁₆Cl₂N₂[4]

  • Molecular Weight: 187.11 g/mol [4]

  • Structure: (Image for illustrative purposes)

Identity is best confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the 1,3-substitution pattern and the overall structure. The spectra should be consistent with the proposed structure, showing distinct signals for the two non-equivalent methyl groups and the piperazine ring protons.[5][6][7]

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups and serves as a reliable fingerprint method for identity confirmation against a qualified reference standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base (C₆H₁₄N₂) after dissociation of the hydrochloride salt.

The Impurity Landscape: Classification and Origins

Impurities in this compound can be broadly categorized based on their origin, a framework adapted from ICH guidelines.[2][8] Understanding the synthesis route is critical to predicting the likely impurity profile.[9][10]

dot

Caption: Logical classification of potential impurities in this compound.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is required to identify and quantify the full spectrum of potential impurities. No single method is sufficient. The choice of techniques is driven by the physicochemical properties of the analyte and the impurities of concern.

Chromatographic Techniques: The Core of Purity Analysis

Chromatography is the primary tool for separating and quantifying organic impurities.

GC, particularly with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is well-suited for analyzing volatile amines and their isomers.[11][12]

  • Principle of Causality: GC is chosen for its high resolving power for volatile and thermally stable compounds. It is particularly effective for separating positional isomers (e.g., 1,2-, 1,3-, and 1,4-dimethylpiperazine) which may have different toxicological profiles.[13][14] Coupling with MS provides definitive identification of separated components based on their mass fragmentation patterns.[15]

Experimental Protocol: GC-MS for Isomeric and Process-Related Impurities

  • Sample Preparation: Accurately weigh ~10 mg of this compound into a vial. Add 1 mL of methanol and 100 µL of a suitable base (e.g., 1M NaOH) to neutralize the HCl salt and liberate the free base. Vortex thoroughly. An internal standard may be added for precise quantification.

  • Instrumentation: A GC system equipped with a mass spectrometer.

  • GC Conditions:

    • Column: DB-17 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Transfer Line Temperature: 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify peaks by comparing mass spectra to a reference library (e.g., NIST). Quantify impurities based on their peak area relative to the main component, using relative response factors if necessary.

HPLC is a versatile technique for non-volatile impurities and for the primary assay of the compound itself. A significant challenge with piperazine derivatives is their lack of a strong UV chromophore, necessitating a derivatization step for sensitive detection.[16]

  • Principle of Causality: The piperazine core absorbs poorly in the standard UV range (200-400 nm).[17] To achieve the low detection limits required for impurity analysis (e.g., <0.1%), a chromophoric or fluorophoric tag must be attached to the molecule. Pre-column derivatization with reagents like Dansyl Chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a derivative that can be sensitively detected by UV or fluorescence detectors.[17][18] This self-validating system ensures that the analyte is detectable at levels relevant to regulatory thresholds.

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a 5 mg/mL solution of Dansyl Chloride in acetonitrile.

    • Buffer: Prepare a 0.1 M sodium bicarbonate buffer (pH ~9.0).

  • Sample Preparation (Derivatization):

    • Accurately prepare a ~1 mg/mL solution of this compound in water.

    • In a vial, mix 100 µL of the sample solution, 400 µL of the bicarbonate buffer, and 500 µL of the derivatizing reagent.

    • Cap the vial and heat at 60°C for 30-60 minutes.

    • Cool to room temperature. The sample is ready for injection. Prepare a blank by substituting water for the sample solution.

  • Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.

  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., Waters SunFire C8, 150 x 4.6 mm, 3.5 µm).[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: UV at the absorption maximum of the derivative (e.g., ~340 nm for NBD-Cl derivatives, ~254 nm for Dansyl derivatives).[17]

  • Data Analysis: Quantify impurities using area percent normalization, assuming all impurities derivatize and have a similar response factor to the main peak. For specified impurities, use a reference standard for accurate quantification.

dot

AnalyticalWorkflow cluster_identity Identity Tests cluster_purity Purity Tests Sample Sample Receipt: This compound Identity Identity Confirmation Sample->Identity Purity Purity & Impurity Profile Sample->Purity NMR NMR ('H, 'C) (Structural Confirmation) Identity->NMR FTIR FTIR (Fingerprint) Identity->FTIR MS Mass Spec (Molecular Weight) Identity->MS HPLC HPLC-UV (Assay) (Non-volatile impurities) Purity->HPLC GCMS GC-MS (Impurities) (Volatile & Isomeric) Purity->GCMS Solvents GC-HS (Residual Solvents) Purity->Solvents Metals ICP-MS (Elemental Impurities) Purity->Metals Report Certificate of Analysis NMR->Report FTIR->Report MS->Report HPLC->Report GCMS->Report Solvents->Report Metals->Report

Caption: A comprehensive analytical workflow for quality control of this compound.

Establishing Purity Specifications

While this compound may not have a dedicated pharmacopeial monograph, robust in-house specifications must be established. These specifications are guided by the principles of the ICH Q3A and Q3B guidelines, which set thresholds for reporting, identifying, and qualifying impurities.[1][3]

  • Reporting Threshold: The level at which an impurity must be reported. For drug substances, this is typically ≥0.05%.

  • Identification Threshold: The level at which the structure of an impurity must be determined. This often starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.

  • Qualification Threshold: The level at which an impurity must be assessed for safety. This often begins at 0.15% or a daily intake of 1.0 mg.

The following table provides a typical specification framework.

Test ParameterAcceptance CriteriaMethod ReferenceRationale
Appearance White to off-white crystalline powderVisualEnsures consistency and flags gross contamination.
Identification A ¹H NMR spectrum conforms to the structureNMR SpectroscopyConfirms chemical structure and substitution pattern.
Identification B IR spectrum corresponds to that of a qualified reference standardFTIR SpectroscopyProvides a unique fingerprint for identity confirmation.
Assay 98.0% - 102.0% (on anhydrous basis)HPLC-UVDetermines the potency of the material.
Any Unspecified Impurity Not More Than (NMT) 0.10%HPLC-UV / GC-MSControls general purity based on ICH identification thresholds.
Total Impurities Not More Than (NMT) 1.0%HPLC-UV / GC-MSControls the overall impurity level in the material.
Isomeric Purity NMT 0.15% for each of 1,2- and 1,4- isomersGC-MSControls specific, structurally similar impurities that may be difficult to remove later.
Residual Solvents Meets ICH Q3C requirementsHeadspace GCEnsures patient safety from potentially toxic solvent residues.[1]
Elemental Impurities Meets ICH Q3D requirementsICP-MS / ICP-OESControls potentially toxic elemental contaminants based on a risk assessment.[1][8]
Water Content Not More Than (NMT) 1.0%Karl Fischer TitrationWater can affect stability and accurate weighing; its content must be controlled.

Conclusion

The purity of this compound is a foundational pillar in the quality control strategy for any pharmaceutical product derived from it. A proactive approach, grounded in the scientific principles of impurity identification and control, is essential. This involves understanding the potential impurity landscape based on the synthetic route and employing a suite of orthogonal, validated analytical techniques—primarily HPLC and GC-MS—to ensure that each batch meets stringent, risk-based specifications. By adhering to the logic of international guidelines and implementing robust analytical science, researchers and developers can ensure the quality and consistency of this vital intermediate, thereby safeguarding the integrity of the final drug product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma website.[1]

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from GMP Insiders website.[2]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.[17]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Retrieved from BenchChem website.[16]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from EMA website.[8]

  • Journal of Pharmaceutical Sciences and Pharmacology. (2017). GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. 3(1), 44-53.[11]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC website.[19]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from FDA website.[3]

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from Knors Pharma website.[20]

  • ChemScene. (n.d.). (R)-1,3-Dimethylpiperazine dihydrochloride. Retrieved from ChemScene website.[4]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from ResearchGate.[21]

  • Journal of the Japan Society for Analytical Chemistry. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column. 65(12), 1145-1150.[18]

  • Analytice. (n.d.). N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis. Retrieved from Analytice website.[15]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from Princeton University website.[5]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.[9]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from BenchChem website.[10]

  • ResearchGate. (n.d.). Comparison of GC-IRD and GC-MS Methods for the Identification of Isomeric Drug Substances: Piperazines and Phenethylamines. Retrieved from ResearchGate.[13]

  • ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum. Retrieved from ChemicalBook website.[6]

  • ChemicalBook. (n.d.). N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum. Retrieved from ChemicalBook website.[7]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from RSC Publishing.[12]

  • ResearchGate. (2003). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from ResearchGate.[14]

Sources

1,3-Dimethylpiperazine dihydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Safe Handling of 1,3-Dimethylpiperazine Dihydrochloride

Introduction: The Duality of a Chiral Building Block

This compound, and its constituent enantiomers ((R) and (S)), represent valuable chiral building blocks in modern drug discovery and asymmetric synthesis.[1][2] The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved therapeutics, where it often serves to modulate physicochemical properties or to correctly orient pharmacophoric elements for target engagement.[3][4] As a dihydrochloride salt, the compound generally exhibits improved solubility in aqueous media compared to its free base form, a key advantage for various experimental applications.[5]

However, the very features that make this molecule a versatile synthetic tool—its reactivity and stereochemistry—necessitate a rigorous and informed approach to its handling. Many piperazine derivatives are known to possess significant biological activity, with potential toxicological effects ranging from skin and eye irritation to systemic impacts on the central nervous system.[6][7] This guide, intended for researchers and drug development professionals, provides a framework for the safe handling of this compound by integrating established chemical safety principles with a critical awareness of the existing gaps in its specific toxicological data. The core principle underpinning this document is that a lack of comprehensive hazard data mandates the highest standards of precaution.

Section 1: Chemical Identity and Known Properties

Precise identification is the foundation of chemical safety. This compound exists as a racemic mixture and as individual stereoisomers, each with a unique CAS number. It is imperative to verify the specific isomer in use, as stereochemistry can influence biological activity.

PropertyValueSource(s)
Chemical Name This compound[5][8]
Molecular Formula C₆H₁₆Cl₂N₂[8][9]
Molecular Weight 187.11 g/mol [8][9][10]
CAS Numbers 1220040-19-6 (Isomer unspecified) 1152110-26-3 ((R)-isomer) 1152110-30-9 ((S)-isomer)[9][11][12]
Appearance Solid (Typical)
Storage Temperature Room Temperature or 2-8°C (Sealed, dry)[11][13]
Acute Toxicity (Oral) Data not available. Related compounds are harmful if swallowed.[14][15]
Carcinogenicity Data not available.[16]
Specific Health Hazards To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Based on related structures, may cause skin, eye, and respiratory irritation.[14][17][18]

Section 2: Hazard Identification - A Precautionary Approach

The most critical piece of safety information for this compound is the absence of comprehensive toxicological data. While safety data sheets for related compounds, such as 1,4-Dimethylpiperazine, indicate hazards like severe skin and eye damage, and potential for being harmful if swallowed, specific data for the 1,3-isomer is largely absent.[15][19] This data gap requires us to operate under the precautionary principle : in the absence of conclusive safety data, the substance must be treated as potentially hazardous.

Inferred Potential Hazards:

  • Skin and Eye Damage: The free base forms of similar piperazine derivatives are known to be corrosive.[18] The dihydrochloride salt, while different, should be assumed to be, at a minimum, a severe irritant upon contact with skin or eyes.

  • Respiratory Irritation: As a fine, crystalline solid, airborne dust presents an inhalation hazard. Inhalation may lead to irritation of the respiratory system.[15]

  • Oral Toxicity: Many amine-containing compounds are harmful if ingested. Ingestion may cause gastrointestinal upset or more severe systemic effects.[14]

Section 3: Risk Management - The Hierarchy of Controls

Effective safety management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

cluster_0 Hierarchy of Safety Controls (Most to Least Effective) Elimination Elimination (Not applicable; compound is required) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) A Start: Plan Experiment B Identify Quantities & Manipulations A->B C Consult SDS & Technical Guide B->C D Are Hazards Understood & Data Gaps Acknowledged? C->D E Verify Engineering Controls (Fume Hood Certification) D->E Yes J STOP Consult with Safety Officer D->J No F Are Controls Adequate for the Scale? E->F G Select & Inspect PPE F->G Yes F->J No H Review Emergency Procedures G->H I Proceed with Experiment H->I

Caption: A mandatory risk assessment workflow before handling the compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Prepare the workspace by laying down absorbent bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) inside the hood.

  • Weighing the Compound:

    • Retrieve the container from its designated storage location.

    • Inside the fume hood, carefully open the container, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly and deliberately to minimize dust generation.

    • Securely close the primary container immediately after weighing.

  • Dissolution/Use:

    • Add the weighed solid to the reaction vessel or beaker.

    • Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing.

    • If necessary, stir the solution using a magnetic stir bar or overhead stirrer.

    • All subsequent manipulations of the solution should also be performed within the fume hood.

  • Post-Handling:

    • Clean the spatula and any other reusable equipment thoroughly.

    • Dispose of the weigh boat, bench paper, and used gloves in the designated solid chemical waste container.

    • Wipe down the work surface inside the fume hood.

    • Wash hands thoroughly with soap and water after removing PPE.

Section 5: Emergency Response

Rapid and correct response to an emergency can significantly mitigate harm.

cluster_skin Contact Response cluster_inhale Inhalation Response cluster_spill Spill Response Start Emergency Event EventType Type of Exposure? Start->EventType Skin Skin/Eye Contact EventType->Skin Contact Inhale Inhalation EventType->Inhale Inhalation Spill Spill EventType->Spill Spill Skin_1 Remove contaminated clothing Inhale_1 Move to fresh air immediately Spill_1 Evacuate immediate area Skin_2 Flush affected area with water for at least 15 minutes Skin_1->Skin_2 Skin_3 Seek immediate medical attention Skin_2->Skin_3 Inhale_2 If breathing is difficult, provide oxygen Inhale_1->Inhale_2 Inhale_3 Seek immediate medical attention Inhale_2->Inhale_3 Spill_2 Alert others Spill_1->Spill_2 Spill_3 Minor or Major Spill? Spill_2->Spill_3 Spill_Minor Cover with absorbent material, sweep up, place in waste container Spill_3->Spill_Minor Minor Spill_Major Contact EH&S/Emergency Response Spill_3->Spill_Major Major

Caption: A decision tree for responding to common laboratory emergencies.

  • Skin Contact: Immediately remove any contaminated clothing. [16]Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention. [18]* Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [20]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [18]* Ingestion: Do NOT induce vomiting. [18]Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

Section 6: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [11]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [18]* Disposal: All waste material, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain. [16]

References

  • Appchem. (n.d.). (R)-1,3-Dimethylpiperazine dihydrochloride. Retrieved January 3, 2026, from [Link]

  • Novachemistry. (n.d.). Products. Retrieved January 3, 2026, from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
  • PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved January 3, 2026, from [Link]

  • Novachemistry. (n.d.). Products. Retrieved January 3, 2026, from [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 433-439.
  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989–991.
  • PubChem. (n.d.). 1,4-Dimethylpiperazine dihydrochloride. Retrieved January 3, 2026, from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. Retrieved from [Link]

  • BIOSYNCE. (n.d.). (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved January 3, 2026, from [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5851.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800.

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Methodological & Application

The Strategic Application of 1,3-Dimethylpiperazine Dihydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a Versatile Piperazine Building Block

In the landscape of contemporary drug discovery and development, the piperazine scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically successful therapeutic agents. Its presence is particularly notable in drugs targeting the central nervous system (CNS), where it often imparts favorable pharmacokinetic properties and serves as a versatile linker for engaging with biological targets.[1][2] Among the diverse array of piperazine derivatives, 1,3-Dimethylpiperazine, particularly in its chiral forms, has emerged as a valuable building block for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth exploration of the practical applications of 1,3-Dimethylpiperazine dihydrochloride in pharmaceutical synthesis, offering detailed protocols and expert insights for researchers, medicinal chemists, and process development scientists.

This document will delve into the critical aspects of utilizing this compound, from its safe handling and the essential in-situ generation of its free base to its application in nucleophilic substitution reactions and its emerging role in asymmetric synthesis. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

PART 1: Foundational Knowledge and Safe Handling

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-Dimethylpiperazine and its dihydrochloride salt is paramount for its effective use in synthesis.

Property1,3-Dimethylpiperazine (Free Base)This compound
Molecular Formula C₆H₁₄N₂C₆H₁₆Cl₂N₂
Molecular Weight 114.19 g/mol 187.11 g/mol [4]
Appearance LiquidWhite to off-white solid[5]
Boiling Point ~148 °C[6]Not applicable (decomposes)
pKa ~9.34 (predicted)[6]Not applicable
Solubility Soluble in water and common organic solvents.Soluble in water, sparingly soluble in alcohols, and generally insoluble in non-polar organic solvents.[7]
Safety, Handling, and Disposal

As with any chemical reagent, adherence to strict safety protocols is non-negotiable when working with 1,3-Dimethylpiperazine and its salts. The dihydrochloride salt is a corrosive solid, while the free base is a flammable and corrosive liquid.[8][9]

Hazard Identification:

  • 1,3-Dimethylpiperazine (Free Base): Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[8]

  • This compound: Causes skin irritation and serious eye damage.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[10]

  • Respiratory Protection: Use in a well-ventilated fume hood. If the generation of aerosols or vapors is likely, a NIOSH-approved respirator with an appropriate cartridge is recommended.[11]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Keep containers tightly closed.[9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[10]

  • Do not allow the chemical to enter drains.

  • Contaminated packaging should be treated as hazardous waste.[10]

PART 2: Core Synthetic Protocols

A critical and often primary step in utilizing this compound is the in-situ generation of the free base, which is the reactive nucleophilic species. The dihydrochloride salt is often preferred for its stability and ease of handling as a solid.

Protocol for In-Situ Generation of 1,3-Dimethylpiperazine Free Base

This protocol describes a general and widely applicable method for the neutralization of this compound to its free base form within a reaction mixture, a necessary step preceding most nucleophilic substitution reactions.

Principle: The dihydrochloride salt is a stable, non-nucleophilic ammonium salt. To render the piperazine nucleophilic, it must be deprotonated using a suitable base. The choice of base and solvent is critical to ensure compatibility with the subsequent reaction steps.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethanol)

  • Inorganic base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃)) or an organic amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Solvent Addition: Add the chosen anhydrous solvent to the flask. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere (Optional): If the subsequent reaction is sensitive to air or moisture, purge the flask with an inert gas (e.g., nitrogen or argon).

  • Base Addition: Add the chosen base to the slurry. A slight excess (2.2 to 3.0 equivalents) of an inorganic base like K₂CO₃ is typically used to ensure complete neutralization of both hydrochloride salts. If using an amine base like triethylamine, at least 2.0 equivalents are required.

  • Stirring and Monitoring: Stir the mixture at room temperature for 30-60 minutes. The formation of the free base is often accompanied by the precipitation of the inorganic salt (e.g., KCl) or the formation of the triethylammonium chloride salt. This slurry containing the in-situ generated free base can typically be used directly in the subsequent reaction step without filtration.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial in many organic reactions to prevent unwanted side reactions with water, such as hydrolysis of reagents or intermediates.

  • Choice of Base: Inorganic bases like K₂CO₃ are often preferred as they are inexpensive, easily removed by filtration after the reaction, and generally do not interfere with subsequent steps. Organic bases like triethylamine are soluble in organic solvents and are used when a homogeneous reaction mixture is desired. The choice of base should be made considering the compatibility with other reagents in the reaction.

G dihydrochloride 1,3-Dimethylpiperazine Dihydrochloride (Solid) free_base 1,3-Dimethylpiperazine (Free Base, in situ) dihydrochloride->free_base Neutralization base Base (e.g., K₂CO₃, TEA) base->free_base solvent Anhydrous Solvent solvent->free_base salt Byproduct Salt (e.g., KCl, Et₃N·HCl) free_base->salt

Caption: In-situ generation of the free base.

Application in Nucleophilic Substitution: Synthesis of a Thiadiazine Derivative

This protocol provides a specific example of the application of chiral 1,3-Dimethylpiperazine in a nucleophilic aromatic substitution reaction to synthesize a chiral thiadiazine derivative.[12]

Reaction Scheme:

Materials:

  • (R)-1,3-Dimethylpiperazine (or its dihydrochloride salt and a suitable base for in-situ generation)

  • 3,5-dichloro-4H-1,2,6-thiadiazin-4-one

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) saturated with ammonia

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/tert-Butyl methyl ether)

Procedure:

  • Reaction Setup: To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equivalent) in anhydrous THF at approximately 20 °C, add (R)-1,3-dimethylpiperazine (1.0 equivalent) in one portion.[12]

  • Reaction Monitoring: Protect the reaction mixture from moisture using a drying tube and stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 24 hours).[12]

  • Work-up: Upon completion, add dichloromethane saturated with ammonia to the reaction mixture.[12]

  • Purification: Adsorb the mixture onto silica gel and purify by column chromatography using a suitable solvent system (e.g., DCM/tert-Butyl methyl ether, 50:50) to yield the pure product.[12]

Expected Outcome:

  • Yield: Approximately 70%[12]

  • Appearance: Yellow oil[12]

  • Characterization: The product should be characterized by spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and its optical rotation should be measured to confirm its enantiomeric purity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification R-1,3-DMP (R)-1,3-Dimethylpiperazine Product (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl) -4H-1,2,6-thiadiazin-4-one R-1,3-DMP->Product Thiadiazine 3,5-dichloro-4H-1,2,6- thiadiazin-4-one Thiadiazine->Product Solvent THF Temp ~20 °C Time 24 h Quench DCM/NH₃ Purify Silica Gel Chromatography Quench->Purify Product->Quench

Caption: Workflow for thiadiazine synthesis.

PART 3: Broader Synthetic Applications and Asymmetric Synthesis

General Protocol for N-Alkylation

N-alkylation is a fundamental transformation for elaborating the piperazine scaffold. This general protocol can be adapted for the mono-alkylation of 1,3-Dimethylpiperazine with various alkyl halides.

Principle: The nucleophilic nitrogen of 1,3-Dimethylpiperazine displaces a halide from an alkyl halide in an Sₙ2 reaction. The use of the dihydrochloride salt and a base allows for controlled introduction of the free base.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.2-3.0 eq)

  • Acetonitrile or DMF

  • Ethyl acetate

  • Water and Brine

Procedure:

  • In-situ Free Base Generation: In a round-bottom flask, combine this compound and potassium carbonate in acetonitrile. Stir for 30-60 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkyl halide to the reaction mixture.

  • Reaction: Heat the mixture to a suitable temperature (e.g., reflux) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

N-Arylation Reactions

The introduction of an aryl group onto the piperazine nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Principle: A palladium or copper catalyst facilitates the coupling of the piperazine nitrogen with an aryl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields.

General Reaction Conditions:

  • Substrates: 1,3-Dimethylpiperazine (generated in-situ), Aryl halide (bromide, iodide, or chloride)

  • Catalyst: A palladium source (e.g., Pd₂(dba)₃) or a copper source (e.g., CuI)

  • Ligand: A phosphine ligand (e.g., BINAP, Xantphos) for palladium catalysis, or a diamine or amino acid ligand for copper catalysis.

  • Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate).

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: Typically elevated temperatures (80-120 °C).

Role in Asymmetric Synthesis

Chiral piperazine derivatives, including 1,3-Dimethylpiperazine, are valuable in asymmetric synthesis, primarily as chiral auxiliaries or chiral ligands for metal-catalyzed reactions.[13][14]

  • As a Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[13] While specific examples for 1,3-Dimethylpiperazine are not abundant in readily available literature, the principle involves attaching the chiral piperazine to a molecule, performing a diastereoselective reaction, and then cleaving the auxiliary.

  • As a Chiral Ligand: The nitrogen atoms of 1,3-Dimethylpiperazine can coordinate to a metal center, creating a chiral environment around the metal. This chiral metal complex can then catalyze a variety of asymmetric transformations, such as hydrogenations, cyclopropanations, or conjugate additions, with high enantioselectivity.[15][16] The C₂-symmetry or lack thereof in the ligand can significantly influence the stereochemical outcome of the reaction.

PART 4: Analytical Characterization

The successful synthesis and purification of derivatives of 1,3-Dimethylpiperazine must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the piperazine ring protons and the newly introduced substituents provide detailed structural information.[6][17]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to support the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups in the molecule.[6]

  • Chiral High-Performance Liquid Chromatography (HPLC): For chiral derivatives, chiral HPLC is essential to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

Conclusion

This compound is a versatile and valuable reagent in the pharmaceutical chemist's toolbox. Its utility as a building block for introducing a key pharmacophore, particularly in its chiral forms, allows for the synthesis of complex and stereochemically defined molecules. By understanding its properties, adhering to safe handling procedures, and mastering the essential synthetic transformations, researchers can effectively leverage this compound to advance the discovery and development of new medicines. The protocols and insights provided in this guide serve as a comprehensive resource for the practical application of this compound in the pharmaceutical sciences.

References

  • MySkinRecipes. (R)-1,3-Dimethylpiperazine dihydrochloride. Available at: [Link]

  • Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Journal of Chemical Sciences.
  • MDPI. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Available at: [Link]

  • PubMed. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Available at: [Link]

  • MDPI. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Available at: [Link]

  • MDPI. Characterization and Structural Insights of the Reaction Products by Direct Leaching of the Noble Metals Au, Pd and Cu with N,N′-Dimethyl-piperazine-2,3-dithione/I 2 Mixtures. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • ACS Publications. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available at: [Link]

  • LabMed Discovery. Chiral drugs. Available at: [Link]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]

  • Researcher.Life. Asymmetric Synthesis of Chiral Piperazines. Available at: [Link]

  • ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

  • NIH. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. Available at: [Link]

  • Organic Syntheses. 10. Available at: [Link]

  • ResearchGate. Cyclo[-His-His-] Derived C2-Symmetric Diketopiperazine as Chiral Ligand for Asymmetric Diels-Alder Reactions. Available at: [Link]

  • ResearchGate. Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Organic Syntheses. 5. Available at: [Link]

  • PSU-ETD. Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions. Available at: [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • PubChem. 1,3-Dimethylpiperazine. Available at: [Link]

  • BIOSYNCE. (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. Available at: [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

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Application Notes and Protocols for Ion Channel Modulation Studies with Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

Ion channels, the pore-forming proteins that orchestrate the flux of ions across cellular membranes, are fundamental regulators of a vast array of physiological processes, from neuronal signaling and muscle contraction to hormone secretion.[1][2] Their dysfunction is implicated in a wide range of pathologies, known as channelopathies, making them one of the most significant target classes for modern drug discovery.[3][4] Within the medicinal chemist's toolkit, the piperazine ring stands out as a "privileged scaffold." Its six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[5][6][7] These characteristics, including improved water solubility and oral bioavailability, have made piperazine derivatives a cornerstone in the development of therapeutics targeting a multitude of receptors and enzymes.[5][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the modulatory effects of piperazine compounds on ion channels. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

The Piperazine Scaffold: A Versatile Tool for Ion Channel Modulation

The versatility of the piperazine core allows for extensive chemical modification, enabling the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic profile.[5][6] Piperazine derivatives have been successfully developed as modulators for a variety of ion channels, including:

  • Voltage-gated sodium channels (NaV): Piperazine amides have been identified as potent, state-dependent inhibitors of NaV1.7, a key target for pain therapeutics.[10]

  • Voltage-gated calcium channels (CaV): Piperazinyl bicyclic derivatives have shown high selectivity for the α2δ-1 subunit of CaV channels, offering potential for novel analgesic agents.[11][12] Diphenylpiperazine compounds have also been explored as N-type calcium channel inhibitors for neuropathic pain.[13]

  • GABA-A Receptors: The mechanism of action for some piperazine compounds involves agonizing the GABA-A receptor, a ligand-gated chloride ion channel, leading to neuronal inhibition.[14][15][16] This is the principle behind the anthelmintic action of piperazine, which selectively targets invertebrate GABA receptors.[17][18]

This document will provide detailed protocols for characterizing the interaction of novel piperazine compounds with these critical ion channel targets.

Part 1: Pre-Experimental Considerations & Compound Management

Before embarking on functional assays, meticulous preparation and characterization of the piperazine compounds and the biological system are paramount. This foundational work ensures the integrity and reproducibility of subsequent experiments.

Compound Characterization and Quality Control

The purity and identity of the test compounds are critical. It is essential to confirm the structure and assess the purity of each piperazine derivative.

Table 1: Recommended Compound QC Parameters

ParameterMethodAcceptance CriteriaRationale
Identity LC-MS, ¹H NMR, ¹³C NMRMatches expectedConfirms the correct molecule has been synthesized or obtained.
Purity HPLC-UV (e.g., at 214 nm and 254 nm)>95%Prevents confounding effects from impurities which may have their own biological activity.
Solubility Kinetic or Thermodynamic Solubility Assay>100 µM in DMSOEnsures the compound can be prepared at concentrations required for biological assays without precipitation.
Stability in Assay Buffer Incubation followed by LC-MS analysis>90% remaining after 2hVerifies the compound does not degrade in the experimental buffer, which would alter its effective concentration.
Cell Line Selection and Maintenance

The choice of expression system is crucial for obtaining reliable data. Stably transfected cell lines expressing the ion channel of interest (e.g., HEK293, CHO) are commonly used.

  • Rationale for Stable Cell Lines: Stable expression provides a consistent level of ion channel expression over time, reducing variability between experiments.

  • Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to prevent cross-contamination.

  • Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cell physiology and ion channel function.

Preparation of Stock Solutions

Piperazine compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).

  • DMSO Quality: Use high-purity, anhydrous DMSO to prevent compound degradation.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Final DMSO Concentration: In the final assay, the DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced effects on ion channel activity.

Part 2: Electrophysiological Characterization using Patch-Clamp

Patch-clamp electrophysiology is the gold-standard for studying ion channel function, providing direct measurement of ionic currents with high temporal resolution.[1] This technique is indispensable for detailed mechanistic studies of how piperazine compounds modulate ion channel gating and permeation.

Manual Patch-Clamp Protocol for Voltage-Gated Ion Channels

This protocol is designed to assess the state-dependent block of voltage-gated sodium or calcium channels by piperazine compounds.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating sol_prep Solution Preparation (Internal, External, Compound) cell_prep->sol_prep pipette_prep Pipette Fabrication & Filling sol_prep->pipette_prep seal Gigaseal Formation (>1 GΩ) pipette_prep->seal wcr Whole-Cell Configuration seal->wcr baseline Baseline Recording (Control) wcr->baseline compound_app Compound Application baseline->compound_app washout Washout compound_app->washout leak_sub Leak Subtraction washout->leak_sub peak_current Measure Peak Current leak_sub->peak_current iv_curve Generate I-V Curve peak_current->iv_curve dose_resp Dose-Response Curve (IC50/EC50) iv_curve->dose_resp caption Manual Patch-Clamp Workflow G compound Piperazine Compound channel CaV or TRP Channel compound->channel Modulates ca_influx Ca2+ Influx channel->ca_influx depolarization Depolarization (e.g., high K+) depolarization->channel Activates dye Fluo-4 Dye ca_influx->dye Binds to fluorescence Increased Fluorescence dye->fluorescence caption FLIPR Calcium Influx Assay Principle

Caption: Principle of the FLIPR calcium influx assay.

Step-by-Step Protocol:

  • Cell Plating: Plate cells expressing the target calcium channel in black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Rationale: Probenecid inhibits organic anion transporters, preventing the extrusion of the dye from the cells.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Pre-incubation:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add the piperazine compounds at various concentrations to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Place the cell plate and a compound plate containing the activating stimulus (e.g., high potassium solution to induce depolarization) into the FLIPR instrument.

    • The FLIPR will record a baseline fluorescence reading.

    • The instrument will then add the stimulus to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The primary response is typically the maximum fluorescence signal or the area under the curve.

    • Normalize the data to the control wells (vehicle-treated).

    • Calculate the IC₅₀ or EC₅₀ by fitting the concentration-response data to a suitable model.

Table 2: Typical Assay Parameters for FLIPR

ParameterTypical Value/ReagentPurpose
Cell Density 20,000 - 50,000 cells/wellEnsures a confluent monolayer and robust signal.
Calcium Dye Fluo-4 AM (2-4 µM)Reports changes in intracellular calcium.
Stimulus 90 mM KClDepolarizes the cell membrane to open voltage-gated Ca²⁺ channels.
Positive Control Nifedipine (for L-type CaV)Validates assay sensitivity to inhibition.
Negative Control 0.5% DMSODefines the 100% activity window.

Part 4: Data Interpretation and Troubleshooting

Interpreting State-Dependence: If a piperazine compound shows greater potency when the channel is held at a depolarized potential (favoring the inactivated state), it is considered an inactivated-state blocker. This is a desirable property for many therapeutic applications, as it can lead to selectivity for rapidly firing neurons in pathological states. [10] Common Troubleshooting Scenarios:

IssuePossible Cause(s)Suggested Solution(s)
No compound effect observed Compound inactivity, degradation, or precipitation.Verify compound purity and stability. Check solubility in assay buffer. Test a known active compound.
High well-to-well variability (FLIPR) Inconsistent cell numbers, edge effects, compound precipitation.Optimize cell seeding density. Avoid using the outer wells of the plate. Visually inspect for precipitation.
Unstable baseline (Patch-Clamp) Poor gigaseal, channel rundown.Re-pull pipette. Ensure solutions are fresh and filtered. Include ATP/GTP in the internal solution to prevent rundown.
Irreversible block Covalent binding or very slow off-rate.Extend washout period. Note the lack of reversibility as a key compound characteristic.

Conclusion

The study of piperazine compounds as ion channel modulators is a promising avenue for the discovery of novel therapeutics. By employing a systematic approach that combines careful pre-experimental validation with robust biophysical and functional assays, researchers can generate high-quality, reproducible data. The protocols outlined in this guide provide a solid foundation for characterizing the activity of these versatile molecules, from detailed mechanistic insights using patch-clamp to higher-throughput screening with fluorescence-based methods. Adherence to these principles of scientific integrity and logical experimental design will ultimately accelerate the translation of promising compounds from the bench to the clinic.

References

  • Title: Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC Source: National Institutes of Health URL: [Link]

  • Title: Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels Source: Consejo Superior de Investigaciones Científicas (CSIC) URL: [Link]

  • Title: The medicinal chemistry of piperazines: A review Source: PubMed URL: [Link]

  • Title: Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC Source: PubMed Central URL: [Link]

  • Title: The medicinal chemistry of piperazines: A review Source: Scilit URL: [Link]

  • Title: The Significance of Piperazine Derivatives in Modern Drug Discovery Source: Medium URL: [Link]

  • Title: The medicinal chemistry of piperazines: A review. Source: R Discovery URL: [Link]

  • Title: What is the mechanism of Piperazine? Source: Patsnap Synapse URL: [Link]

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  • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties Source: PubMed Central URL: [Link]

  • Title: Piperazine skeleton in the structural modification of natural products: a review - PMC Source: PubMed Central URL: [Link]

  • Title: Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators Source: ResearchGate URL: [Link]

  • Title: Ion Channel Assays Source: Charles River Laboratories URL: [Link]

  • Title: The Concise Guide to PHARMACOLOGY 2023/24: Ion channels - PMC Source: PubMed Central URL: [Link]

  • Title: Ion Channel Analysis with Deep Learning Source: The University of Liverpool Repository URL: [Link]

  • Title: Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC Source: PubMed Central URL: [Link]

  • Title: High throughput assay technologies for ion channel drug discovery Source: PubMed URL: [Link]

  • Title: Ion Channel High Throughput Screening Source: Metrion Biosciences URL: [Link]

  • Title: Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain Source: PubMed URL: [Link]

  • Title: Ion Channels as Drug Targets Source: Stahl's Essential Psychopharmacology (5th) URL: [Link]

  • Title: New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment Source: Metrion Biosciences URL: [Link]

  • Title: High-Throughput Screening in Drug Discovery Source: ION Biosciences URL: [Link]

  • Title: High-throughput screening technologies for ion channel drug discovery Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: High-throughput screening technologies for ion channels - PMC Source: PubMed Central URL: [Link]

  • Title: Computational Ion Channel Research: from the Application of Artificial Intelligence to Molecular Dynamics Simulations Source: Cellular Physiology and Biochemistry URL: [Link]

  • Title: THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: Ion channels - PMC Source: PubMed Central URL: [Link]

  • Title: Natural Products and Ion Channel Pharmacology - PMC Source: PubMed Central URL: [Link]

  • Title: Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making Source: FDA URL: [Link]

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Experimental Design for Ligand Binding Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of designing robust and reliable ligand binding assays (LBAs). Moving beyond a simple recitation of steps, this guide delves into the rationale behind experimental choices, empowering you to develop and validate high-quality assays for your specific needs.

Introduction: The Central Role of Ligand Binding Assays

Ligand binding assays are fundamental tools in pharmacology and drug development. They are used to measure the interactions between a ligand—such as a drug, hormone, or neurotransmitter—and its binding partner, typically a protein receptor or antibody.[1] These assays are critical for a wide range of applications, from early-stage drug discovery and target validation to pharmacokinetic (PK) and pharmacodynamic (PD) studies that are essential for clinical trials.[1][2][3] The data generated from well-designed LBAs provide crucial insights into the affinity, specificity, and kinetics of these molecular interactions, which are determinants of a drug's efficacy and safety.[1][3]

Part 1: Foundational Principles of Ligand-Target Interactions

A thorough understanding of the fundamental principles governing ligand-target interactions is paramount for designing a meaningful LBA. The key parameters are affinity, kinetics, and specificity.

Affinity (KD): The Strength of Binding

Binding affinity describes the strength of the interaction between a ligand and its target.[4] It is quantified by the equilibrium dissociation constant (KD), which represents the concentration of ligand at which 50% of the target molecules are occupied at equilibrium. A smaller KD value signifies a higher binding affinity, meaning the ligand binds more tightly to its target.[4] Conversely, a larger KD indicates weaker binding.[4] Affinity is a critical parameter in drug development, as it often correlates with the potency of a drug candidate.

Kinetics (kon and koff): The Dynamics of Binding

Binding kinetics describe the rates of the association (on-rate, kon) and dissociation (off-rate, koff) of a ligand to and from its target.[5]

  • Association Rate (kon): This constant reflects how quickly a ligand binds to its target to form a complex.[5]

  • Dissociation Rate (koff): This constant indicates how quickly the ligand-target complex breaks apart.[5]

The equilibrium dissociation constant (KD) is the ratio of the off-rate to the on-rate (KD = koff/kon).[5] Two drugs can have the same affinity (KD) but vastly different kinetic profiles. A drug with a fast on-rate and a fast off-rate may have a short duration of action, while a drug with a slow off-rate may exhibit a more prolonged effect. Understanding the binding kinetics provides a more complete picture of the drug-target interaction than affinity alone.[5][6]

Specificity: Binding to the Intended Target

Specificity refers to the ability of a ligand to bind to its intended target with high affinity while showing minimal binding to other molecules. High specificity is a desirable characteristic for a drug, as it reduces the likelihood of off-target effects and associated side effects. Assays designed to assess specificity are crucial for characterizing a drug candidate's safety profile.

Part 2: Designing a Robust Ligand Binding Assay: A Step-by-Step Guide

The development of a reliable LBA is an iterative process that involves careful planning, optimization, and validation.[7] This section will walk you through the critical steps and considerations.

Step 1: Choosing the Right Assay Format

The choice of assay format is a critical first decision that will depend on the nature of the ligand and target, the desired throughput, and the available instrumentation.[8] LBAs can be broadly categorized as follows:

Assay Format Description Advantages Disadvantages Common Applications
Sandwich Assay The target analyte is captured between two antibodies (a capture antibody and a detection antibody).High specificity and sensitivity.Not suitable for small molecules.[8]Quantitation of large molecules like proteins and antibodies.
Competitive Assay An unlabeled analyte in a sample competes with a labeled analyte for a limited number of binding sites.[8][9]Ideal for small molecules.[8]Can have a narrower dynamic range.Quantitation of small molecules like hormones and drugs.
Direct Assay A labeled primary antibody binds directly to the target antigen.Simple and fast.Lower specificity due to potential cross-reactivity of the primary antibody.Immunohistochemistry (IHC) and flow cytometry.
Indirect Assay An unlabeled primary antibody binds to the target, and a labeled secondary antibody binds to the primary antibody.Signal amplification, leading to higher sensitivity.More complex and time-consuming than direct assays.ELISA, Western blotting.

Visualization of Assay Development Workflow

AssayDevelopmentWorkflow cluster_Plan Phase 1: Planning & Design cluster_Develop Phase 2: Development & Optimization cluster_Validate Phase 3: Validation cluster_Implement Phase 4: Implementation Define Define Assay Purpose (PK, PD, Immunogenicity) SelectFormat Select Assay Format (Sandwich, Competitive, etc.) Define->SelectFormat SelectReagents Select Critical Reagents (Antibodies, Ligand, Target) SelectFormat->SelectReagents Optimize Optimize Conditions (Buffer, Time, Temp) SelectReagents->Optimize TestControls Establish Controls (Positive, Negative, NSB) Optimize->TestControls AssessParams Assess Key Parameters (Sensitivity, Specificity) TestControls->AssessParams Validate Perform Full Validation (Precision, Accuracy, Robustness) AssessParams->Validate SOP Establish Standard Operating Procedure (SOP) Validate->SOP SampleAnalysis Routine Sample Analysis SOP->SampleAnalysis QC Ongoing Quality Control SampleAnalysis->QC

Caption: A structured workflow for ligand binding assay development.

Step 2: Reagent Selection and Characterization

The quality of your reagents is a cornerstone of a successful LBA.[8]

  • Ligand: If a labeled ligand is used (e.g., radiolabeled, fluorescently tagged), it should have high affinity and specificity for the target. It's crucial to ensure that the label does not interfere with the binding interaction.[10]

  • Target: The target protein or receptor should be pure and properly folded to ensure it is biologically active. The source and preparation of the target can significantly impact assay performance.

  • Antibodies: For immunoassays, the choice of monoclonal or polyclonal antibodies is critical. Monoclonal antibodies offer high specificity and batch-to-batch consistency, while polyclonal antibodies can provide signal amplification due to their ability to bind to multiple epitopes.

  • Buffers: The buffer composition, including pH and ionic strength, can influence binding interactions. It's essential to optimize the buffer to mimic physiological conditions as closely as possible while minimizing non-specific binding.[11]

Step 3: Assay Optimization

Optimization is a multiparametric process aimed at maximizing the signal-to-noise ratio.

  • Incubation Time and Temperature: The incubation time should be sufficient to allow the binding reaction to reach equilibrium.[12] The optimal temperature will depend on the stability of the reactants and the nature of the binding interaction.[8]

  • Concentrations of Reactants: The concentrations of the ligand, target, and any competing molecules need to be carefully titrated to achieve the desired assay sensitivity and dynamic range.

  • Blocking Agents: To minimize non-specific binding, blocking agents such as bovine serum albumin (BSA) or non-fat dry milk are commonly used to coat the surface of the assay plate.[11][13]

Step 4: Separation of Bound and Unbound Ligand

In heterogeneous assays, it is necessary to separate the bound ligand-target complexes from the free ligand. Common separation methods include:

  • Washing: In plate-based assays like ELISA, washing steps are used to remove unbound reagents.[13]

  • Filtration: In radioligand binding assays, vacuum filtration is often used to separate membrane-bound receptors from the soluble radioligand.

  • Immunoprecipitation: This technique uses an antibody to capture the ligand-target complex from a solution.[10]

Step 5: Detection Methods

The choice of detection method depends on the label used in the assay.

  • Radioactivity: Scintillation counting is used to detect radiolabeled ligands.[14]

  • Enzymatic Activity: In ELISAs, an enzyme conjugated to a detection antibody catalyzes a reaction that produces a colored, fluorescent, or luminescent signal.[1][15]

  • Fluorescence: Fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and time-resolved fluorescence (TRF) are common fluorescence-based detection methods.[10][14]

  • Label-Free Detection: Techniques like surface plasmon resonance (SPR) and bio-layer interferometry (BLI) measure changes in mass or refractive index upon binding, eliminating the need for labels.[3][10][14]

Visualization of a Sandwich ELISA Workflow

Caption: A step-by-step visualization of a sandwich ELISA.

Part 3: Data Analysis and Interpretation

Proper data analysis is essential for extracting meaningful information from your LBA.

Saturation Binding Assays

Saturation binding assays are used to determine the affinity (KD) and the total number of binding sites (Bmax).[12] In this type of experiment, a fixed amount of the target is incubated with increasing concentrations of a labeled ligand. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of an unlabeled competitor) from the total binding. The data are then plotted and fitted to a saturation binding curve using non-linear regression.[10]

Competition Binding Assays

Competition binding assays are used to determine the affinity of an unlabeled ligand by measuring its ability to compete with a labeled ligand for binding to the target.[10] The data are typically plotted as the percentage of specific binding of the labeled ligand versus the log concentration of the unlabeled competitor. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand) is determined from the curve. The Ki (inhibition constant), which is a measure of the affinity of the unlabeled ligand, can then be calculated from the IC50 using the Cheng-Prusoff equation.

Kinetic Assays

Kinetic assays, often performed using techniques like SPR or BLI, provide real-time data on the association and dissociation of the ligand-target complex.[10] By fitting the binding data to kinetic models, the on-rate (kon) and off-rate (koff) can be determined.

Part 4: Assay Validation and Quality Control

Once an assay has been developed and optimized, it must be validated to ensure that it is reliable and reproducible.[15][16] Key validation parameters include:

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components that may be expected to be present in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Routine quality control (QC) samples should be included in each assay run to monitor the performance of the assay over time.[8]

Protocols

Protocol 1: Radioligand Saturation Binding Assay

This protocol describes a general procedure for a radioligand saturation binding assay using a membrane preparation.

Materials:

  • Membrane preparation containing the target receptor.

  • Radiolabeled ligand (e.g., 3H- or 125I-labeled).

  • Unlabeled competitor ligand for determining non-specific binding.

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives).

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the radiolabeled ligand in assay buffer.

  • To determine total binding, add the radiolabeled ligand dilutions and the membrane preparation to the wells of the filter plate.

  • To determine non-specific binding, add the radiolabeled ligand dilutions, a high concentration of the unlabeled competitor ligand (at least 100-fold higher than its KD), and the membrane preparation to separate wells.

  • Incubate the plate at the optimized temperature for the optimized time to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding for each concentration of the radiolabeled ligand.

  • Plot specific binding versus the concentration of the radiolabeled ligand and fit the data using non-linear regression to determine KD and Bmax.

Protocol 2: Competitive ELISA

This protocol provides a general outline for a competitive ELISA to quantify a small molecule analyte.

Materials:

  • 96-well microplate coated with the target protein.

  • Standard solutions of the unlabeled analyte.

  • Samples containing the unknown concentration of the analyte.

  • Enzyme-labeled analyte (competitor).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution for the enzyme.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Wash the coated microplate with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the standard solutions and samples to the wells.

  • Immediately add the enzyme-labeled analyte to all wells.

  • Incubate the plate for the optimized time and temperature.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the log concentration of the unlabeled analyte standards.

  • Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.

Troubleshooting Guide

Problem Potential Cause Solution
High Background/High Non-specific Binding Insufficient blocking.[8]Optimize blocking buffer (type, concentration, incubation time).[13]
Cross-reactivity of antibodies.Use more specific antibodies (e.g., monoclonal).
High concentration of labeled ligand.Reduce the concentration of the labeled ligand.[17]
Low Signal/Low Sensitivity Inactive reagents (ligand, target, enzyme).Check the quality and storage of reagents.[8]
Suboptimal assay conditions (incubation time, temperature).Re-optimize incubation parameters.[13]
Insufficient washing.Increase the number or duration of wash steps.[13]
Poor Reproducibility Inconsistent pipetting or timing.Standardize all manual steps; use calibrated pipettes.[13]
Reagent variability (batch-to-batch).Qualify new lots of critical reagents.
Temperature fluctuations.Ensure consistent incubation temperatures.[8]

References

  • Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Ligand binding assay. Retrieved from [Link]

  • Altasciences. (n.d.). Ligand Binding Assays (LBA). Retrieved from [Link]

  • Khan, M. N., & Findlay, J. W. A. (Eds.). (2009). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. John Wiley & Sons.
  • Ekins, R., & Newman, B. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 123–134.
  • Meuwissen, J. A., & Heirwegh, K. P. (1970). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 120(1), 1–8.
  • Stevenson, L. F., & Purushothama, S. (2014). Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are Measuring?. The AAPS Journal, 16(2), 291–300.
  • (2024, December 13). Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers. Sword Bio. Retrieved from [Link]

  • Emery Pharma. (n.d.). Ligand Binding Assays. Retrieved from [Link]

  • Contract Laboratory. (2024, September 30). A Comprehensive Guide to Ligand Binding Assays (LBA): Importance, Types, and Applications in Drug Discovery. Retrieved from [Link]

  • BMG Labtech. (2022, August 26). Binding kinetics. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Khan, M. N. (Ed.). (2009). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. John Wiley & Sons.
  • (2025, October 7). Common Problems in Assay Development and How to Solve Them. Protocols and Solutions. Retrieved from [Link]

  • Malvern Panalytical. (n.d.). Binding Affinity. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739–2744.
  • Hulme, E. C. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

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Application Notes & Protocols: 1,3-Dimethylpiperazine Dihydrochloride as a Stereodefined Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1] The introduction of stereogenic centers onto this privileged structure offers a powerful strategy to explore three-dimensional chemical space, enhancing molecular recognition and optimizing pharmacological profiles.[1] This guide provides an in-depth exploration of 1,3-dimethylpiperazine dihydrochloride, a versatile chiral building block. We will delve into its properties, strategic applications, and provide detailed, field-proven protocols for its incorporation into complex molecules, with a focus on its use in robust carbon-nitrogen bond-forming reactions critical to drug discovery and development.

Foundational Concepts: The Strategic Value of Chiral Piperazines

In pharmaceutical design, chirality is not a trivial detail; it is often the critical determinant of a drug's efficacy and safety.[2] Enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic. Consequently, the ability to synthesize enantiomerically pure compounds is paramount.

1,3-Dimethylpiperazine provides two key stereogenic centers within a conformationally constrained six-membered ring. This pre-defined spatial arrangement of substituents makes it an invaluable starting point for constructing complex molecular architectures where precise three-dimensional orientation is required for interaction with biological targets like enzymes or receptors.[3][4] The dihydrochloride salt form ensures stability and ease of handling for this otherwise volatile diamine.

Physicochemical Properties

A clear understanding of the reagent's properties is the foundation of successful and reproducible experimentation. The data below pertains to the (S)-enantiomer, with the (R)-enantiomer possessing identical non-chiral properties.

PropertyValueSource
Chemical Formula C₆H₁₄N₂·2HCl (Dihydrochloride)
C₆H₁₄N₂ (Free Base)
Molecular Weight 187.12 g/mol (Dihydrochloride)
114.19 g/mol (Free Base)
Appearance Solid (Dihydrochloride)
Liquid (Free Base)[5]
Boiling Point (Free Base) 147.9 ± 8.0 °C at 760 mmHg[5]
Density (Free Base) 0.9 ± 0.1 g/cm³[5]
pKa (Predicted) 9.34 ± 0.40[5]

Core Application: Incorporation via Palladium-Catalyzed N-Arylation

One of the most powerful and prevalent applications of chiral 1,3-dimethylpiperazine is its direct incorporation into a target molecule as a structural scaffold. The Buchwald-Hartwig C–N cross-coupling reaction is an exemplary method for this purpose, offering high yields and broad functional group tolerance.[3] This reaction is often superior to older methods like Ullman chemistry, particularly when amide functionalities are present in the coupling partners.[3]

The causality behind this choice lies in the mechanism of the Pd-catalyzed cycle, which is more tolerant of sterically hindered substrates and operates under milder conditions. The choice of a bulky biaryl phosphine ligand (e.g., BINAP) is critical; it promotes the crucial reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.

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Caption: Workflow for Buchwald-Hartwig N-Arylation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the coupling of an aryl bromide with (S)-1,3-dimethylpiperazine. It is adapted from methodologies reported for the synthesis of chiral piperazinyl benzamides.[3]

Materials:

  • (S)-1,3-Dimethylpiperazine dihydrochloride

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (4 mol %)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (8 mol %)

  • Cesium carbonate [Cs₂CO₃] (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv), (S)-1,3-dimethylpiperazine dihydrochloride (1.2 equiv), cesium carbonate (3.5-4.0 equiv; Note 1), Pd₂(dba)₃ (0.04 equiv), and BINAP (0.08 equiv).

    • Causality Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

  • Solvent Addition: Add anhydrous THF via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 95-100 °C with vigorous stirring.

    • Trustworthiness Note: The reaction progress should be monitored periodically (e.g., every 2-4 hours) by taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the enantiomerically pure N-arylated product.

  • Note 1 (Stoichiometry of Base): Cesium carbonate serves two purposes: to neutralize the two equivalents of HCl in the starting material and to act as the base in the catalytic cycle. Therefore, at least 2.0 equivalents are needed for the salt, plus an additional 1.5-2.0 equivalents for the reaction itself, bringing the total to 3.5-4.0 equivalents.

Protocol 2: Handling and Safety

(S)-1,3-Dimethylpiperazine and its salts require careful handling.

  • Irritant: The compound may cause irritation to the eyes and skin.[5] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

  • Handling: Store in a cool, dry place away from strong oxidants and acids.[5] The dihydrochloride salt is less volatile and easier to handle than the free base.

  • Toxicity: The free base is harmful if swallowed.[5] In case of ingestion or inhalation, seek immediate medical attention.[5]

Alternative Application: A Chiral Diamine Ligand

While its primary role is often as a structural component, 1,3-dimethylpiperazine can also be explored as a chiral ligand in asymmetric catalysis. Chiral diamines are known to coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction.[6][7]

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// Graph attributes graph [bgcolor="transparent"]; node [penwidth=1.5, color="#5F6368"]; edge [penwidth=1.5]; }

Caption: Conceptual Diagram of Asymmetric Induction.

An example of this application is in the diethylzinc addition to aldehydes.[6] However, it is crucial to note that while the presence of chiral N,N'-dialkylpiperazines can significantly increase reaction yields compared to an uncatalyzed reaction, the reported enantioselectivity for this specific transformation is often low.[6] This underscores the importance of empirical screening in ligand development and highlights that while structurally promising, not all chiral scaffolds translate into highly effective asymmetric catalysts for every reaction class. Further derivatization or incorporation into more rigid ligand frameworks may be necessary to achieve high levels of stereocontrol.

Conclusion

This compound is a high-value, readily available chiral building block for modern organic synthesis and drug development. Its primary utility lies in its direct and stereocontrolled incorporation into larger molecules, leveraging the pre-set chirality of its C1 and C3 positions. Robust and well-understood methodologies, such as the Buchwald-Hartwig N-arylation, provide reliable and scalable pathways for its use. While its application as a simple chiral ligand shows potential, it serves as a reminder that ligand efficacy is highly system-dependent. For researchers and professionals in drug development, mastering the application of building blocks like 1,3-dimethylpiperazine is a key step toward the efficient and elegant synthesis of next-generation therapeutics.

References

  • (R)-1,3-Dimethylpiperazine dihydrochloride - MySkinRecipes.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central.
  • (S)-1,3-Dimethylpiperazine CAS 1152367-80-0 - BIOSYNCE.
  • The Role of 1-(3,4-Dimethylphenyl)piperazine in Pharmaceutical Synthesis.
  • The Synthesis of the chiral diketopiperazine 8.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • N,N'-Dimethylpiperazine - Chem-Impex.
  • (3S)-1,3-dimethylpiperazine AldrichCPR - Sigma-Aldrich.
  • Asymmetric Synthesis of Chiral Piperazines - R Discovery - Researcher.Life.
  • Chiral Building Blocks – Page 3 - Lab-Chemicals.Com.
  • (R)-1,3-Dimethylpiperazin-2-one - MySkinRecipes.
  • 1,3-Dimethylpiperazine | 22317-01-7 - Sigma-Aldrich.
  • Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities - ResearchG
  • Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed.
  • Application Notes and Protocols for the Stereoselective Synthesis of (R)-3-Methylpiperidine - Benchchem.
  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
  • 1152367-80-0 | (S)-1,3-Dimethylpiperazine | Chiral Building Blocks | Ambeed.com.
  • Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-c
  • Cyclo[-His-His-] Derived C2-Symmetric Diketopiperazine as Chiral Ligand for Asymmetric Diels-Alder Reactions - ResearchG
  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue Chemistry.
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - MDPI.
  • Strategies for the stereoselective synthesis of tetrahydropyrazolo[1,2‐a]‐pyrazole‐1,7‐diones.
  • ChemInform Abstract: Asymmetric Piperidine Synthesis via 1,3-Cyclic Sulf
  • Catalytic Enantioselective Synthesis of 3-Piperidines
  • and Stereoselective (3 + 2) Cycloaddition Reaction of Diazoalkanes with 6H-1,2-Oxazines Th - ChemRxiv.
  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC.

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Application Notes and Protocols for the Analytical Detection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its derivatives represent a broad class of chemical compounds with significant relevance in both pharmaceutical development and forensic toxicology.[1] In the pharmaceutical industry, the piperazine ring is a key structural motif in numerous therapeutic agents, including anthelmintics, antihistamines, antipsychotics, and antianginal drugs.[1] Consequently, robust analytical methods are paramount for ensuring the identity, purity, and stability of these active pharmaceutical ingredients (APIs) and their formulations.

Conversely, many substituted piperazine derivatives have emerged as "designer drugs" of abuse, often marketed as alternatives to illicit substances like ecstasy and amphetamines.[2][3] These novel psychoactive substances (NPS) pose a significant public health risk, necessitating sensitive and specific analytical methods for their detection in seized materials and biological specimens to aid law enforcement and clinical toxicology.[2][4][5]

This comprehensive guide provides detailed application notes and validated protocols for the analysis of piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the most effective analytical techniques and the rationale behind their application. The methodologies described herein are grounded in established scientific principles and have been validated to ensure trustworthy and reproducible results.

Core Analytical Techniques: A Comparative Overview

The detection and quantification of piperazine derivatives can be accomplished through several advanced analytical techniques. The choice of method is often dictated by the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation. The most commonly employed techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique suitable for a wide range of piperazine derivatives, particularly in complex biological matrices.[2][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable method, especially for volatile or semi-volatile piperazine derivatives. Derivatization is often required to improve chromatographic performance.[7][8][9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique, often requiring derivatization to enhance the detectability of piperazine derivatives that lack a strong chromophore.[1][10][11]

  • Capillary Electrophoresis (CE): An alternative technique offering high separation efficiency, particularly for chiral separations of piperazine derivatives.[12][13][14]

The following sections will delve into the specifics of each of these techniques, providing detailed protocols and expert insights.

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many piperazine derivatives. Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the target analytes.[6]

Causality Behind Experimental Choices: The selection of an appropriate LC column and mobile phase is critical for achieving good chromatographic separation of piperazine derivatives. A C18 reversed-phase column is often a good starting point, providing effective separation based on the hydrophobicity of the analytes.[2] The mobile phase typically consists of a mixture of an aqueous component (often with a formic acid or ammonium formate modifier to improve ionization) and an organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a range of piperazine derivatives with varying polarities within a reasonable run time.[2][6]

For detection, electrospray ionization (ESI) in positive ion mode is generally preferred for piperazine derivatives as the nitrogen atoms in the piperazine ring are readily protonated.[15] Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem MS, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This provides a high degree of selectivity and sensitivity.[2][3]

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (e.g., SPE, LLE, PPT) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 Mass Spectrometer (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Spectrometer (Q3) (Product Ion Detection) CID->MS2 Data Data Acquisition & Processing MS2->Data Quant Quantification & Reporting Data->Quant GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Seized Powder, Urine) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (e.g., TFAA, MSTFA) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC EI Electron Ionization (Ion Formation & Fragmentation) GC->EI MS Mass Spectrometer (Mass Analysis) EI->MS Data Data Acquisition & Processing MS->Data Identification Library Matching & Identification Data->Identification

Sources

Application Notes and Protocols: The Use of Catalysts in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Catalysts are fundamental to modern polymer science, enabling the synthesis of a vast array of materials with tailored properties that are indispensable across industries, from commodity plastics to high-performance materials in medicine and electronics.[1][2] This guide provides an in-depth exploration of the principles and practices of using catalysts in polymerization reactions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively harness catalytic polymerization. We will delve into the major classes of polymerization catalysts, their reaction mechanisms, and provide detailed experimental workflows. The causality behind experimental choices will be emphasized, ensuring a deep understanding of how to control polymer architecture and properties.

Introduction to Catalytic Polymerization: A Paradigm Shift in Materials Science

Polymerization, the process of joining monomer units into long chains, can be achieved through various methods.[3] However, the introduction of catalysts revolutionized the field, offering unprecedented control over the polymerization process.[4] Catalysts function by providing an alternative, lower-energy reaction pathway, thereby increasing the rate of polymerization without being consumed in the process.[4] This allows for reactions to occur under milder conditions and, more importantly, enables precise control over polymer characteristics such as molecular weight, molecular weight distribution (polydispersity), stereochemistry, and branching.[4][5]

The significance of this control cannot be overstated. The macroscopic properties of a polymer—its strength, flexibility, thermal stability, and biocompatibility—are direct consequences of its microscopic structure.[4] By carefully selecting the catalyst and reaction conditions, scientists can fine-tune these properties to meet the demands of specific applications.

Major Classes of Polymerization Catalysts and Their Mechanisms

The landscape of polymerization catalysts is diverse, with several major classes, each with unique mechanisms and applications. The choice of catalyst is dictated by the type of monomer and the desired polymer architecture.

Ziegler-Natta Catalysts: The Dawn of Stereocontrolled Polymerization

Developed by Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963, Ziegler-Natta (Z-N) catalysts were a groundbreaking discovery that enabled the synthesis of stereoregular polymers.[6][7][8] These catalysts are typically heterogeneous, consisting of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃).[8][9][10]

Mechanism of Action: The active site is formed at the surface of the transition metal halide. The polymerization proceeds via a coordination-insertion mechanism.[5][6] The monomer coordinates to the transition metal center and is then inserted into the growing polymer chain.[7][8] This process allows for precise control over the stereochemistry of the polymer, leading to the formation of isotactic or syndiotactic polymers with high crystallinity and improved mechanical properties.[6][10]

Z-N catalysts are workhorses of the polymer industry, primarily used for the production of polyolefins like high-density polyethylene (HDPE) and polypropylene.[][12]

Metallocene Catalysts: Precision and Versatility

Metallocene catalysts represent a significant advancement over traditional Z-N catalysts, offering even greater control over polymer structure.[][13] These are homogeneous catalysts, typically consisting of a Group 4 transition metal (like titanium, zirconium, or hafnium) sandwiched between two cyclopentadienyl ligands.[5][14]

Mechanism of Action: Similar to Z-N catalysts, metallocenes operate through a coordination-insertion mechanism.[5] However, their single-site nature, meaning all active sites are identical, leads to polymers with a very narrow molecular weight distribution and uniform comonomer incorporation.[15] The structure of the metallocene ligand can be systematically modified to tailor the properties of the resulting polymer.[13] For activation, a co-catalyst, often methylaluminoxane (MAO), is required.[14]

Metallocenes are highly versatile and can be used to produce a wide range of polyolefins, including linear low-density polyethylene (LLDPE), and copolymers with unique properties.[13][16]

Table 1: Comparison of Ziegler-Natta and Metallocene Catalysts

FeatureZiegler-Natta CatalystsMetallocene Catalysts
Nature Heterogeneous (typically)Homogeneous
Active Sites Multiple, non-uniformSingle-site, uniform
Co-catalyst Organoaluminum compounds (e.g., Al(C₂H₅)₃)Methylaluminoxane (MAO) or borates
Polymer Structure Control Good stereocontrolExcellent control over molecular weight, polydispersity, and stereochemistry
Molecular Weight Distribution BroadNarrow
Primary Applications HDPE, polypropyleneLLDPE, specialty polyolefins, copolymers
Atom Transfer Radical Polymerization (ATRP) Catalysts: Controlled Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) is a type of controlled/"living" radical polymerization that allows for the synthesis of well-defined polymers with complex architectures.[17] The key components of an ATRP system are a monomer, an initiator with a transferable halogen atom, and a catalyst complex, typically composed of a transition metal salt (e.g., copper(I) bromide) and a ligand.[17][18]

Mechanism of Action: The catalyst reversibly activates and deactivates the growing polymer chain through the transfer of a halogen atom.[17] This establishes a dynamic equilibrium between a small amount of active, propagating radicals and a large amount of dormant, halogen-capped polymer chains.[17] This reversible deactivation process minimizes termination reactions, allowing for controlled chain growth and the synthesis of polymers with predetermined molecular weights and low polydispersity.[17][18]

ATRP is a powerful tool for academic research and has found applications in the synthesis of advanced materials such as block copolymers, star polymers, and polymer brushes.[17]

Ring-Opening Metathesis Polymerization (ROMP) Catalysts: Polymerizing Cyclic Olefins

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes cyclic olefins as monomers.[19][20] The driving force for this reaction is the relief of ring strain in the monomer.[19] The catalysts are typically transition metal alkylidene complexes, with ruthenium-based Grubbs' catalysts and molybdenum-based Schrock catalysts being the most prominent examples.[21]

Mechanism of Action: The reaction proceeds via a metallacyclobutane intermediate.[19] The catalyst's metal-carbene bond reacts with the double bond of the cyclic monomer to form a metallacyclobutane, which then cleaves to regenerate a metal-carbene and the growing polymer chain, now one monomer unit longer.[19] ROMP is often a "living" polymerization, which allows for the synthesis of block copolymers and other complex architectures with excellent control over molecular weight.[20][22]

ROMP is particularly useful for synthesizing polymers with unique backbone structures and functionalities that are not accessible through other polymerization methods.[19][20]

Experimental Design and Protocols

The successful execution of a catalytic polymerization reaction hinges on meticulous planning and adherence to established protocols. The following sections provide a general framework and specific examples for conducting these reactions.

General Considerations and Safety Precautions
  • Inert Atmosphere: Many polymerization catalysts and co-catalysts are highly sensitive to air and moisture.[23] Therefore, reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Solvent Purity: Solvents must be rigorously dried and deoxygenated to prevent deactivation of the catalyst.

  • Monomer Purity: Monomers should be purified to remove inhibitors and other impurities that can interfere with the polymerization.

  • Temperature Control: Polymerization reactions are often exothermic.[24] Proper temperature control is crucial to prevent runaway reactions and to ensure controlled polymer growth.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[25] Some catalysts and reagents may be toxic or corrosive.[23][26]

  • Waste Disposal: Dispose of all chemical waste according to institutional and national regulations.[25]

DOT Diagram: General Workflow for a Catalytic Polymerization Reaction

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization P1 Purify Monomer & Solvent R1 Assemble & Purge Reactor P1->R1 Inert Atmosphere P2 Prepare Catalyst & Co-catalyst Solutions P2->R1 R2 Add Solvent & Monomer R1->R2 R3 Inject Catalyst Solution R2->R3 Initiate Polymerization R4 Monitor Reaction R3->R4 Time, Temperature W1 Quench Reaction R4->W1 W2 Precipitate & Isolate Polymer W1->W2 W3 Dry Polymer W2->W3 C1 Characterize Polymer W3->C1

Caption: General workflow for a catalytic polymerization experiment.

Protocol 1: Ziegler-Natta Polymerization of Ethylene

This protocol provides a representative example of a lab-scale polymerization of ethylene using a classic Ziegler-Natta catalyst system.

Materials:

  • Titanium tetrachloride (TiCl₄) solution in toluene

  • Triethylaluminium (Al(C₂H₅)₃) solution in toluene

  • High-purity, dry toluene

  • High-purity ethylene gas

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Schlenk flask or other suitable reactor

  • Schlenk line for inert atmosphere operations

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

Procedure:

  • Reactor Setup: Assemble the Schlenk flask with a magnetic stir bar and connect it to the Schlenk line. Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add dry, deoxygenated toluene to the flask via cannula transfer.

  • Catalyst Addition: While stirring, add the triethylaluminium solution to the toluene. Then, slowly add the titanium tetrachloride solution. A precipitate will form, which is the active catalyst.

  • Polymerization: Pressurize the flask with ethylene gas to the desired pressure. Maintain a constant temperature using the temperature-controlled bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of ethylene gas.

  • Quenching: After the desired reaction time, vent the excess ethylene and quench the reaction by slowly adding methanol. This will destroy the active catalyst.

  • Polymer Isolation: Pour the reaction mixture into a larger volume of acidified methanol to precipitate the polyethylene.

  • Purification: Filter the polymer and wash it several times with methanol to remove catalyst residues.

  • Drying: Dry the polymer under vacuum to a constant weight.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate

This protocol outlines the synthesis of poly(methyl methacrylate) (PMMA) using a copper-based ATRP catalyst.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Schlenk tube

  • Syringes for liquid transfer

Procedure:

  • Catalyst Complex Formation: In a Schlenk tube under an inert atmosphere, add CuBr and a magnetic stir bar.

  • Reagent Addition: Add anisole, MMA, and PMDETA to the Schlenk tube. Stir the mixture until the copper complex forms, resulting in a colored solution.

  • Initiation: Inject the initiator, EBiB, into the reaction mixture to start the polymerization.

  • Polymerization: Place the Schlenk tube in a preheated oil bath at the desired temperature and stir.

  • Sampling: Periodically take samples from the reaction mixture using a nitrogen-purged syringe to monitor the conversion and molecular weight evolution.

  • Termination: After the desired time or conversion is reached, cool the reaction to room temperature and expose it to air to oxidize the copper catalyst, which terminates the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer by adding the purified solution to a large volume of a non-solvent, such as cold methanol.

  • Drying: Filter and dry the resulting PMMA under vacuum.

Polymer Characterization: Validating Success

The characterization of the synthesized polymer is a critical step to confirm the success of the polymerization and to understand the material's properties.

Table 2: Common Techniques for Polymer Characterization

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI)
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure, composition, and tacticity
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups present in the polymer
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)
Thermogravimetric Analysis (TGA) Thermal stability and degradation temperature

Conclusion and Future Outlook

Catalytic polymerization has fundamentally transformed our ability to create new materials with precisely controlled structures and properties. From the robust polyolefins produced by Ziegler-Natta and metallocene catalysts to the complex architectures enabled by ATRP and ROMP, the field continues to evolve. Future research will likely focus on the development of more sustainable and efficient catalysts, the polymerization of renewable monomers, and the creation of polymers with novel functionalities for advanced applications in areas such as drug delivery, tissue engineering, and sustainable energy. A deep understanding of the principles and protocols outlined in this guide will empower researchers to contribute to these exciting advancements.

References

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  • Flook, M. M., et al. (2011). Controlled Ring-Opening Metathesis Polymerization with Polyisobutylene-Bound Pyridine-Ligated Ru(II) Catalysts. ACS Macro Letters, 1(1), 16-19. [Link]

  • Fantin, M., et al. (2017). Atom Transfer Radical Polymerization: A Mechanistic Perspective. Semantic Scholar. [Link]

  • Kima, K., et al. (2006). Metallocene-catalyzed alkene polymerization and the observation of Zr-allyls. Proceedings of the National Academy of Sciences, 103(42), 15470-15474. [Link]

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  • Ribelli, T. G., et al. (2019). Atom Transfer Radical Polymerization: Billion Times More Active Catalysts and New Initiation Systems. Macromolecular Rapid Communications, 40(1), e1800616. [Link]

  • Zhang, L., et al. (2020). Enzyme-Catalyzed Atom Transfer Radical Polymerization. Polymers, 12(11), 2694. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 1,3-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Here, we provide in-depth, practical solutions in a direct question-and-answer format, grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my organic reaction solvent. What are the initial troubleshooting steps?

This is a common issue stemming from the salt form of the amine. Dihydrochloride salts, while often enhancing aqueous solubility, typically exhibit very low solubility in non-polar organic solvents.[1] The strong ionic interactions within the crystal lattice of the salt require a solvent with a high dielectric constant to effectively solvate the ions.

Initial Troubleshooting Workflow:

  • Solvent Polarity Check: The first step is to assess the polarity of your chosen solvent. Non-polar solvents like hexanes or toluene are generally poor choices for dissolving hydrochloride salts. Consider switching to a more polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). In some cases, polar protic solvents like ethanol or methanol can also be effective.[2][3]

  • Temperature Adjustment: The solubility of many compounds, including piperazine salts, increases with temperature.[2][3] Gentle heating of your mixture can often facilitate dissolution. However, be mindful of the thermal stability of your other reagents and the boiling point of your solvent.

  • Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed.[4] The addition of a small amount of a highly polar solvent, like DMSO, to a less polar system can sometimes be sufficient to break up the crystal lattice and solvate the salt. This technique is particularly useful in applications where the overall polarity of the reaction medium needs to be controlled.[5]

Q2: I'm observing inconsistent results in my biological assay, and I suspect it's due to the poor aqueous solubility of this compound. How can I improve its solubility in aqueous buffers?

While this compound is generally considered to be freely soluble in water, issues can arise in buffered solutions or at higher concentrations, leading to precipitation and unreliable assay results.[2][6]

Strategies to Enhance Aqueous Solubility:

  • pH Adjustment: The solubility of piperazine and its salts is highly dependent on the pH of the solution.[2][7] As a diprotic base, the piperazine ring has two pKa values.[8] Ensuring the pH of your aqueous buffer is sufficiently low will maintain the protonated, and therefore more soluble, form of the amine. A buffer with a pH well below the first pKa of the piperazine will favor the fully protonated and highly soluble species.

  • Use of Co-solvents: For in-vitro assays, it is common practice to prepare stock solutions in 100% DMSO.[4] The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid cellular toxicity. This small amount of co-solvent can help maintain the compound's solubility in the aqueous assay medium.[4]

  • Advanced Formulation Techniques: If simple pH adjustment and co-solvents are insufficient, more advanced formulation strategies can be considered, such as the use of cyclodextrins to form inclusion complexes or the preparation of a nanosuspension.[4][9]

Troubleshooting Guides

Guide 1: Converting this compound to its Free Base for Improved Organic Solvent Solubility

In many organic synthesis applications, converting the dihydrochloride salt to the free base is the most effective way to achieve solubility in non-polar organic solvents.[10] The free base is a neutral molecule and will be significantly more soluble in a wider range of organic solvents.

Protocol for Free Base Conversion:

  • Dissolution: Dissolve the this compound in a minimal amount of water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a strong base, such as 50% w/w sodium hydroxide (NaOH) or potassium carbonate (K2CO3), while stirring.[11] The pH of the solution should be monitored and adjusted to be above the second pKa of the piperazine to ensure complete deprotonation. A pH of 10 or higher is generally sufficient.[12]

  • Extraction: Extract the aqueous layer with a suitable water-immiscible organic solvent, such as dichloromethane (DCM), ethyl acetate, or diethyl ether. Repeat the extraction 2-3 times to ensure complete recovery of the free base.

  • Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base, which is often an oil or a low-melting solid.

Data Presentation: Solubility Comparison

Compound FormWaterEthanolDichloromethaneHexane
Dihydrochloride SaltFreely SolubleSlightly SolubleInsolubleInsoluble
Free BaseSparingly SolubleSolubleSolubleSoluble

This table provides a qualitative comparison of solubility.

Visualization of the Free Base Conversion Workflow:

Free_Base_Conversion start 1,3-Dimethylpiperazine dihydrochloride in Water basify Add Strong Base (e.g., NaOH, K2CO3) pH > 10 start->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate end 1,3-Dimethylpiperazine (Free Base) concentrate->end

Caption: Workflow for converting the dihydrochloride salt to the free base.

Guide 2: Analytical Verification of 1,3-Dimethylpiperazine Concentration

After performing a free base conversion or when preparing stock solutions, it is crucial to verify the actual concentration of your 1,3-Dimethylpiperazine solution. This can be achieved through various analytical techniques.

Recommended Analytical Methods:

  • Gas Chromatography (GC): GC is a suitable method for the quantitative analysis of volatile amines like 1,3-Dimethylpiperazine. A validated GC method can provide accurate concentration data.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) can also be used for quantification. Derivatization of the amine may be necessary to improve its chromatographic properties and detection.

  • Potentiometric Titration: Titration with a standardized acid can be used to determine the concentration of the amine in solution. This method is particularly useful for confirming the concentration of the free base after conversion.[12]

Experimental Protocol: Concentration Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh a sample of the 1,3-Dimethylpiperazine free base and dissolve it in a suitable solvent, such as isopropanol or water.

  • Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Slowly add the acid titrant to the amine solution while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH values.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points, corresponding to the two protonation steps of the diamine, will appear as inflection points on the titration curve. The concentration of the amine can be calculated from the volume of titrant required to reach the equivalence points.

Visualization of the Titration Workflow:

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Accurately weigh and dissolve free base sample titrate Slowly add titrant to sample while monitoring pH prep_sample->titrate prep_titrant Prepare standardized acid titrant (e.g., 0.1 M HCl) prep_titrant->titrate record Record pH and volume of titrant added titrate->record plot Plot pH vs. Volume of Titrant record->plot determine_ep Identify equivalence points from the titration curve plot->determine_ep calculate Calculate the concentration of the amine determine_ep->calculate

Caption: Step-by-step workflow for potentiometric titration.

References

Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable physicochemical properties.[1][2][3] However, its synthesis can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for higher yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding piperazine derivative synthesis.

Q1: What are the most common methods for synthesizing piperazine derivatives?

A1: The most prevalent methods for synthesizing piperazine derivatives involve N-alkylation and N-arylation reactions.[4] N-alkylation is typically achieved by reacting piperazine with an alkyl halide. For N-arylation, common methods include the Buchwald-Hartwig amination and Ullmann condensation, which are transition metal-catalyzed cross-coupling reactions.[5][6] Other synthetic strategies include reductive amination and Michael additions.[7]

Q2: Why is di-substitution a frequent problem in piperazine synthesis, and how can it be minimized?

A2: Di-substitution is a common issue because piperazine has two reactive secondary amine nitrogens.[8] After the first nitrogen is substituted, the second nitrogen remains reactive and can also react with the electrophile. To favor mono-substitution, a large excess of piperazine (5-10 equivalents) is often used.[8] Alternatively, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), which can be removed after the desired substitution on the other nitrogen is complete.[7][9]

Q3: My piperazine derivative is highly water-soluble. How can I effectively extract it from an aqueous solution?

A3: The high water solubility of many piperazine derivatives can complicate extraction. One common technique is to basify the aqueous solution with a base like sodium hydroxide (NaOH) and then extract with a suitable organic solvent such as chloroform.[10] Adding a salt, like sodium chloride (NaCl), to the aqueous layer can also decrease the solubility of the piperazine derivative in water, a phenomenon known as the "salting-out" effect.[10]

Q4: What are the key safety precautions to consider when working with piperazine and its derivatives?

A4: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation. It is essential to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Piperazine is also hygroscopic and can absorb carbon dioxide from the air, so it should be stored in a tightly sealed container in a dry environment.[10][11]

Part 2: Troubleshooting Guides

This section provides detailed, in-depth solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield of Mono-Substituted Piperazine and Formation of Di-Substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of the di-substituted byproduct is a classic challenge in piperazine chemistry due to the comparable reactivity of both nitrogen atoms.[8] Here’s a systematic approach to favor mono-substitution:

  • Stoichiometry Control: The most straightforward method is to use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[8]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly to the reaction mixture helps to maintain a high concentration of unreacted piperazine, further minimizing the chance of di-substitution.[8]

  • Use of a Mono-Protected Piperazine: A more controlled, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[7][9] This ensures that only one nitrogen is available for reaction. The Boc protecting group can be subsequently removed under acidic conditions.

  • Protonation Strategy: Utilizing a protonated piperazine salt can effectively "protect" one of the nitrogen atoms.[7] By forming a mono-salt (e.g., piperazine monohydrochloride), the protonated nitrogen is less nucleophilic, thus directing the substitution to the free nitrogen.[7]

Experimental Protocol: Mono-N-alkylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[8]

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace
Note: Yields are generalized and will vary based on specific reaction conditions.[8]

Troubleshooting Workflow for Low Mono-substitution Yield

G start Low Yield of Mono-substituted Piperazine q1 Significant Di-substitution Observed? start->q1 a1_yes Stoichiometry Issue q1->a1_yes Yes a1_no Incomplete Reaction? q1->a1_no No sol1 Increase Piperazine Excess (5-10 eq.) a1_yes->sol1 sol2 Use Mono-protected Piperazine (e.g., Boc) a1_yes->sol2 sol3 Optimize Reaction Conditions (Temp, Time, Solvent) a1_no->sol3 Yes

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[9] Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical.[9] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[12] A screening of different catalyst/ligand combinations is highly recommended.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but they can sometimes lead to substrate degradation.[12] In such cases, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[9][12] Ensure the base is anhydrous and finely powdered for optimal reactivity.

  • Solvent Effects: The solvent influences the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[9][12] The solvent must be anhydrous, as water can deactivate both the catalyst and the base.[12]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst or starting materials.[9] It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. A temperature screen can help identify the ideal conditions for your specific substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Piperazine

Materials:

  • Aryl halide (1 mmol, 1 eq.)

  • Piperazine (1.2 mmol, 1.2 eq.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 eq.)

  • Anhydrous toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide, piperazine, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Data Presentation: Common Ligands for Buchwald-Hartwig Amination

LigandTypical SubstratesKey Features
RuPhos Electron-rich and sterically hindered aryl chloridesHigh activity, good for challenging substrates
XPhos Wide range of aryl halidesGeneral-purpose, highly effective
BINAP Aryl bromides and iodidesGood for inducing chirality in asymmetric reactions
JohnPhos Aryl chlorides and bromidesEffective for a variety of substrates
Note: The optimal ligand will depend on the specific substrates and reaction conditions.[12]

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination q1 Catalyst/Ligand Inactive? start->q1 q2 Base Ineffective or Degrading Substrate? q1->q2 No sol1 Screen Different Pd Precursors and Phosphine Ligands q1->sol1 Yes q3 Suboptimal Solvent or Temperature? q2->q3 No sol2 Try Milder Bases (e.g., K₃PO₄, Cs₂CO₃) q2->sol2 Yes sol3 Ensure Anhydrous Conditions and Optimize Temperature q3->sol3 Yes

Sources

Avoiding degradation of 1,3-Dimethylpiperazine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,3-Dimethylpiperazine Dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. This compound is a piperazine derivative used in various research and synthetic applications. As a secondary amine salt, its stability in solution is paramount for obtaining reproducible and reliable experimental results. Degradation can lead to a loss of potency, the appearance of unknown impurities, and inconsistent assay performance. This guide offers in-depth FAQs, troubleshooting workflows, and validated protocols to help you mitigate these risks.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary causes of this compound degradation in aqueous solutions?

A1: The degradation of this compound, like other amine-containing compounds, is primarily driven by three factors: oxidation, photodegradation, and pH-related instability.

  • Oxidative Degradation: This is often the most significant pathway for amine degradation.[1] The reaction with dissolved oxygen, which can be catalyzed by trace metal ions (e.g., Fe²⁺, Cu²⁺), leads to the formation of various byproducts, including ring-opened products, amides, and smaller amine compounds.[2][3] The process typically involves a free-radical chain mechanism.[1]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the formation of colored degradants.[4] Even ambient laboratory light can contribute to degradation over extended periods. This process can be direct or indirect, where other components in the solution act as photosensitizers.[5][6]

  • pH-Related Instability: 1,3-Dimethylpiperazine is a weak base, and its dihydrochloride salt form is most stable in an acidic to neutral pH range.[4][7] If the solution's pH is raised into the basic range, the compound deprotonates to its free base form. The nitrogen atoms' lone pair of electrons in the free base are more susceptible to oxidation.[6][8]

Q2: My solution of this compound has turned a pale yellow color after a few days. What is happening and is it still usable?

A2: A color change, typically to yellow or brown, is a common visual indicator of degradation.[4] This is most frequently caused by either oxidation or photodegradation. Oxidative degradation products are often colored compounds.[4]

Whether the solution is still usable depends entirely on your application. For highly sensitive quantitative assays, a colored solution should be discarded as the concentration of the active compound is no longer accurate. For some qualitative or synthetic applications, a minor degree of degradation might be tolerable. However, the best practice is to always use freshly prepared, colorless solutions for critical experiments to ensure reproducibility.[4]

Q3: What is the recommended procedure for preparing and storing a stock solution to maximize its shelf-life?

A3: To maximize stability, you must control the factors that cause degradation: oxygen, light, and temperature.

Recommended Storage Protocol:

  • Solvent Choice: Use high-purity, de-gassed water or buffer. To de-gas, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes. This minimizes dissolved oxygen.[9]

  • Container: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[4]

  • Preparation: Prepare the solution under subdued lighting. Once the compound is dissolved, you can briefly flush the headspace of the vial with inert gas before sealing.

  • Storage Temperature: Store stock solutions at -20°C or, for longer-term storage, at -80°C.[4][10]

  • Aliquoting: Divide the stock solution into small, single-use aliquots. This prevents contamination and avoids repeated freeze-thaw cycles that can accelerate degradation.[4]

Q4: Can I use buffers to prepare my solution? How does pH affect stability?

A4: Yes, you can use buffers, but the choice of pH is critical. The dihydrochloride salt is the protonated form of the molecule. In this state, the nitrogen lone pairs are less available for oxidation, enhancing stability. Therefore, maintaining a slightly acidic pH is generally recommended. Conducting a pH-stability profile for your specific experimental conditions is the best way to determine the optimal pH for your formulation.[4] Avoid highly basic buffers, as they will convert the compound to its more reactive free base form.

Q5: I suspect my compound is degrading during my experiment. How can I confirm this?

A5: Inconsistent results are a key sign of compound degradation.[4] To confirm this, you can perform a simple stress test. Prepare your solution as you would for your experiment and divide it into two sets. One set serves as the control (stored under ideal conditions, e.g., at -80°C in the dark). The other set is subjected to your experimental conditions (e.g., incubated at 37°C for the duration of the assay). At the end of the experiment, analyze both sets using an appropriate analytical method like HPLC or LC-MS. A decrease in the peak area of the parent compound and/or the appearance of new peaks in the experimental sample compared to the control confirms degradation.[4][11]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the stability of this compound.

Observation Potential Cause(s) Recommended Actions & Solutions
Solution turns yellow or brown over time. 1. Oxidation: Reaction with atmospheric or dissolved oxygen.[4] 2. Photodegradation: Exposure to ambient or UV light.[4]1. Prevent Oxidation: Prepare solutions with de-gassed solvents and store under an inert atmosphere (nitrogen or argon). Consider adding an antioxidant if compatible with your experiment.[4][9] 2. Protect from Light: Store solutions in amber vials or wrapped in foil.[4]
Inconsistent or non-reproducible assay results. Compound Degradation: The concentration of the active compound is decreasing over the course of the experiment, leading to a loss of potency.[4]1. Verify Stability: Perform a stress test under your exact assay conditions (see FAQ Q5). 2. Use Fresh Solutions: Always prepare solutions immediately before use.[4] 3. Optimize Storage: If storage is necessary, follow the best practices of aliquoting and storing at -80°C in the dark.[4][10]
Appearance of new peaks in HPLC/LC-MS chromatogram. Formation of Degradation Products: The compound is breaking down into other chemical species.1. Characterize Degradants: If possible, use mass spectrometry to identify the degradation products. This can help confirm the degradation pathway (e.g., oxidation products often show an increase in mass corresponding to oxygen atoms).[11][12] 2. Implement Preventative Measures: Based on the likely pathway, implement the appropriate preventative strategies (e.g., deoxygenation for oxidation).
Precipitate forms in the solution upon thawing or pH adjustment. Poor Solubility: The compound may be precipitating out of solution, which is different from chemical degradation but also leads to inaccurate concentrations.1. Check Solubility Limits: Determine the kinetic solubility of the compound in your specific buffer and temperature conditions.[13] 2. Adjust pH: Solubility of piperazine derivatives is often higher at a lower pH.[13] 3. Use Co-solvents: A small percentage of a co-solvent like DMSO might be necessary, but ensure it is compatible with your downstream application.[13]
Visualization of Degradation Factors

The following diagram illustrates the key environmental factors that can initiate the degradation of this compound in solution.

Key Factors in Compound Degradation cluster_factors Initiating Factors cluster_mechanisms Degradation Mechanisms cluster_outcomes Observed Outcomes Oxygen Dissolved Oxygen Ox Oxidation Oxygen->Ox Light Light Exposure (UV/Ambient) Photo Photodegradation Light->Photo Temp Elevated Temperature Therm Thermal Degradation Temp->Therm pH High pH (>7) Base Free Base Formation pH->Base Metals Metal Ion Catalysts (Fe, Cu) Metals->Ox catalyzes Degradation Compound Degradation & Loss of Potency Ox->Degradation Photo->Degradation Therm->Degradation Base->Ox increases susceptibility

Caption: Key factors leading to the degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of a High-Stability Aqueous Stock Solution

This protocol details the steps for preparing a stock solution of this compound with enhanced stability for sensitive applications.

Materials:

  • This compound solid

  • High-purity (e.g., Milli-Q or 18 MΩ·cm) water

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with screw caps

  • Analytical balance and appropriate glassware

Procedure:

  • Solvent Deoxygenation: Place the required volume of high-purity water in a flask. Sparge with inert gas for 15-20 minutes by bubbling the gas through the water. This removes dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound solid in a clean weighing boat. Handle the solid in an area with subdued light.

  • Dissolution: Transfer the solid to a volumetric flask. Add the deoxygenated water to approximately 80% of the final volume. Gently swirl to dissolve the compound completely. Once dissolved, bring the volume to the mark with deoxygenated water.

  • Inert Atmosphere: Dispense the solution into single-use amber vials. Before sealing each vial, gently flush the headspace with the inert gas for 5-10 seconds to displace air.

  • Sealing and Labeling: Immediately cap the vials tightly. Label clearly with the compound name, concentration, date, and storage conditions.

  • Storage: Immediately transfer the aliquots to a -80°C freezer for long-term storage or -20°C for short-term storage.

Protocol 2: Troubleshooting Workflow for Suspected Degradation

This workflow provides a logical sequence of steps to diagnose and address issues of suspected compound instability.

Troubleshooting Workflow for Suspected Degradation Start Inconsistent Assay Results or Visual Change (Color) Check_Prep Review Solution Prep: - Freshly made? - Protected from light? - Correct solvent/pH? Start->Check_Prep Prep_OK Preparation OK Check_Prep->Prep_OK Yes Prep_Not_OK Improve Preparation Protocol (See Protocol 1) Check_Prep->Prep_Not_OK No Stress_Test Perform Stress Test: Compare sample under assay conditions to -80°C control via HPLC/LC-MS Prep_OK->Stress_Test Prep_Not_OK->Start Deg_Observed Degradation Observed? Stress_Test->Deg_Observed No_Deg No Degradation. Issue is likely with assay (e.g., biological variability, reagent issue). Deg_Observed->No_Deg No Deg_Yes Degradation Confirmed. Deg_Observed->Deg_Yes Yes Optimize Optimize Conditions: - Use solution immediately - Shorten incubation times - De-gas buffers - Work under low light Deg_Yes->Optimize Re_Test Re-run Experiment Optimize->Re_Test

Caption: A step-by-step workflow for troubleshooting suspected compound degradation.

References

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available from: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available from: [Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. Available from: [Link]

  • Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Available from: [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Available from: [Link]

  • Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. Available from: [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. Available from: [Link]

  • What are the stability conditions of piperazine? Blog - Biosynce. Available from: [Link]

  • Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity. NIH. Available from: [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. Available from: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. PubMed. Available from: [Link]

  • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Request PDF - ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available from: [Link]

Sources

Technical Support Center: Enhancing Yield in N-Alkylation of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperazines. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven solutions to common challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues and Solutions

Navigating the complexities of piperazine N-alkylation requires a systematic approach to troubleshooting. The symmetrical nature of piperazine, with its two reactive secondary amine groups, often leads to challenges in achieving high yields of the desired mono-alkylated product while minimizing the formation of di-alkylated byproducts.[1] This section addresses the most frequently encountered problems in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-substituted Piperazine and Formation of Di-substituted Byproduct.

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?[2][3][4]

Answer: This is the most common challenge in piperazine alkylation, stemming from the similar reactivity of both nitrogen atoms.[1] Several strategies can be employed to favor mono-alkylation:

  • Stoichiometric Control: Utilizing a large excess of piperazine (5-10 fold) relative to the alkylating agent can statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[1][2] However, this approach can complicate downstream purification due to the need to remove a large amount of unreacted piperazine.

  • Use of a Protecting Group: A more controlled and often cleaner method is to use a mono-protected piperazine.[1][5] The tert-butoxycarbonyl (Boc) group is a common choice. By temporarily blocking one nitrogen, the alkylation is directed specifically to the unprotected nitrogen.[1][5][6] The protecting group is then removed in a subsequent step to yield the desired mono-alkylated product.[5][6]

  • In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride in situ generates the monohydrochloride salt, which effectively protects one of the amine groups, thus favoring mono-alkylation.[5]

  • Control of Reaction Conditions:

    • Temperature: High reaction temperatures can favor the formation of the thermodynamically more stable di-substituted product.[5] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[5]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of di-alkylation.[7]

    • Choice of Base: A milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is often preferred over strong bases like sodium hydroxide (NaOH).[5] Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to a second alkylation.[5]

Issue 2: Formation of Quaternary Ammonium Salts.

Question: I am observing the formation of a water-soluble byproduct, which I suspect is a quaternary ammonium salt. How can I prevent this?

Answer: Over-alkylation on the same nitrogen atom can lead to the formation of quaternary ammonium salts, which complicates purification due to their high polarity and water solubility.[5]

  • Reductive Amination: Instead of using an alkyl halide, consider reductive amination. This method involves reacting the piperazine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaBH₃CN).[6] This pathway is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[6]

  • Careful Stoichiometry: Precise control of the stoichiometry (1:1 ratio of piperazine to alkylating agent) is crucial when not using an excess of piperazine.[5]

  • Protecting Group Strategy: As with preventing di-alkylation, using a mono-protected piperazine directs the reaction to a single nitrogen and prevents quaternization at the protected nitrogen.[5][6]

Issue 3: Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination.

Question: I am struggling with consistently low yields when attempting to synthesize N-aryl piperazines using the Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?[2]

Answer: Low yields in Buchwald-Hartwig amination of piperazines can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2]

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical.[2] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary to promote efficient catalytic turnover.[2] A thorough screening of different palladium sources and phosphine ligands is recommended.

  • Solvent and Temperature: Common solvents for this reaction include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2] Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[2]

  • Base Selection: The choice of base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base should be sufficiently strong to deprotonate the piperazine but not so strong as to cause side reactions.

Troubleshooting Decision Workflow

To assist in systematically diagnosing and resolving issues during N-alkylation of piperazines, the following decision workflow can be utilized.

G start Low Yield of Mono-alkylated Product? di_alkylation Significant Di-alkylation? start->di_alkylation Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No quat_salt Quaternary Salt Formation? di_alkylation->quat_salt No sol_di_alkylation Use excess piperazine Employ protecting group Lower reaction temperature Slowly add alkylating agent Use a weaker base di_alkylation->sol_di_alkylation Yes other_byproducts Other Byproducts? quat_salt->other_byproducts No sol_quat_salt Use reductive amination Precise stoichiometry control Employ protecting group quat_salt->sol_quat_salt Yes end Successful Mono-alkylation other_byproducts->end No sol_other_byproducts Analyze byproducts (LC-MS, NMR) Consider alternative synthetic route Change solvent or temperature other_byproducts->sol_other_byproducts Yes purification_issue Purification Issues? incomplete_reaction->purification_issue No sol_incomplete_reaction Increase temperature Extend reaction time Use a more reactive alkylating agent Check catalyst activity (if applicable) incomplete_reaction->sol_incomplete_reaction Yes purification_issue->end No sol_purification Optimize chromatography conditions Consider crystallization Use an acidic wash to remove excess piperazine purification_issue->sol_purification Yes sol_di_alkylation->end sol_quat_salt->end sol_other_byproducts->end sol_incomplete_reaction->end sol_purification->end

Caption: Troubleshooting workflow for N-alkylation of piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis besides di-substitution?

A1: Apart from di-alkylation, other common side reactions can include elimination reactions, particularly with sterically hindered alkyl halides, ring-opening under harsh conditions, and over-oxidation depending on the specific synthetic route and reagents used.[2] Careful control of reaction conditions is paramount to minimizing these unwanted pathways.[2]

Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A2: The most reliable method for synthesizing an unsymmetrically 1,4-disubstituted piperazine is a stepwise approach.[2] This typically involves first introducing one substituent onto the piperazine ring, often utilizing a protecting group strategy to ensure mono-substitution.[2] Following purification of the mono-substituted intermediate, the second, different substituent can be introduced at the other nitrogen atom.[2]

Q3: What is the role of a base in the N-alkylation of piperazines?

A3: A base is typically used to neutralize the hydrogen halide (e.g., HCl, HBr) that is formed as a byproduct during the alkylation reaction.[5] This prevents the protonation of the piperazine starting material or the mono-alkylated product, which would render them non-nucleophilic and halt the reaction.[5] The choice of base is critical; a strong base can accelerate the desired reaction but may also promote di-substitution by deprotonating the mono-substituted product.[5] Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize this side reaction.[5]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used. However, some solvents, particularly DMF and DMSO, can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to impurities. It is important to choose a solvent that is inert under the reaction conditions.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol leverages a large excess of piperazine to statistically favor mono-alkylation.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.[2]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[2] An acidic wash can be used to remove the excess piperazine from the organic layer during workup.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol describes the synthesis of a mono-protected piperazine, a key intermediate for selective mono-alkylation.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[2]

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.[2]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.[2]

  • Purify the residue by column chromatography to isolate N-Boc-piperazine.[2]

Protocol 3: Alkylation of N-Boc-piperazine and Deprotection

This protocol outlines the alkylation of the mono-protected piperazine followed by the removal of the Boc group.

Step 1: Alkylation

Materials:

  • 1-Boc-piperazine (1 eq.)

  • Alkylating agent (1 eq.)

  • Potassium carbonate (1.5 eq.)

  • Acetone or Acetonitrile

Procedure:

  • In a reaction flask, combine 1-Boc-piperazine, the alkylating agent, and potassium carbonate in acetone or acetonitrile.[5]

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.[5]

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.[5]

  • Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.[5]

Step 2: Deprotection of the Boc Group

Materials:

  • Boc-protected mono-alkylated piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane.[5]

  • Add an excess of TFA or a solution of HCl in dioxane.[5]

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.[5]

  • Once the reaction is complete, evaporate the solvent and any excess acid to obtain the desired mono-alkylated piperazine salt.[5]

Data Summary Table

Strategy for Mono-alkylationKey AdvantagesKey DisadvantagesTypical Reagent Ratio (Piperazine:Alkylating Agent)
Excess Piperazine Simple, one-step procedure.Requires removal of large excess of starting material, potentially lower yields.5:1 to 10:1
Protecting Group (Boc) High selectivity for mono-alkylation, cleaner reaction profile.Multi-step process (protection and deprotection), requires chromatography.1:1 (for alkylation of Boc-piperazine)
Reductive Amination High selectivity, avoids quaternary salt formation.Requires an aldehyde or ketone as the electrophile, reducing agent needed.1:1
Monopiperazinium Salt Good yields of mono-alkylated product, free of di-alkylated byproducts.Requires preparation of the salt or in-situ formation.1:1

References

  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts | Request PDF - ResearchG
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
  • Reactions of Piperazines - Ambeed.com.
  • A Simple Synthesis of N-Alkylpiperazines - ResearchG
  • Opportunities and challenges for direct C–H functionaliz
  • Opportunities and challenges for direct C–H functionaliz
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Procedure for N-alkylation of Piperidine?
  • US2525223A - Preparation of n-substituted piperazines - Google P
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society.

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Troubleshooting unexpected side reactions with acyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acyl Chloride Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot both common and unexpected side reactions encountered during synthesis. Here, we move beyond simple protocols to explore the underlying causality of experimental outcomes, providing you with the expert insights needed to master these powerful reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format. Each answer provides a mechanistic explanation and actionable solutions.

Issue 1: My reaction is sluggish, and the yield is low. Upon workup, I isolate mainly my starting material (alcohol or amine).

Q: I'm reacting my alcohol with an acyl chloride and a base like triethylamine, but the reaction isn't going to completion. What's happening?

A: This is a classic problem that almost always points to issues with reagent quality and reaction conditions. Acyl chlorides are highly electrophilic, making them exceptionally sensitive to moisture.[1][2]

  • Primary Culprit: Hydrolysis. The most common cause is the hydrolysis of the acyl chloride by trace amounts of water in your solvent, reagents, or glassware.[3][4] Water is a potent nucleophile that rapidly converts the acyl chloride into the corresponding carboxylic acid, which is much less reactive.[5] This reaction consumes your acylating agent and generates HCl, which can protonate your amine nucleophile, rendering it inactive.

  • Catalyst/Base Inactivation: If you are using a Lewis acid catalyst (e.g., in a Friedel-Crafts reaction), it can be deactivated by moisture.[6] Amine bases can be protonated by the HCl generated from hydrolysis, reducing their effectiveness as acid scavengers.

  • Ensure Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under a stream of inert gas (Nitrogen or Argon).[7]

    • Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.[8] Be aware that even "anhydrous" solvents from commercial suppliers can have varying levels of water.

    • Reagents: Ensure your alcohol or amine starting material is dry. If necessary, dry it by azeotropic distillation with toluene or by storing it over a suitable desiccant. .

  • Reagent Purity & Handling:

    • Acyl Chloride Quality: Use freshly distilled or newly purchased acyl chloride. Older bottles may have hydrolyzed over time. Acyl chlorides should be stored in a desiccator or under an inert atmosphere.[9]

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[7]

  • Order of Addition:

    • Slowly add the acyl chloride to a solution of the nucleophile (alcohol/amine) and the base. This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions and controlling the exotherm.

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup cluster_addition Acyl Chloride Addition Dry_Glassware Oven-dry or Flame-dry all glassware Use_Anhydrous_Solvent Use freshly opened or dried anhydrous solvent Dry_Glassware->Use_Anhydrous_Solvent Dry_Reagents Ensure nucleophile is anhydrous Use_Anhydrous_Solvent->Dry_Reagents Assemble_Hot Assemble glassware hot under inert gas flow Dry_Reagents->Assemble_Hot Add_Reagents Add solvent, nucleophile, and base via syringe Assemble_Hot->Add_Reagents Cool_Reaction Cool mixture to appropriate temperature (e.g., 0 °C) Add_Reagents->Cool_Reaction Slow_Addition Add acyl chloride dropwise via syringe Cool_Reaction->Slow_Addition Monitor_Reaction Monitor progress by TLC or LC-MS Slow_Addition->Monitor_Reaction caption Workflow for Anhydrous Acylation G cluster_path1 Desired Pathway: SN2-type cluster_path2 Side Reaction: Elimination AcylChloride α-Chiral Acyl Chloride (R,S) Product Enantiopure Product (R,S) AcylChloride->Product Nucleophilic Attack on Carbonyl Ketene Achiral Ketene Intermediate AcylChloride->Ketene α-Proton Abstraction Base Tertiary Amine Base (e.g., Et3N) Nucleophile Nucleophile (e.g., R'-OH) RacemicProduct Racemic Product (R/S Mixture) Ketene->RacemicProduct Nucleophilic Attack on Ketene caption Competition between substitution and ketene formation.

Caption: Competing reaction pathways for α-chiral acyl chlorides.

Issue 3: I'm observing an unexpected N,N-dimethylamide byproduct, and my reaction solvent is DMF.

Q: I ran my acylation in DMF and my product is contaminated with the N,N-dimethylamide of my acyl group. Is the DMF reacting?

A: Yes, this is a known side reaction, particularly at elevated temperatures. N,N-Dimethylformamide (DMF) is not always an innocent solvent. It can react with highly electrophilic acyl chlorides to form a Vilsmeier reagent, which can then act as a source for N,N-dimethylamination. [10][11][12]

  • Mechanism of Vilsmeier Reagent Formation and Reaction:

    • Activation: The oxygen of DMF acts as a nucleophile and attacks the carbonyl carbon of the acyl chloride.

    • Formation of Vilsmeier Reagent: A chloride ion is eliminated, forming a highly reactive chloroiminium ion, known as the Vilsmeier reagent. [13] 3. Amide Formation: While the Vilsmeier reagent is typically used for formylating electron-rich arenes (the Vilsmeier-Haack reaction), under certain conditions, it can lead to the formation of N,N-dimethylamides.

This side reaction is more prevalent when:

  • The reaction is heated.

  • The intended nucleophile is weak or sterically hindered, allowing the solvent (DMF) to compete more effectively.

  • Highly reactive acylating agents are used.

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the formation of the Vilsmeier reagent.

  • Change the Solvent: The most effective solution is to switch to a less reactive aprotic solvent. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or acetonitrile are excellent alternatives that are inert under most acylation conditions.

  • Reagent Stoichiometry: Ensure you are not using a large excess of the acyl chloride, which could drive the side reaction with the solvent.

Issue 4: My reaction with a Grignard reagent is giving a complex mixture, not the expected ketone.

Q: I'm trying to make a ketone by reacting an acyl chloride with one equivalent of a Grignard reagent, but I'm getting the tertiary alcohol and other byproducts.

A: This is a common challenge in organometallic chemistry. The ketone product of the initial nucleophilic acyl substitution is often more reactive towards the Grignard reagent than the starting acyl chloride. [14]This leads to a second addition, forming a tertiary alcohol. It is very difficult to stop the reaction at the ketone stage using a standard Grignard reaction.

  • Reactivity Profile:

    • Acyl Chloride + 1 eq. RMgX → Ketone

    • Ketone + 1 eq. RMgX → Tertiary Alcohol

  • Use a Less Reactive Organometallic:

    • Gilman Reagents: The best solution is to switch to a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent. These are "softer" nucleophiles and react selectively with acyl chlorides to form ketones, but they do not readily react with the resulting ketone product. [14] * Organocadmium or Organozinc Reagents: These are also less reactive than Grignard reagents and can be used to synthesize ketones from acyl chlorides.

  • Modify Grignard Reaction Conditions (Advanced):

    • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) and add the Grignard reagent very slowly to a solution of the acyl chloride. This can sometimes favor the formation of the ketone by consuming the acyl chloride before the ketone has a chance to react, but it is often difficult to control.

    • Use of Additives: Some protocols describe the use of additives like bis[2-(N,N-dimethylamino)ethyl] ether, which can moderate the reactivity of the Grignard reagent, allowing for the isolation of the ketone in higher yields. [12]

Issue 5: Unexpected Ring-Opening of my THF Solvent.

Q: My reaction in THF gave a significant amount of a 4-chlorobutyl ester byproduct. What caused this?

A: Tetrahydrofuran (THF), while a common and relatively inert ether solvent, is susceptible to ring-opening reactions under certain conditions, especially in the presence of acyl chlorides and a Lewis acid catalyst. [2][15][16]

  • Mechanism of THF Ring-Opening:

    • Lewis Acid Activation: A Lewis acid (either added as a catalyst or generated in situ) coordinates to the oxygen atom of THF, activating it for nucleophilic attack.

    • Chloride Attack: The chloride ion from the acyl chloride (or the Lewis acid complex) attacks one of the α-carbons of the activated THF, leading to ring opening.

    • Ester Formation: The resulting carbocation is trapped by the carboxylate (formed from the acyl chloride), ultimately yielding a 4-chlorobutyl ester.

This side reaction is promoted by:

  • Presence of Lewis Acids: Strong Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, I₂) dramatically accelerate this process. [15]* Elevated Temperatures: Heating the reaction will favor the ring-opening pathway.

  • Avoid Lewis Acids: If your reaction does not require a Lewis acid, ensure one is not being inadvertently introduced (e.g., from impure reagents).

  • Use an Alternative Solvent: If a Lewis acid is necessary (e.g., for a Friedel-Crafts reaction), THF is an unsuitable solvent. Switch to a non-coordinating, inert solvent like dichloromethane (DCM), carbon disulfide (CS₂), or nitromethane.

  • Lower the Temperature: Running the reaction at lower temperatures can help minimize the rate of the ring-opening side reaction.

Data Summary Table

Side ReactionCommon Cause(s)Key Factors Favoring Side ReactionPreventative Measures
Hydrolysis Trace moisture in reagents/solventNon-anhydrous conditions, improper reagent handlingRigorous drying of glassware, use of anhydrous solvents, inert atmosphere.
Racemization Ketene formation from α-chiral acyl chloridesStrong, non-nucleophilic bases (e.g., Et₃N), excess base, high temp.Use pyridine, employ Schotten-Baumann conditions, use coupling reagents.
N,N-Dimethylamide Formation Reaction with DMF solventHigh temperatures, weak/hindered primary nucleophileLower reaction temperature, switch to inert solvent (DCM, MeCN).
Tertiary Alcohol Formation Double addition of Grignard reagentHigh reactivity of intermediate ketoneUse less reactive organometallics (Gilman reagents), low temperatures.
Solvent Ring-Opening Reaction with THF solventPresence of Lewis acids, high temperaturesAvoid Lewis acids in THF, switch to non-coordinating solvents (DCM).

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2025). The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization through the ketene intermediate is a common problem associated with the use of acyl chlorides as reagents in ester (and amide) coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic, asymmetric reactions of ketenes and ketene enolates. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • National Institutes of Health. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • Reddit. (2020). Coupling alpha-chiral acid chlorides. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ketene. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ketene - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • Eureka | Patsnap. (n.d.). Preparation process of benzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Taylor & Francis Online. (1993). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides. Retrieved from [Link]

  • ResearchGate. (n.d.). 18553 PDFs | Review articles in ACYLATION. Retrieved from [Link]

  • RSC Publishing. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Retrieved from [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Reddit. (2020). Coupling alpha-chiral acid chlorides : r/Chempros. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • ACS Publications. (n.d.). Carbocation-Forming Reactions in Dimethyl Sulfoxide. Retrieved from [Link]

  • Reddit. (2021). If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react? Retrieved from [Link]

  • PubMed. (n.d.). Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • ResearchGate. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications •. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA. Reaction condition. Retrieved from [Link]

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Technical Support Center: Managing Temperature Sensitivity During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing temperature sensitivity during chemical synthesis. Precise temperature control is paramount for reaction safety, reproducibility, product yield, and purity.[1][2][3] This resource offers practical, field-proven insights in a question-and-answer format to address common challenges and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: My reaction is showing unexpected temperature spikes. What are the immediate steps I should take?

A1: Unexpected temperature spikes often indicate an exothermic reaction that is generating heat faster than the system can dissipate it, posing a risk of a thermal runaway.[4] Immediate and calm action is critical.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately to halt the fuel supply to the exothermic event.[5]

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice. If using a chiller, lower the setpoint. Have a more powerful secondary cooling bath, like a dry ice/acetone slurry, ready for emergencies.[5]

  • Ensure Vigorous Stirring: Inadequate mixing can create localized hot spots.[5][6] Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and cooling medium.

  • Dilute the Reaction: If safe and practical, adding a pre-chilled, inert solvent can help absorb heat and slow the reaction rate.

Post-Incident Analysis: Once the temperature is under control, it is crucial to investigate the cause. Consider if the reagent addition rate was too fast, if the cooling capacity was insufficient for the scale, or if the stirring was inadequate.[6] For highly exothermic reactions, performing a reaction calorimetry study can provide essential data on heat flow to prevent future incidents.[5][7]

Q2: I'm struggling to maintain a stable, low temperature for my reaction. What are my options?

A2: Maintaining stable sub-ambient temperatures is a common challenge. The best method depends on the target temperature, the duration of the reaction, and the required precision.

Troubleshooting & Optimization:

  • Bath Selection: For temperatures around 0°C, a simple ice-water bath is effective.[8] For lower temperatures, salt-ice baths can reach down to approximately -20°C.[8][9] For even lower temperatures, a dry ice/acetone bath (-78°C) is a standard laboratory choice.[8][9][10]

  • Insulation: Ensure your reaction vessel is properly insulated to minimize heat exchange with the environment.

  • Automated Systems: For long-duration reactions or when high precision is needed, manual baths are often insufficient. A recirculating chiller connected to a jacketed reactor provides precise, automated temperature control.[5][8] For extremely low temperatures (below -40°C), cryogenic cooling systems utilizing liquid nitrogen offer rapid and reliable cooling.[11][12]

Comparison of Low-Temperature Cooling Methods

MethodTemperature RangeAdvantagesDisadvantagesBest For
Ice-Water Bath 0°C to 5°C[10]Inexpensive, easy to set up.Limited to temperatures at or above 0°C.Short reactions requiring cooling below ambient.
Salt-Ice Bath -5°C to -20°C[8][9]Achieves sub-zero temperatures without special equipment.Temperature can be inconsistent.Reactions needing moderately sub-zero conditions.
Dry Ice/Solvent Bath -40°C to -78°C[8][9][10]Reaches very low temperatures reliably.Requires manual monitoring and replenishment of dry ice.[8]Standard low-temperature organic synthesis.
Recirculating Chiller -40°C to 20°C[9]Precise, automated control; stable for long periods.Higher initial equipment cost.Temperature-sensitive reactions, long-duration experiments.
Cryogenic Cooling -20°C to -180°F[11][12]Rapid cooling to very low temperatures.Requires specialized equipment and handling of liquid nitrogen.Highly exothermic reactions at very low temperatures.[13]
Q3: How does poor temperature control affect my product yield and purity?

A3: Temperature is one of the most critical parameters in a chemical reaction, directly influencing reaction kinetics and equilibrium.[14][15][16] Inadequate control can lead to:

  • Reduced Yield: If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within the allotted time.[1] Conversely, if the temperature is too high, reactants or products may decompose, reducing the overall yield.[16]

  • Increased Impurities: Elevated temperatures can provide sufficient activation energy for side reactions to occur, leading to the formation of unwanted byproducts.[1][2] This complicates purification and can compromise the quality of the final product, a critical concern in pharmaceutical manufacturing.[2][17]

  • Changes in Selectivity: For reactions with multiple possible products (e.g., regio- or stereoisomers), temperature can significantly influence which pathway is favored, thereby affecting the selectivity and the purity of the desired isomer.

A study on the synthesis of an amide, 2-amino-N-benzylbenzamide, showed that varying the reaction temperature between 75°C and 200°C had a significant impact on the purity of the final product.[18] In this specific case, a moderate temperature of 100°C provided the highest purity product.[18]

Q4: My reaction is endothermic and seems to be stalling. How can I improve it?

A4: Endothermic reactions absorb heat from the surroundings, and if the heat supply is insufficient, the reaction temperature will drop, slowing down or stalling the reaction.

Troubleshooting & Optimization:

  • Heating Method: Ensure your heating method provides uniform and consistent heat. Oil baths offer more uniform heating than a standard hot plate.[5] For round-bottom flasks, a heating mantle is a good choice.[5][9]

  • Temperature Monitoring: Always measure the internal temperature of the reaction mixture, not the bath or mantle temperature.[5] There can be a significant temperature gradient, especially in larger vessels.

  • Insulation: Insulate the reaction vessel above the heating bath level to prevent heat loss to the environment.

  • Sufficient Headspace: Ensure adequate headspace in the reactor, as insufficient heating can lead to a buildup of unreacted reagents, which could react violently if the temperature later increases.[5]

Troubleshooting Guides
Issue: Thermal Runaway in an Exothermic Reaction

A thermal runaway occurs when an exothermic reaction's heat generation surpasses the cooling system's capacity to remove it, leading to a rapid, uncontrolled increase in temperature and pressure.[4]

Workflow for Prevention and Management

G cluster_0 Pre-Reaction Planning cluster_1 Reaction Execution cluster_2 Troubleshooting Plan Assess Reaction Hazards (Calorimetry Data) Equip Select Appropriate Reactor & Cooling System Plan->Equip Informs Add Controlled Reagent Addition Equip->Add Monitor Continuous Temperature & Pressure Monitoring Add->Monitor Stir Ensure Vigorous Stirring Stir->Monitor TempSpike Temperature Exceeds Limit? Action Stop Addition Increase Cooling Increase Stirring Quench Emergency Quench (If Necessary) Stable Reaction Stable

Detailed Protocol: Safe Execution of a Highly Exothermic Reaction (e.g., Grignard Formation)

  • Hazard Assessment: Before starting, review literature for known hazards. If possible, use reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) in case of a cooling failure.[7]

  • Equipment Setup:

    • Use a jacketed reactor connected to a recirculating chiller with sufficient cooling capacity.[1]

    • Ensure the reactor is equipped with an overhead stirrer for efficient mixing.[5] Magnetic stirring may be insufficient for viscous or large-volume reactions.

    • Place a thermocouple probe to measure the internal reaction temperature and set automated alarms for temperature deviations.[5]

    • Use an addition funnel for controlled, dropwise addition of the reactive reagent.[5]

  • Procedure:

    • Pre-cool the reactor and solvent to the target reaction temperature before adding any reagents.[5]

    • Begin slow, dropwise addition of the reactive reagent while vigorously stirring.[5]

    • Continuously monitor the internal temperature. If the temperature rises above the set limit, immediately stop the addition and allow the system to cool before resuming at a slower rate.[5]

    • Have an emergency ice bath or dry ice bath ready to supplement the chiller if needed.[5]

Issue: Inaccurate Temperature Readings

Inaccurate temperature readings can lead to poor process control and unreliable results.[19]

Logical Flow for Diagnosing Sensor Issues

G Start Inconsistent Temperature Reading CheckPlacement Is sensor properly placed? (Immersed, not touching glass) Start->CheckPlacement CheckConnection Is sensor connection secure? (Probe to meter) CheckPlacement->CheckConnection Yes IssueResolved Issue Resolved CheckPlacement->IssueResolved No, Adjust Calibrate Calibrate sensor against a certified thermometer CheckConnection->Calibrate Yes CheckConnection->IssueResolved No, Secure Compare Readings Match? Calibrate->Compare FaultySensor Sensor is faulty. Replace sensor. Compare->FaultySensor No Compare->IssueResolved Yes

Protocol: Verifying Temperature Probe Calibration

  • Prepare a Reference Bath: Create a stable temperature bath. For 0°C, use a well-stirred mixture of crushed ice and water.

  • Immerse Probes: Place the probe and a certified reference thermometer into the center of the bath. Ensure neither is touching the sides or bottom of the container.

  • Equilibrate: Allow both probes to thermally equilibrate for several minutes.

  • Compare Readings: Record the readings from both your probe and the reference thermometer.

  • Analyze: If the readings differ by an unacceptable margin, your probe is out of calibration.[19] Depending on your system, you may be able to apply a calibration offset or the probe may need to be replaced.

References
  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
  • Selecting the Best Heating and Cooling Solutions for Stirred Reactors. (2023). Amar Equipment.
  • How To Maintain The Temperature Of A Reaction?
  • Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. (n.d.). LNEYA.
  • What is temperature monitoring in pharmaceutical manufacturing? (n.d.). SenseAnywhere.
  • How To Choose A Suitable Chemical Reactor? (2023). Achieve Chem.
  • Importance of temperature control in the pharmaceutical industry. (n.d.). Fuji Electric France.
  • The Importance of Temperature Control in Pharmaceutical Analysis. (n.d.). Linkam.
  • How to Choose the Cooling and Heating System for the Reactor? (n.d.). LNEYA.
  • Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo.
  • Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester, Department of Chemistry.
  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023). Biotage.
  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
  • Cryogenic Reaction Cooling. (n.d.). Messer.
  • Cryogenics. (n.d.). Wikipedia.
  • Common Issues And Solutions In Temperature Control Systems: An In-depth Guide. (2024). Sinny.
  • How To Perform Reactions At Low Temper
  • Cryogenic Reaction Cooling. (n.d.). Messer.
  • Effect of Temperature on the Purity and Yield of Aspirin. (n.d.). AWS.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Does temperature affect the yield of a chemical reaction? (2020). Quora.
  • 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. (2025). Forberg Smith.
  • What factors can affect the yield of a reaction? (n.d.). TutorChase.

Sources

Technical Support Center: Purification of 1,3-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-Dimethylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common challenges encountered during the purification of this important chemical intermediate.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield After Recrystallization

Symptoms: You observe a significant loss of material after performing a recrystallization, resulting in a lower-than-expected yield of purified this compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For a dihydrochloride salt like this compound, polar solvents are generally a good starting point.[2] Conduct small-scale solvent screening with ethanol, isopropanol, methanol, or mixtures with water to identify the optimal solvent system.[2]Identification of a solvent that provides a high recovery of pure crystals upon cooling.
Using an Excessive Amount of Solvent Using too much solvent will keep the product dissolved even at low temperatures, leading to poor recovery. During the dissolution step, add the hot solvent portion-wise until the solid just dissolves to ensure a saturated solution.[1]Increased crystal formation upon cooling, leading to a higher yield.
Cooling the Solution Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath for final crystallization.Formation of larger, purer crystals and improved exclusion of impurities.
Premature Crystallization During Hot Filtration If hot filtration is necessary to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated filter funnel and flask, and perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help.Successful removal of insoluble impurities without significant loss of the desired product.
Problem 2: Persistent Impurities After Recrystallization

Symptoms: Analytical data (e.g., NMR, HPLC, GC-MS) of the recrystallized product shows the presence of unacceptable levels of impurities.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Co-crystallization of Impurities The impurities may have similar solubility properties to this compound in the chosen solvent. Perform a second recrystallization using a different solvent system. Alternatively, consider a solvent/anti-solvent recrystallization.[2] Dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and slowly add an anti-solvent (e.g., diethyl ether) until turbidity is observed, then allow to crystallize.Improved purity by exploiting different solubility characteristics of the product and impurities in a new solvent environment.
Presence of Regioisomers or Starting Materials The synthesis of 1,3-Dimethylpiperazine may result in regioisomeric impurities (e.g., 1,2- or 1,4-dimethylpiperazine) or unreacted starting materials which can be difficult to remove by recrystallization alone.[3] In such cases, column chromatography may be necessary prior to a final recrystallization step.Separation of the desired 1,3-isomer from other isomers and starting materials, leading to a highly pure final product.
Incomplete Removal of the Free Base If the dihydrochloride salt formation was incomplete, the presence of the free base can act as an impurity. Ensure the material is fully protonated by dissolving it in a minimal amount of a suitable solvent and treating it with a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether) before recrystallization.Conversion of any residual free base to the dihydrochloride salt, resulting in a more homogeneous and purer product.
Problem 3: Difficulties with Column Chromatography

Symptoms: Attempts to purify this compound using standard silica gel column chromatography result in poor separation, peak tailing, or complete retention of the compound on the column.

Causality: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to the observed issues.[4] As a dihydrochloride salt, the compound is highly polar and may not move from the baseline with common solvent systems.

Troubleshooting Strategies:

  • Neutralize the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2% v/v), to the eluent.[5] This will "cap" the acidic silanol groups on the silica, reducing the strong interaction with the amine salt and allowing for better elution and peak shape.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6]

    • Amine-functionalized silica: This type of stationary phase has a less acidic surface and is specifically designed for the purification of amines.[4][5]

  • Reverse-Phase Chromatography: For highly polar compounds like dihydrochloride salts, reverse-phase chromatography (e.g., with a C18 column) can be effective. A typical mobile phase would be a mixture of water and methanol or acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Convert to Free Base for Chromatography: In some cases, it may be advantageous to convert the dihydrochloride salt to the free base using a suitable base, purify the less polar free base by standard silica gel chromatography, and then convert it back to the dihydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) as amine salts can be hygroscopic.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity and detect any minor impurities. The choice between HPLC and GC will depend on the volatility and thermal stability of the compound and its impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q3: What are the common impurities I should look for in crude this compound?

A3: Common impurities can include:

  • Starting materials: Depending on the synthetic route, these could include piperazine, methylating agents, or precursors to the piperazine ring.[3]

  • Mono-methylated piperazine: Incomplete methylation can lead to the presence of 1-methylpiperazine.[3]

  • Other dimethylpiperazine isomers: Side reactions could lead to the formation of 1,2-, 1,4-, or 2,6-dimethylpiperazine.

  • Solvent residues: Residual solvents from the reaction or work-up.

Q4: Can I use a solvent/anti-solvent system for the recrystallization of this compound?

A4: Yes, a solvent/anti-solvent system can be very effective, especially if finding a single suitable recrystallization solvent is difficult.[2] A good approach is to dissolve the compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or hot ethanol) and then slowly add a less polar, miscible anti-solvent (e.g., diethyl ether, ethyl acetate, or toluene) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can yield high-purity crystals.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux.

  • Add small portions of hot ethanol until all the solid has just dissolved.

  • If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Column Chromatography (Basic Alumina)
  • Slurry Packing the Column: Prepare a slurry of basic alumina in the chosen eluent (e.g., a mixture of dichloromethane and methanol). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent mixture.

  • Loading the Column: Carefully load the sample onto the top of the alumina bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of methanol in dichloromethane) to facilitate the elution of the compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing Purification Workflows

Purification_Decision_Tree start Crude this compound recrystallization Attempt Recrystallization (e.g., with Ethanol/Isopropanol) start->recrystallization check_purity Check Purity (NMR, HPLC) recrystallization->check_purity is_pure Is Purity >98%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent - Solvent/anti-solvent system is_pure->troubleshoot_recrystallization No troubleshoot_recrystallization->recrystallization column_chromatography Column Chromatography (Alumina or modified silica) troubleshoot_recrystallization->column_chromatography If impurities persist final_recrystallization Final Recrystallization column_chromatography->final_recrystallization final_recrystallization->check_purity

Caption: Decision tree for the purification of this compound.

Recrystallization_Workflow cluster_0 Recrystallization Process dissolve 1. Dissolve crude product in minimum hot solvent hot_filter 2. Hot filter (if needed) to remove insolubles dissolve->hot_filter cool_slowly 3. Cool slowly to room temperature hot_filter->cool_slowly ice_bath 4. Cool in ice bath cool_slowly->ice_bath vacuum_filter 5. Collect crystals by vacuum filtration ice_bath->vacuum_filter wash 6. Wash with cold solvent vacuum_filter->wash dry 7. Dry crystals under vacuum wash->dry

Caption: Step-by-step workflow for recrystallization.

References

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride.
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (n.d.). Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b.
  • University of Calgary. (n.d.).
  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.
  • University of Rochester. (n.d.).
  • WordPress.com. (2006). Purifying amines on silica | Org Prep Daily.
  • Guidechem. (n.d.). 1,3-DiMethylpiperazine hydrochloride 1022094-05-8 wiki.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Biotage. (2023).
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • ResearchGate. (2013).
  • ResearchGate. (2019).
  • United Nations Office on Drugs and Crime. (n.d.).
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Google Patents. (n.d.).
  • YouTube. (2025). Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone.
  • Benchchem. (n.d.). (S)-1,3-Dimethylpiperazine dihydrochloride | 1152110-30-9.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • ChemicalBook. (n.d.). 1,3-DIMETHYL-PIPERAZINE | 22317-01-7.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • ChemBK. (n.d.). 1,3-Dimethyl-piperazine.
  • Sigma-Aldrich. (n.d.). (3S)-1,3-dimethylpiperazine AldrichCPR.
  • PubChem. (n.d.). 1,3-Dimethylpiperazine.
  • ResearchGate. (n.d.). A sustained-release dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide: The synthesis, structure and Hirshfeld surface analysis.

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Technical Support Center: Navigating and Mitigating Interference in Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in analytical science: interference. This guide is designed for researchers, scientists, and drug development professionals who encounter and must resolve confounding factors that compromise the accuracy, precision, and reliability of their analytical data.

Our approach moves beyond simple checklists. We delve into the causality behind interference, offering not just solutions but a deeper understanding of the underlying mechanisms. Every troubleshooting step and protocol is grounded in established scientific principles to ensure robust and reproducible outcomes.

Section 1: Foundational Principles of Analytical Interference

Before diving into specific troubleshooting scenarios, it's essential to grasp the core concepts of analytical interference. Interference occurs when a substance or process falsely alters an assay result, leading to either an over- or underestimation of the true analyte concentration.[1][2] These interferences can be broadly categorized as endogenous (originating from within the sample) or exogenous (introduced from an external source).[1][2]

Q1: What are the most common types of interference I should be aware of?

There are several common types of interference that can affect a wide range of analytical methods:

  • Matrix Effects: This is a frequent issue, especially in complex biological samples like plasma, serum, or tissue homogenates.[3] The "matrix" refers to all components in the sample other than the analyte of interest.[3] These components can suppress or enhance the analyte signal, leading to inaccurate quantification.[3][4] In Liquid Chromatography-Mass Spectrometry (LC-MS), for instance, co-eluting matrix components can compete with the analyte for ionization, a phenomenon known as ion suppression.[3]

  • Cross-Reactivity: This is a significant concern in immunoassays. It happens when an antibody, intended to bind a specific analyte, also binds to other structurally similar molecules present in the sample.[5][6] This leads to a false-positive signal and an overestimation of the analyte concentration.[6]

  • Non-Specific Binding (NSB): NSB occurs when assay components, such as antibodies or the analyte itself, adhere to surfaces in a non-specific manner, like the walls of a microplate well.[7][8] This can result in high background noise or false-positive signals.[8][9]

  • Endogenous Interferences (HIL): Hemolysis (release of hemoglobin from red blood cells), Icterus (high bilirubin), and Lipemia (high lipids) are common preanalytical factors that can significantly interfere with various assays, particularly in clinical chemistry.[10][11][12] These substances can cause spectral interference or interact with assay reagents.[10][11][13]

  • Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays.[5][14] A common example is Human Anti-Mouse Antibodies (HAMA).[15] They can cause false-positive or false-negative results by cross-linking the capture and detection antibodies in a sandwich assay.[5][14][16]

Section 2: Troubleshooting Guides by Analytical Technique

This section provides structured troubleshooting guidance for common analytical platforms.

Guide 1: Immunoassays (ELISA, HTRF, etc.)

Immunoassays are susceptible to a variety of interferences due to their reliance on antibody-antigen interactions.

Q2: I'm seeing unexpectedly high background in my ELISA. What are the likely causes and how can I fix it?

High background in an ELISA can obscure the specific signal and reduce assay sensitivity. The root causes often revolve around non-specific binding or issues with the detection reagents.

  • Causality: Insufficient blocking is a primary culprit.[9] If the blocking buffer doesn't effectively cover all unoccupied sites on the microplate, the primary or secondary antibodies can bind non-specifically, leading to a high background signal.[17] Another common cause is the use of an inappropriate antibody concentration, particularly for the detection antibody, which can lead to off-target binding.

  • Troubleshooting Workflow:

    G start High Background Detected check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking optimize_ab Step 2: Titrate Antibodies check_blocking->optimize_ab If background persists check_washing Step 3: Review Wash Steps optimize_ab->check_washing If background persists troubleshoot_reagents Step 4: Assess Reagent Integrity check_washing->troubleshoot_reagents If background persists solution Problem Resolved troubleshoot_reagents->solution Implement changes

    Caption: ELISA High Background Troubleshooting Workflow.

  • Detailed Protocol: Optimizing Blocking and Antibody Concentrations

    • Blocking Buffer Optimization:

      • Test different blocking agents. While BSA is common, modern synthetic blockers or casein-based blockers can be more effective.[9][18]

      • Increase the incubation time and/or temperature for the blocking step to ensure complete surface coverage.

    • Antibody Titration:

      • Perform a checkerboard titration of both capture and detection antibodies to find the optimal concentrations that provide a high signal-to-noise ratio.

      • Start with a wide range of dilutions and narrow down to the best-performing combination.

    • Washing Procedure:

      • Increase the number of wash cycles and the volume of wash buffer.

      • Ensure a sufficient soaking time for each wash step to remove unbound reagents effectively.

    • Reagent Check:

      • Confirm that all buffers are at the correct pH and have not expired.

      • If using an enzyme-conjugated secondary antibody, ensure the substrate has not been prematurely activated.

Q3: My results are inconsistent and show poor reproducibility. What could be the issue?

Poor reproducibility can stem from several sources, including matrix effects and the presence of interfering antibodies.

  • Causality: Heterophilic antibodies in patient samples are a notorious cause of irreproducible results.[5][15] These antibodies can bridge the capture and detection antibodies, creating a false-positive signal that varies between samples.[14] Matrix effects can also lead to variability by inconsistently suppressing or enhancing the signal depending on the composition of each sample.[19]

  • Troubleshooting Steps:

    • Serial Dilution: Analyze samples at multiple dilutions. If an interfering substance is present, the results will often show non-linear dilution, meaning the measured concentration does not decrease proportionally with the dilution factor.[19]

    • Spike and Recovery: Add a known amount of the analyte to the sample matrix and a control buffer. A significant difference in the recovery between the matrix and the buffer indicates the presence of a matrix effect.

    • Use of Heterophilic Blocking Reagents: Incorporate a commercially available heterophilic antibody blocking reagent into your assay diluent.[14][16] These reagents contain a cocktail of immunoglobulins that neutralize interfering antibodies.[16]

  • Experimental Protocol: Investigating and Mitigating Heterophilic Antibody Interference

    • Initial Screening:

      • Select a subset of samples that show inconsistent results.

      • Perform serial dilutions (e.g., 1:2, 1:4, 1:8) for each sample and re-run the assay. Calculate the concentration at each dilution, adjusting for the dilution factor. Non-linear results suggest interference.

    • Confirmation with Blocking Reagents:

      • Prepare two sets of aliquots for the suspect samples.

      • To one set, add a heterophilic blocking reagent according to the manufacturer's instructions.

      • To the other set, add a control buffer.

      • Re-run the assay on both sets. A significant reduction in the signal in the samples treated with the blocking reagent confirms the presence of heterophilic antibodies.

    • Mitigation:

      • For future experiments with similar sample types, routinely include the validated heterophilic blocking reagent in the sample diluent.

Q4: I suspect cross-reactivity is affecting my results. How can I confirm and address this?

Cross-reactivity can lead to false positives and over-quantification of your analyte.[5][6]

  • Causality: Cross-reactivity occurs when the assay antibodies bind to molecules that are structurally similar to the target analyte.[5][20] This is more common with polyclonal antibodies but can also occur with monoclonal antibodies.[6]

  • Confirmation and Mitigation Strategies:

    • Specificity Testing: Test potentially cross-reacting molecules by spiking them into a blank matrix and running them in the assay. A positive signal indicates cross-reactivity.

    • Antibody Selection: If cross-reactivity is confirmed, consider sourcing alternative antibodies. Monoclonal antibodies are generally more specific than polyclonal antibodies.[6] It may be necessary to screen several antibody pairs to find one with the required specificity.

    • Competitive Assay Format: In some cases, switching to a competitive immunoassay format can reduce interference from cross-reactants.

Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique, but it is particularly prone to matrix effects.[4]

Q5: My analyte signal is suppressed, and the peak shape is poor in my LC-MS/MS analysis. What's the cause?

Ion suppression is a major challenge in LC-MS, especially with complex biological matrices.[3]

  • Causality: Matrix effects are the most likely cause.[4] Co-eluting endogenous components from the sample matrix, such as phospholipids, can compete with the analyte for ionization in the MS source, leading to a reduced signal (ion suppression).[3] This can also affect the peak shape and reproducibility.

  • Troubleshooting Workflow:

    G start Ion Suppression & Poor Peak Shape optimize_sample_prep Step 1: Improve Sample Preparation start->optimize_sample_prep adjust_chromatography Step 2: Modify Chromatographic Conditions optimize_sample_prep->adjust_chromatography If suppression persists use_is Step 3: Implement Stable Isotope-Labeled Internal Standard adjust_chromatography->use_is For improved quantification evaluate_matrix Step 4: Quantify Matrix Effect use_is->evaluate_matrix To validate mitigation solution Problem Mitigated evaluate_matrix->solution

    Caption: LC-MS Ion Suppression Troubleshooting Workflow.

  • Strategies for Mitigating Matrix Effects:

StrategyDescriptionAdvantagesDisadvantages
Improved Sample Preparation Use more selective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3]Highly effective at removing interferences.Can be more time-consuming and costly.[4]
Chromatographic Separation Optimize the LC method (e.g., gradient, column chemistry) to separate the analyte from co-eluting matrix components.[21]Can be a simple and effective solution.May require significant method development time.[4]
Sample Dilution Dilute the sample to reduce the concentration of interfering substances.[22]Simple and quick to implement.May compromise the limit of quantification if the analyte concentration is low.[4][22]
Stable Isotope-Labeled Internal Standard (SIL-IS) Use a SIL-IS that co-elutes with the analyte. The SIL-IS experiences the same matrix effects, allowing for accurate quantification through ratio-based measurements.[3][4][21]Considered the gold standard for correcting matrix effects.[4]Can be expensive and not always commercially available for every analyte.[4]
  • Protocol: Quantitative Assessment of Matrix Effects

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Analyte spiked into a clean solvent.

      • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte is spiked into the final extract.

      • Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before the extraction process.

    • Analysis: Analyze all three sets of samples by LC-MS/MS.

    • Calculations:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Interpretation:

      • A Matrix Effect value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[21]

      • This quantitative assessment helps in selecting the most effective sample preparation method and validating the mitigation strategy.

Section 3: Frequently Asked Questions (FAQs)

Q6: What is the difference between specificity and selectivity in the context of analytical methods?

While often used interchangeably, there is a subtle distinction. Specificity is the ability of a method to measure the analyte of interest accurately and specifically in the presence of other components.[23][24] A truly specific method gives a signal only for the target analyte. Selectivity , on the other hand, refers to the ability of a method to differentiate the analyte from other substances in the sample. A method can be selective for a group of compounds but not specific to a single one.

Q7: How do I address interference from hemolysis, icterus, and lipemia (HIL)?

HIL interference is a major issue in clinical diagnostics.[10][25]

  • Hemolysis: The release of hemoglobin can cause spectral interference and falsely elevate analytes that are abundant in red blood cells (e.g., potassium).[11][12] The best approach is to prevent hemolysis through proper sample collection and handling.[11] If a sample is hemolyzed, it may need to be rejected.

  • Icterus (Bilirubin): High bilirubin can cause spectral interference, particularly in colorimetric assays.[11][26] Some modern analyzers have built-in algorithms to correct for this.

  • Lipemia (Lipids): High lipid content can cause turbidity, which interferes with photometric measurements.[11][26] It can also cause a volume displacement effect, leading to falsely low analyte concentrations.[11] Ultracentrifugation can be used to remove lipids from the sample.

Q8: What are the regulatory expectations for interference testing during method validation?

Regulatory bodies like the FDA and EMA require that analytical methods be validated to demonstrate they are suitable for their intended purpose.[27][28][29] This includes a thorough evaluation of specificity and selectivity.[27][30]

  • ICH Q2(R1) and Q2(R2) guidelines provide a framework for validating analytical procedures, including the assessment of specificity.[27][29][30][31]

  • During validation, you must demonstrate that the method is not affected by potential interferences such as impurities, degradation products, and matrix components.[27][32]

  • This is typically done by spiking these potential interferents into the sample and showing that they do not affect the quantification of the analyte.[30]

Q9: Can non-specific binding affect techniques other than immunoassays?

Yes, non-specific binding can be a problem in any analytical method where there is an interaction between the analyte and a solid surface.[33] For example, in LC, highly hydrophobic compounds can adsorb to plastic vials or tubing, leading to poor recovery and inaccurate results.[33] Using silanized glass vials or adding a small amount of organic solvent or a surfactant to the sample can help mitigate this.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books.
  • Interferances | PPT. (n.d.). SlideShare.
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  • Interferences of hemolysis, lipemia and high bilirubin on laboratory tests. (2019). OHSU Elsevier.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL.
  • Ismail, A. A. (2005). Interferences in Immunoassay. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). myadlm.org.
  • How to Detect and Solve Immunoassay Interference. (2015). myadlm.org.
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  • Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. (2022). American Association for Clinical Chemistry.
  • Interferences. (n.d.). eClinpath.
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  • Kroll, M. H. (2014). Interference Testing. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Clinical Laboratory Testing Interference. (2019). CLSI.
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  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies.
  • Effects of hemolysis, bilirubin, and lipemia interference on coagulation tests detected by two analytical systems. (2019). ResearchGate.
  • What is the heterophilic antibody blocking reagent?. (2024). Clongene Biotech.
  • A Guide to Analytical Method Validation. (n.d.). SCION Instruments.
  • Heterophilic Antibody Interference in Immunoassays — Detect, Confirm & Correct (Practical Lab Guide). (2025). YouTube.
  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers.
  • Nonspecific Binding: Main Factors of Occurrence and Strategies. (2024). WuXi AppTec DMPK.
  • How to Reduce Interferences in FAAS Measurements. (n.d.). Drawell.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group.
  • Bolstad, N., et al. (2013). Heterophilic antibody interference in immunometric assays. PubMed. Retrieved January 2, 2026, from [Link]

  • Avoiding Common Method Validation Mistakes. (n.d.). Scribd.
  • Immunoassay Troubleshooting. (2022). Biocompare.
  • nonspecific binding in immunoassays. (n.d.). CANDOR Bioscience GmbH.
  • Reducing heterophilic antibody interference in immunoassays using single-chain antibodies. (2025). ResearchGate.
  • Video: Atomic Absorption Spectroscopy: Interference. (2024). JoVE.
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  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
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  • What methods are used to minimize the sources of interference in atomic absorption spectrophotometry (AAS)?. (n.d.). Homework.Study.com.
  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). (n.d.). Eurofins.
  • Reducing Immunoassay Interferences through Innovative Blocking Technology. (n.d.). Cloudfront.net.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 2, 2026, from [Link]

  • Potential Errors that can Occur in an ELISA. (n.d.). Surmodics IVD.
  • ELISA Troubleshooting Guide. (2021). Biocompare.
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Validation & Comparative

A Comparative Guide to the Stereoisomers of 1,3-Dimethylpiperazine Dihydrochloride: Unraveling the Impact of Chirality on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides a comparative analysis of the (R)- and (S)-enantiomers of 1,3-Dimethylpiperazine dihydrochloride, a chiral building block of significant interest in medicinal chemistry.[2] While direct comparative biological data for these specific enantiomers is not extensively available in peer-reviewed literature, this guide will synthesize established principles of stereoselectivity and data from structurally related compounds to provide a robust framework for researchers.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[3] The introduction of a methyl group at the C3 position creates a chiral center, leading to the (R)- and (S)-enantiomers. This seemingly minor structural change can have profound implications for how these molecules interact with their biological targets.

Structural and Physicochemical Properties

The (R)- and (S)-enantiomers of this compound share the same molecular formula and connectivity. However, the spatial arrangement of the methyl group at the C3 position is distinct, as depicted below.

Caption: 2D representation of (R)- and (S)-1,3-Dimethylpiperazine.

Property(R)-1,3-Dimethylpiperazine Dihydrochloride(S)-1,3-Dimethylpiperazine Dihydrochloride
CAS Number 1152110-26-3[4]1152110-30-9
Molecular Formula C₆H₁₆Cl₂N₂[4]C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol [4]187.11 g/mol
Chirality (R) configuration at C3(S) configuration at C3[5]

Anticipated Differences in Biological Activity: A Mechanistic Perspective

While direct comparative studies are lacking, research on related chiral piperazine derivatives provides a strong basis for predicting significant differences in the biological activity of (R)- and (S)-1,3-Dimethylpiperazine. The primary targets for many piperazine-containing compounds are G-protein coupled receptors (GPCRs) and ion channels, including nicotinic acetylcholine receptors (nAChRs).[6][7]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Studies on aryl piperazinium compounds have shown that the introduction of a methyl group onto the piperazine ring introduces chirality that can dramatically influence activity at nAChR subtypes.[6] One key finding from this research is that methyl substitutions at the C3 position of the piperazine ring can greatly reduce agonist activity at nAChRs.[6] This suggests that the stereochemistry at the C3 position in 1,3-dimethylpiperazine is likely a critical determinant of its interaction with these receptors.

Hypothesized Interaction Model:

The binding pocket of a receptor is a chiral environment. The precise fit of a ligand within this pocket is essential for eliciting a biological response. It is plausible that one enantiomer of 1,3-dimethylpiperazine will have a more favorable steric and electronic complementarity with the receptor's binding site than the other.

  • The Eutomer (more active enantiomer): This enantiomer would be expected to orient its methyl groups in a way that maximizes favorable interactions (e.g., hydrophobic interactions, van der Waals forces) and minimizes steric clashes within the binding pocket.

  • The Distomer (less active enantiomer): The mirror-image configuration of the distomer would likely result in a suboptimal fit, with the C3-methyl group potentially causing steric hindrance that prevents the molecule from achieving the optimal binding conformation. This could lead to reduced affinity and/or efficacy.

G cluster_receptor Receptor Binding Pocket (Chiral Environment) cluster_ligands Enantiomers of 1,3-Dimethylpiperazine Pocket Hydrophobic Pocket H-bond Donor/Acceptor R_Enantiomer (R)-Enantiomer R_Enantiomer->Pocket:f0 Optimal Fit (Eutomer - Higher Affinity/Efficacy) S_Enantiomer (S)-Enantiomer S_Enantiomer->Pocket:f0 Suboptimal Fit (Distomer - Lower Affinity/Efficacy)

Caption: Hypothesized differential binding of enantiomers.

Experimental Protocols for Elucidating Stereoselective Activity

To definitively compare the activity of (R)- and (S)-1,3-Dimethylpiperazine dihydrochloride, a series of well-established experimental protocols should be employed.

Chiral Separation and Purity Analysis

Objective: To separate the racemic mixture and confirm the enantiomeric purity of each isomer.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is selected.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used for detection.

  • Purity Assessment: The enantiomeric excess (e.e.) of each separated fraction is determined by integrating the peak areas of the two enantiomers.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of each enantiomer for a specific biological target (e.g., a nAChR subtype).

Methodology: Radioligand Competition Binding Assay

  • Preparation of Membranes: Membranes from cells expressing the target receptor are prepared.

  • Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compounds ((R)- and (S)-1,3-Dimethylpiperazine dihydrochloride).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition binding curves, from which the inhibition constant (Ki) for each enantiomer is calculated. A lower Ki value indicates a higher binding affinity.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, or modulator) and potency of each enantiomer at the target receptor.

Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for ion channels like nAChRs)

  • Oocyte Expression: Xenopus oocytes are injected with cRNA encoding the subunits of the target ion channel and allowed to express the receptors on their surface.[8]

  • Electrophysiological Recording: The oocyte is voltage-clamped, and a baseline current is recorded.

  • Compound Application: The (R)- and (S)-enantiomers are applied to the oocyte at various concentrations.

  • Data Acquisition: Changes in membrane current in response to compound application are recorded. Agonists will elicit a current, while antagonists will inhibit the current produced by a known agonist.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists, or the IC₅₀ (potency) for antagonists.

G cluster_workflow Experimental Workflow for Stereoselective Activity Profiling Start Racemic 1,3-Dimethylpiperazine Chiral_HPLC Chiral HPLC Separation Start->Chiral_HPLC R_Isomer (R)-Enantiomer Chiral_HPLC->R_Isomer S_Isomer (S)-Enantiomer Chiral_HPLC->S_Isomer Binding_Assay In Vitro Binding Assays (e.g., Radioligand Competition) R_Isomer->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., TEVC Electrophysiology) R_Isomer->Functional_Assay S_Isomer->Binding_Assay S_Isomer->Functional_Assay Data_Analysis Data Analysis (Ki, EC50/IC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Comparative Activity Profile Data_Analysis->Conclusion

Caption: Workflow for comparing enantiomer activity.

Conclusion: The Imperative of Enantiomer-Specific Evaluation

While direct comparative experimental data for (R)- versus (S)-1,3-Dimethylpiperazine dihydrochloride is not readily found in the current body of scientific literature, the foundational principles of stereochemistry in pharmacology strongly suggest that these enantiomers will exhibit distinct biological activities. Evidence from structurally related chiral piperazines indicates that the stereocenter at the C3 position is likely to be a key determinant of receptor interaction, particularly at nicotinic acetylcholine receptors.[6]

For researchers and drug development professionals, this underscores the critical importance of evaluating enantiomers as separate chemical entities. The use of a racemic mixture can mask the true pharmacological profile of the more active enantiomer (the eutomer) and may introduce unintended off-target effects or toxicity from the less active or inactive enantiomer (the distomer). Therefore, the enantioselective synthesis or chiral separation of 1,3-dimethylpiperazine is an essential first step in any research program aimed at developing novel therapeutics based on this scaffold. The experimental protocols outlined in this guide provide a clear and validated pathway for elucidating the stereoselective pharmacology of these and other chiral molecules.

References

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Chirality and Biological Activity. Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]

  • Enantioselective total synthesis, divergent optimization and preliminary biological evaluation of (indole-N-alkyl)-diketopiperazines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank. Available at: [Link]

  • The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

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  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of enantiopure N-protected-3-arylpiperazines from keto-esters. ResearchGate. Available at: [Link]

  • Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chirality index, molecular overlay and biological activity of diastereoisomeric mosquito repellents. Journal of the Science of Food and Agriculture. Available at: [Link]

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  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Current Organic Synthesis. Available at: [Link]

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  • Interface Chirality: From Biological Effects to Biomedical Applications. Molecules. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]

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A Comparative Guide to Piperazine and Piperidine-Based Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the histamine H3 receptor (H3R) has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2] As a presynaptic autoreceptor and heteroreceptor, the H3R tonically inhibits the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][3] Consequently, antagonists and inverse agonists of the H3R are sought after for their potential to enhance cognitive function, promote wakefulness, and address symptoms associated with Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[4]

This guide provides a comparative analysis of a prominent class of H3R antagonists: those built upon piperazine and piperidine scaffolds. While direct experimental data for the simple compound 1,3-Dimethylpiperazine dihydrochloride as a potent H3R antagonist is not prominent in current literature, its core structure serves as a foundational element to explore the nuanced structure-activity relationships (SAR) that govern the potency and selectivity of more complex derivatives. We will delve into the experimental data of representative compounds, detail the methodologies used to generate this data, and provide insights into the causal factors driving experimental design.

The Piperazine and Piperidine Scaffolds: A Privileged Motif for H3R Antagonism

The piperazine and piperidine rings are prevalent structural motifs in the design of non-imidazole H3R antagonists.[5] These cyclic amines typically serve as the central basic region of the pharmacophore, which also includes a lipophilic region and a polar or aromatic region. The nitrogen atom(s) within these rings are crucial for interaction with the receptor, often forming a key salt bridge with an acidic residue in the binding pocket.

The choice between a piperazine and a piperidine core can significantly impact a compound's affinity and selectivity. For instance, in some chemical series, the replacement of a piperazine ring with a piperidine has been shown to modulate affinity for the H3R and off-target receptors like the sigma-1 receptor.[3][6] This highlights the importance of the overall three-dimensional shape and basicity of this central scaffold in achieving the desired pharmacological profile.

Comparative Performance of Piperazine and Piperidine-Based H3R Antagonists

The following table summarizes the in vitro binding affinities of several representative piperazine and piperidine-based H3R antagonists. The inhibition constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay; a lower Ki value indicates a higher binding affinity.

Compound ClassRepresentative CompoundScaffoldHuman H3R Ki (nM)Reference
Piperazine Derivatives Compound 4 (from Łażewska et al., 2021)Piperazine3.17[3][6]
Acetyl Phenoxyalkyl Piperazine DerivativePiperazine10.2[7]
Propionyl Phenoxyalkyl Piperazine DerivativePiperazine5.2[7]
Piperidine Derivatives Pitolisant (Wakix®)Piperidine6.09[8]
Compound 5 (from Łażewska et al., 2021)Piperidine7.70[3][6]
Carbamate Derivative 14PiperidinepA2 = 7.2[9]
1-(2-benzofuranylmethyl)-4-[5-(N-methyl-N-propyl)pentyloxy]piperidinePiperidinepA2 = 8.47[10]

Note: pA2 is a measure of antagonist potency derived from functional assays, where a higher value indicates greater potency. It is conceptually related to the pKi.

Experimental Data and Methodologies

The generation of reliable and comparable data for H3R antagonists relies on standardized and well-validated experimental protocols. Below, we detail the methodologies for key in vitro and in vivo assays used to characterize these compounds.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Causality Behind Experimental Choices: This assay directly measures the interaction between the test compound and the receptor. The use of a radiolabeled ligand with known high affinity for the receptor allows for the quantification of displacement by the unlabeled test compound. Membranes from cells engineered to express a high density of the human H3R (e.g., HEK293 or CHO cells) are used to ensure a robust and specific signal. [3H]Nα-methylhistamine is a commonly used radioligand due to its high affinity and selectivity for the H3R.[8][11][12]

Experimental Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human H3R are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated by centrifugation.

    • The membrane pellet is washed and resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11][13]

    • The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of H3R-expressing cell membranes.

      • A fixed concentration of the radioligand (e.g., [3H]Nα-methylhistamine).[11][12]

      • Varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[11]

    • The plate is incubated to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep1 H3R-expressing cell membranes incubation Incubate to reach equilibrium prep1->incubation prep2 Radioligand ([3H]NAMH) prep2->incubation prep3 Test Compound (varying conc.) prep3->incubation filtration Rapid Filtration incubation->filtration wash Wash unbound ligand filtration->wash scintillation Scintillation Counting wash->scintillation analysis Calculate IC50 & Ki scintillation->analysis

Caption: Workflow of a radioligand binding assay for H3R affinity.

Objective: To determine the functional activity of a test compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

Causality Behind Experimental Choices: The H3R is a G protein-coupled receptor (GPCR) that signals through Gi/o proteins.[1] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which, upon binding to the Gα subunit, results in a persistent signal that can be measured.[14][15][16] An antagonist will block the agonist-induced signal, while an inverse agonist will reduce the basal (constitutive) activity of the receptor.

Experimental Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the H3R are prepared.

  • GTPγS Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains:

      • H3R-expressing cell membranes.

      • [35S]GTPγS.

      • GDP (to regulate the binding of [35S]GTPγS).

      • For antagonist testing: a fixed concentration of an H3R agonist and varying concentrations of the test compound.

      • For inverse agonist testing: varying concentrations of the test compound in the absence of an agonist.

    • The plate is incubated to allow for [35S]GTPγS binding.

  • Detection and Data Analysis:

    • The assay can be terminated by filtration, similar to the binding assay, or by using a homogeneous method like a scintillation proximity assay (SPA).[14][15]

    • The amount of bound [35S]GTPγS is quantified.

    • The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal effect (Emax).

Diagram of H3R Signaling and GTPγS Assay Principle:

G H3R H3 Receptor G_protein Gα(GDP)βγ H3R->G_protein activates GDP GDP G_protein->GDP G_alpha_GTP Gα(GTP) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Measured_Signal Measured [35S]GTPγS Signal G_protein->Measured_Signal Agonist Agonist Agonist->H3R binds Antagonist Antagonist Antagonist->H3R blocks GTP GTP GTP->G_protein Effector Effector (e.g., adenylyl cyclase) G_alpha_GTP->Effector inhibits G_beta_gamma->Effector Signal Inhibition of Neurotransmitter Release Effector->Signal GTPgS [35S]GTPγS GTPgS->G_protein binds upon agonist stimulation

Caption: H3R signaling and the principle of the GTPγS binding assay.

In Vivo Characterization

Objective: To measure the effect of an H3R antagonist on the extracellular levels of neurotransmitters in specific brain regions of a live animal.

Causality Behind Experimental Choices: Since H3R antagonists are expected to increase the release of histamine and other neurotransmitters, in vivo microdialysis provides direct evidence of this pharmacological effect in a physiological context.[17] A microdialysis probe is implanted into a brain region of interest (e.g., the prefrontal cortex or hippocampus), and the extracellular fluid is sampled and analyzed for neurotransmitter content.[18][19][20]

Experimental Protocol:

  • Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region of an anesthetized rodent.

  • Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

  • Drug Administration: The H3R antagonist is administered systemically (e.g., via intraperitoneal injection) or locally through the probe.

  • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with a sensitive detection method (e.g., electrochemical or fluorescence detection) to quantify the concentrations of neurotransmitters like histamine, acetylcholine, and dopamine.[17]

  • Data Interpretation: The neurotransmitter levels after drug administration are compared to the baseline levels to determine the effect of the H3R antagonist.

Conclusion

The piperazine and piperidine moieties are undeniably crucial scaffolds in the development of potent and selective histamine H3 receptor antagonists. While a simple structure like 1,3-Dimethylpiperazine may lack the specific interactions required for high affinity, it serves as a conceptual starting point for the chemical elaborations that have led to clinically relevant compounds like Pitolisant and numerous other promising candidates. The comparative analysis of these derivatives, grounded in robust in vitro and in vivo experimental methodologies, is essential for advancing our understanding of H3R pharmacology and for the development of novel therapeutics for a host of neurological disorders. The continued exploration of structure-activity relationships within these chemical classes holds significant promise for the future of CNS drug discovery.

References

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Malinowska, B., et al. (2005).
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Piperazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of piperazine, a key building block in many active pharmaceutical ingredients (APIs), is a critical aspect of quality control and regulatory compliance. The choice of analytical methodology is a pivotal decision that directly impacts data reliability. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of piperazine. Supported by experimental data, this document will delve into the nuances of each method, offering field-proven insights to guide your analytical strategy.

The Analytical Challenge: Piperazine's Elusive Nature

Piperazine is a small, polar molecule that lacks a significant chromophore, making its direct detection by UV-spectrophotometry challenging, especially at the trace levels required for impurity analysis.[1][2] This inherent characteristic necessitates a strategic approach to its quantification, often involving derivatization to enhance its detectability by both HPLC and GC-MS. This guide will explore the practical application of these derivatization techniques and their impact on method performance.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its adaptability to a wide array of compounds.[3][4] For non-volatile and thermally labile substances, HPLC is often the method of choice. However, to overcome piperazine's lack of UV absorbance, pre-column derivatization is a common and effective strategy.[1][3][4]

The Power of Derivatization in HPLC Analysis

A frequently employed derivatizing agent for piperazine in HPLC analysis is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][4] This reagent reacts with the secondary amine groups of piperazine to form a stable, UV-active derivative, enabling sensitive detection at low concentrations.[1][4]

Experimental Protocol: HPLC-UV Analysis of Piperazine with NBD-Cl Derivatization

This protocol outlines a validated method for the determination of piperazine in an active pharmaceutical ingredient.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Alliance e2695 separations module with a 2998 photodiode array (PDA) UV detector (Waters), or equivalent.[1]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm), maintained at 35°C.[1]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered through a 0.45 µm nylon filter and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 340 nm.[1]

  • Total Run Time: 20 minutes.[1]

2. Preparation of Solutions:

  • Standard Solution of Piperazine: Accurately weigh and dissolve an appropriate amount of piperazine standard in a suitable diluent to achieve a known concentration.

  • NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile.

3. Derivatization Procedure:

  • Mix the piperazine standard solution with an excess of the NBD-Cl solution.

  • Heat the mixture at 60°C for 30 minutes to facilitate the reaction.[4]

  • Cool the solution to room temperature.

  • Dilute the derivatized solution with the mobile phase before injection.

4. Data Analysis:

  • Identify the peak corresponding to the piperazine-NBD derivative based on its retention time compared to a derivatized standard.

  • Quantify the analyte using a calibration curve generated from a series of derivatized standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities, making it a gold standard for the analysis of volatile and semi-volatile compounds.[5][6] While piperazine itself is not highly volatile, derivatization can be employed to increase its volatility and improve its chromatographic behavior.

Enhancing Volatility: Derivatization in GC-MS

A common approach for the GC-MS analysis of compounds containing amine groups, such as piperazine, is acylation. Trifluoroacetic anhydride (TFAA) is an effective derivatizing agent that reacts with the amine groups to form more volatile and thermally stable derivatives.[5][6]

Experimental Protocol: GC-MS Analysis of Piperazine Derivatives with TFAA Derivatization

This protocol is adapted from a validated method for the simultaneous quantification of two piperazine derivatives, 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and can be applied to the analysis of piperazine.[5][6]

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: An Agilent 6890N gas chromatograph equipped with an Agilent 5973N mass selective detector, or equivalent.[5]

  • Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp to 150°C at 10°C/min, hold for 5 min.

    • Ramp to 300°C at 7.5°C/min, hold for 2 min.[5]

  • Injector: Splitless mode at 250°C.[5]

  • Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Detection: Selected Ion Monitoring (SIM) mode for quantification.[6]

2. Sample Preparation and Derivatization:

  • Prepare a standard solution of piperazine in a suitable solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[5][6]

  • Incubate the mixture at 70°C for 30 minutes.[5][6]

  • Cool the sample to room temperature and dry it under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[5]

Cross-Validation: Bridging the Methodologies

Cross-validation is a critical process to ensure that different analytical methods yield comparable results.[7] This is particularly important when transferring methods between laboratories or when using different techniques to analyze the same sample. The International Council for Harmonisation (ICH) provides guidelines on when and how to perform cross-validation.[7][8][9]

The core principle of cross-validation is to analyze a set of the same samples using both the HPLC and GC-MS methods and compare the results. The acceptance criteria for the comparison should be pre-defined and scientifically justified.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Bulk Sample Deriv_HPLC Derivatization (NBD-Cl) Sample->Deriv_HPLC Deriv_GCMS Derivatization (TFAA) Sample->Deriv_GCMS Spiked_Sample Spiked Sample (Known Concentration) Spiked_Sample->Deriv_HPLC Spiked_Sample->Deriv_GCMS HPLC_Analysis HPLC-UV Analysis Deriv_HPLC->HPLC_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Results HPLC_Data->Comparison GCMS_Analysis GC-MS Analysis Deriv_GCMS->GCMS_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Validation_Report Cross-Validation Report Comparison->Validation_Report

Cross-validation workflow for piperazine analysis.

Performance Comparison: A Data-Driven Perspective

The choice between HPLC and GC-MS often comes down to a trade-off between various performance parameters. The following table summarizes the key validation data for the analysis of piperazine and its derivatives by both techniques, compiled from published methods.

ParameterHPLC-UV (Piperazine with NBD-Cl Derivatization)[1]GC-MS (Piperazine Derivatives with TFAA Derivatization)[5][6]
Linearity Range 30 - 350 ppm0 - 10 µg/mL
Correlation Coefficient (r²) 0.999> 0.99
Accuracy (% Recovery) 104.87 - 108.06%98.6 - 101.2% (in plasma)
Precision (%RSD) < 1.13%< 2.0% (in plasma)
Limit of Detection (LOD) 30 ppm0.002 - 0.004 µg/mL (in urine and plasma)
Limit of Quantification (LOQ) 90 ppm0.008 - 0.016 µg/mL (in urine and plasma)

Analysis of the Data:

  • Sensitivity: The GC-MS method demonstrates significantly higher sensitivity, with LOD and LOQ values in the low µg/mL to ng/mL range, compared to the ppm levels achieved by the HPLC-UV method.[1][5][6] This makes GC-MS the preferred choice for trace-level analysis.

  • Accuracy and Precision: Both methods exhibit excellent accuracy and precision, with recovery values close to 100% and low relative standard deviations, indicating their reliability for quantitative analysis.[1][5][6]

  • Linearity: Both techniques show strong linearity over their respective concentration ranges, which is essential for accurate quantification.[1][5]

The Senior Scientist's Verdict: Choosing the Right Tool for the Job

The decision to use HPLC or GC-MS for piperazine analysis is not a matter of one method being universally superior to the other; rather, it is about selecting the most appropriate tool for the specific analytical challenge at hand.

Decision_Tree Start Piperazine Analysis Requirement Sensitivity High Sensitivity Required? (Trace Analysis) Start->Sensitivity Volatility Concerned about Thermal Lability? Sensitivity->Volatility No GCMS GC-MS is the Preferred Method Sensitivity->GCMS Yes Confirmation Definitive Identification Needed? Volatility->Confirmation No HPLC HPLC is a Robust Choice Volatility->HPLC Yes Confirmation->GCMS Yes Confirmation->HPLC No HPLC_MS Consider HPLC-MS HPLC->HPLC_MS For higher sensitivity & confirmation

Decision-making framework for method selection.

Choose HPLC when:

  • Robustness and routine analysis are key: HPLC is a workhorse in quality control laboratories and is well-suited for routine assays where high throughput is required.

  • The analyte is thermally labile or non-volatile: HPLC operates at or near ambient temperatures, minimizing the risk of sample degradation.

  • Sufficient sensitivity is achieved with UV detection: For applications where the concentration of piperazine is within the ppm range, the HPLC-UV method with derivatization is a cost-effective and reliable option.

Choose GC-MS when:

  • Trace-level quantification is essential: The superior sensitivity of GC-MS makes it the ideal choice for detecting and quantifying piperazine at very low concentrations.

  • Definitive identification is required: The mass spectrometric detector provides structural information, offering unambiguous confirmation of the analyte's identity.

  • The sample matrix is complex: The high resolving power of capillary GC columns can effectively separate the analyte from interfering matrix components.

References

A Tale of Two Rings: A Comparative Analysis of Piperazine and Piperidine Derivatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design.[1] This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective on their relative merits and liabilities.

Structural and Physicochemical Foundations: More Than Just One Atom

The subtle structural distinction between piperazine—a 1,4-diazacyclohexane—and piperidine—an azacyclohexane—gives rise to significant differences in their physicochemical characteristics.[1] These properties, including basicity (pKa), lipophilicity (logP), and hydrogen bonding potential, are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

G cluster_piperidine Piperidine Core cluster_piperazine Piperazine Core Piperidine P_label Single basic nitrogen (pKa ≈ 11.2) Higher lipophilicity Piperazine Z_label Two basic nitrogens (pKa1 ≈ 5.6, pKa2 ≈ 9.8) Higher polarity/solubility

Caption: Core structures of Piperidine and Piperazine.

Basicity (pKa): This is arguably the most defining difference. Piperidine is a mono-basic amine with a pKa of approximately 11.2.[1][2] In contrast, piperazine has two basic centers with distinct pKa values of about 5.4 and 9.7.[1][3] This dual basicity allows for fine-tuning of the ionization state at physiological pH (7.4), which can be leveraged to modulate solubility and target engagement.[1] Piperidine's higher basicity often results in a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability.[1]

Lipophilicity & Solubility: The additional nitrogen atom makes the piperazine ring more polar and hydrophilic than the piperidine ring. This generally leads to higher aqueous solubility and can facilitate renal clearance for piperazine-containing drugs.[1] Conversely, piperidine derivatives tend to be more lipophilic, which may enhance membrane permeability and oral absorption.[1]

Hydrogen Bonding: Piperazine, with its two N-H groups (in its unsubstituted form), offers two hydrogen bond donor sites, whereas piperidine offers one. This increased hydrogen bonding capacity can contribute to stronger interactions with biological targets but can also increase the desolvation penalty upon binding.

PropertyPiperidinePiperazineCausality & Implication
Structure Azacyclohexane1,4-DiazacyclohexaneThe second nitrogen in piperazine is the root of all major physicochemical differences.
pKa ~11.2[1][2]pKa1 ≈ 5.4, pKa2 ≈ 9.7[1][3]Piperazine's dual pKa allows for more nuanced control over protonation at physiological pH, affecting solubility and off-target ion channel interactions. Piperidine is strongly basic.
Calculated LogP ~0.8~ -1.1Piperidine is significantly more lipophilic, favoring membrane permeability. Piperazine's polarity enhances aqueous solubility.
H-Bond Donors 1 (unsubstituted)2 (unsubstituted)Increased H-bonding potential for piperazine can enhance target binding but may reduce permeability.
H-Bond Acceptors 12More opportunities for piperazine to act as a bioisosteric hinge or interact with solvent.

Pharmacological Consequences and ADME-Tox Profiles

The choice between a piperazine and a piperidine scaffold is a strategic one, guided by the specific therapeutic target and the desired ADME properties.[1]

Comparative ADME-Tox Profiles

A molecule's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile is critical for its success as a drug.

Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 (CYP) enzymes.[1] Common metabolic pathways for piperazine derivatives include N-oxidation, N-dealkylation, and hydroxylation of the carbons alpha to the nitrogen atoms.[4][5] This can sometimes lead to the formation of active or toxic metabolites.[1] In some cases, bioactivation can lead to reactive intermediates like iminium ions or even novel ring contractions.[4][6] Piperidine derivatives often have a simpler metabolic profile but are still susceptible to N-dealkylation and C-hydroxylation.[1]

hERG Liability: A significant concern in drug development is the potential for compounds to block the hERG potassium channel, which can lead to cardiotoxicity. The basic nitrogen atom, common to both scaffolds, is a known pharmacophore for hERG binding. However, the physicochemical properties of the ring system can modulate this risk. For instance, medicinal chemistry strategies to mitigate hERG often involve reducing lipophilicity or lowering the basicity (pKa) of the nitrogen center. In one case study, switching from a piperidine to a piperazine scaffold significantly lowered the pKa, which contributed to reduced hERG activity.[7]

ADME-Tox ParameterPiperidine DerivativesPiperazine DerivativesRationale & Field Insights
Primary Metabolism C-Hydroxylation, N-dealkylationN-Oxidation, N-dealkylation, Ring Cleavage[5]Piperazine's two nitrogens offer more "handles" for CYP enzymes, often leading to more complex metabolic profiles and potential for reactive metabolites.[1][4]
Metabolic Stability Generally more stableCan be less stable; prone to N-oxidationThe electron-rich nature of the piperazine nitrogens can make them more susceptible to oxidative metabolism.[8]
Aqueous Solubility LowerHigherThe greater polarity of the piperazine ring enhances solubility, which can be advantageous for formulation and renal clearance.[1]
hERG Channel Affinity Can be highCan be lowerThe higher pKa of piperidine leads to greater protonation at pH 7.4, a key factor in hERG binding. Piperazine's lower basicity can be a strategy to mitigate this risk.[7]
CNS Penetration Often favorableFavorable, but tunableBoth are staples in CNS drug design.[1] Piperazine's polarity can be modulated with substituents to fine-tune blood-brain barrier permeability.
Therapeutic Applications: Case Studies in Approved Drugs

Both scaffolds are prominent in numerous blockbuster drugs across a wide range of therapeutic areas, particularly in targeting the Central Nervous System (CNS) and in oncology.[1]

Therapeutic AreaPiperidine-Containing DrugsPiperazine-Containing DrugsStrategic Rationale
Antipsychotics Haloperidol, Risperidone[9]Aripiprazole, Olanzapine[10]Both scaffolds effectively interact with dopamine and serotonin receptors. The choice often depends on the desired secondary pharmacology and ADME profile.[11]
Oncology (Kinase Inhibitors) Palbociclib (Ibrance)Imatinib (Gleevec), Dasatinib (Sprycel)[1]The piperazine ring is a "privileged structure" in kinase inhibitors, often acting as a soluble linker to engage the ATP-binding pocket.[1]
Antihistamines Fexofenadine, LoratadineCetirizine, Hydroxyzine[12]The basic nitrogen is key for interacting with the histamine H1 receptor. Solubility and metabolic profile often guide the scaffold choice.
Opioid Analgesics Fentanyl, Meperidine-The rigid, lipophilic piperidine core is a classic pharmacophore for opioid receptor agonists.

Synthetic Accessibility

Both piperazine and piperidine are readily available and their chemistry is well-established, making them attractive scaffolds from a synthetic standpoint.

  • Piperazine Synthesis: Common routes include the reaction of an N-aryl compound with piperazine via Buchwald-Hartwig coupling or SNAr reactions.[13] N-alkylation is typically achieved through reductive amination or nucleophilic substitution on alkyl halides.[13]

  • Piperidine Synthesis: The most common industrial route is the hydrogenation of pyridine.[9] A vast number of synthetic methods exist for creating substituted piperidines, including intramolecular cyclization reactions and various metal-catalyzed processes.[14]

Experimental Protocol: Comparative In Vitro Metabolic Stability

To provide a practical context, we outline a standardized protocol to compare the metabolic stability of a piperidine derivative versus its piperazine analog—a crucial experiment in early drug discovery.[15][16] This assay measures the rate of disappearance of the parent compound when incubated with a metabolically active system, such as human liver microsomes (HLM).[17][18]

Caption: Workflow for In Vitro Metabolic Stability Assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a piperidine and a piperazine derivative.

Materials:

  • Test Compounds (Piperidine and Piperazine analogs), 10 mM in DMSO

  • Positive Control (e.g., Verapamil, a high-clearance compound)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (Cofactor solution)

  • Acetonitrile with an appropriate internal standard (e.g., Tolbutamide)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Prepare a 1 µM working solution of each test compound and the positive control in phosphate buffer.[18]

  • Incubation Setup: In a 96-well plate, combine 100 µL of buffer, 5 µL of HLM (final concentration 0.5 mg/mL), and 5 µL of the compound working solution.[18] Include "minus cofactor" controls for each compound to measure non-NADPH dependent degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the NADPH solution.[15][18] The time of this addition is t=0.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing the internal standard to the respective wells.[15][18]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[15]

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[15][16]

This self-validating system, through the use of a positive control and minus-cofactor controls, provides robust, comparable data on the metabolic liabilities of the two scaffolds, directly informing lead optimization strategies.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by a deep understanding of their comparative properties.[1] Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions, making it a mainstay in CNS drugs and kinase inhibitors.[1][19] Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1] Ultimately, both piperazine and piperidine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed decisions, accelerating the discovery and development of novel, safe, and effective medicines.[1]

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Efficacy of 1,3-Dimethylpiperazine Dihydrochloride in Targeting CNS Disorders: A Comparative Guide and Research Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary:

This guide addresses the therapeutic potential of 1,3-Dimethylpiperazine dihydrochloride for central nervous system (CNS) disorders. It is critical to establish at the outset that, to date, there is no publicly available scientific literature, preclinical data, or clinical trial information demonstrating the efficacy of this compound for any specific CNS indication. The information landscape is primarily composed of chemical supplier data and patents pertaining to its synthesis.

Therefore, this document serves a dual purpose. First, it provides a transparent assessment of the current knowledge gap. Second, and more importantly, it constructs a scientifically rigorous framework for evaluating the potential of this compound as a novel CNS therapeutic. By leveraging the well-documented role of the broader piperazine chemical class in neuropharmacology, this guide will compare its hypothetical potential against established alternatives and provide detailed experimental protocols to validate any future claims. This roadmap is designed to guide researchers in making informed go/no-go decisions in the early stages of drug discovery.

The Piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry, particularly in the development of CNS-active agents.[1][2] Its prevalence is due to a combination of favorable physicochemical properties that facilitate crossing the blood-brain barrier and its structural versatility, which allows for interaction with a wide array of neurotransmitter receptors.[2][3]

Numerous successful CNS drugs incorporate the piperazine moiety, targeting conditions ranging from psychosis and depression to anxiety.[1][3] This success has established the piperazine scaffold as a "privileged structure," suggesting that new derivatives, such as 1,3-Dimethylpiperazine, warrant investigation.

Hypothesized Mechanism of Action for 1,3-Dimethylpiperazine

Given the absence of direct data, we can hypothesize potential mechanisms of action for 1,3-Dimethylpiperazine based on the known pharmacology of its chemical relatives. Piperazine derivatives are known to interact with several key CNS targets:

  • Dopaminergic and Serotonergic Systems: Many piperazine compounds exhibit activity as agonists or antagonists at dopamine (D2/D3) and serotonin (5-HT) receptors.[4][5][6] These interactions are central to the treatment of psychosis, depression, and anxiety.

  • Histone Deacetylase (HDAC) Inhibition: More recently, novel piperazine derivatives have been designed as CNS-penetrant HDAC6 inhibitors, which have shown antidepressant activity in preclinical models.[7][8]

  • GABAergic Modulation: The parent piperazine molecule is known to have a mechanism of action involving the paralysis of parasitic worms by mimicking the neurotransmitter gamma-aminobutyric acid (GABA).[9] While its effects on mammalian GABA receptors are distinct, this suggests a potential for interaction with inhibitory neurotransmitter systems.

A plausible, yet entirely hypothetical, signaling pathway for 1,3-Dimethylpiperazine, should it act as a D2 receptor antagonist, is depicted below.

Hypothetical_D2_Antagonism_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) PP1 PP1 DARPP32->PP1 Inhibits Neuronal_Effect Downstream Neuronal Effects PP1->Neuronal_Effect Dephosphorylates (Modulates) DMP 1,3-Dimethylpiperazine DMP->D2R Blocks Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Target Engagement cluster_2 Phase 3: In Vivo Efficacy Models cluster_3 Phase 4: Safety & Toxicology Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, etc.) Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Receptor_Binding->Functional_Assays Confirm Activity BBB_Permeability In Vitro BBB Model (e.g., PAMPA, Caco-2) Functional_Assays->BBB_Permeability Assess CNS Access PK_Studies Pharmacokinetic Studies in Rodents (IV & PO administration) BBB_Permeability->PK_Studies Proceed if Permeable Neurotoxicity Neuronal Cell Line Toxicity Assays BBB_Permeability->Neurotoxicity Early Safety Screen Brain_Penetration Brain/Plasma Ratio Determination PK_Studies->Brain_Penetration Confirm CNS Exposure Target_Occupancy Receptor Occupancy Studies (e.g., ex vivo autoradiography) Brain_Penetration->Target_Occupancy Validate Target Engagement Behavioral_Models Disease-Relevant Behavioral Models (e.g., Forced Swim Test, Novel Object Recognition) Target_Occupancy->Behavioral_Models Test for Efficacy Biomarker_Analysis Analysis of CNS Biomarkers (e.g., Neurotransmitters, Protein phosphorylation) Behavioral_Models->Biomarker_Analysis Correlate with Mechanism In_Vivo_Tox Rodent Toxicology Studies (Acute & Chronic Dosing) Behavioral_Models->In_Vivo_Tox Comprehensive Safety Assessment

Caption: A staged workflow for evaluating a novel CNS compound.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., human D2, D3, 5-HT1A, 5-HT2A).

  • Methodology:

    • Prepare cell membrane homogenates from HEK293 cells stably expressing the receptor of interest.

    • Incubate a fixed concentration of a specific radioligand (e.g., [³H]-YM-09151-2 for D2/D3 receptors) with the membrane homogenates. [4] 3. Add increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) to compete with the radioligand.

    • Incubate to equilibrium (e.g., 60 minutes at 37°C). [4] 5. Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Rodent Model of Depression (Forced Swim Test)

  • Objective: To assess the potential antidepressant-like effects of this compound.

  • Methodology:

    • Acclimate male C57BL/6J mice to the testing room for at least 1 hour.

    • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle control 30-60 minutes prior to the test. A positive control (e.g., a known antidepressant) should be included.

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Record the session (typically 6 minutes) via video.

    • Score the last 4 minutes of the test for time spent immobile (defined as floating motionless or making only small movements necessary to keep the head above water).

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Comparative Analysis with Known CNS-Active Piperazine Derivatives

To contextualize the potential of 1,3-Dimethylpiperazine, we can compare its hypothetical target profile with that of established piperazine-containing compounds from the literature. This provides a benchmark for what a successful development campaign might look like.

Feature1,3-Dimethylpiperazine (Hypothetical)KH-259 (HDAC6 Inhibitor) [7][8]Aripiprazole (D2/5-HT1A Partial Agonist)
Primary Target(s) Unknown; Potentially D2/D3, 5-HT receptorsHistone Deacetylase 6 (HDAC6)Dopamine D2, Serotonin 5-HT1A
Therapeutic Indication Unknown; Potentially Depression, PsychosisDepression, Neurodegenerative DiseasesSchizophrenia, Bipolar Disorder, Depression
Mechanism of Action Unknown; Potentially receptor antagonism/agonismInhibition of HDAC6, leading to increased α-tubulin acetylationPartial agonism at D2 and 5-HT1A receptors
Key Preclinical Finding N/AIncreased acetylated α-tubulin in the brain; reduced immobility time in tail-suspension testReversal of amphetamine-induced hyperlocomotion
CNS Penetration (Brain/Plasma Ratio) To be determined>1.0 in miceReadily crosses the blood-brain barrier

Potential Challenges and Toxicological Considerations

While the piperazine scaffold is promising, it is not without potential liabilities. A critical consideration for 1,3-Dimethylpiperazine is the finding that a related compound, 1-nitroso-3,5-dimethylpiperazine, was found to be a potent carcinogen in rats. While this does not mean 1,3-Dimethylpiperazine itself is carcinogenic, it necessitates early and thorough toxicological screening.

Furthermore, some piperazine derivatives used as recreational drugs have been shown to be toxic to neuronal cell lines. [10]Therefore, in vitro neurotoxicity studies on differentiated neural cell lines should be conducted early in the evaluation process to identify any potential safety concerns.

Conclusion

This compound represents an unexplored chemical entity within a pharmacologically validated class of CNS-active compounds. While there is currently no evidence to support its efficacy for any CNS disorder, its structural similarity to numerous successful drugs makes it a candidate for initial investigation. The true potential of this molecule can only be unlocked through a systematic and rigorous evaluation, as outlined in this guide. Future research should focus on broad in vitro screening to identify its primary biological target, followed by a data-driven progression into in vivo models of CNS disease. Only through such a process can we determine if 1,3-Dimethylpiperazine is a viable lead compound for the next generation of CNS therapeutics or a chemical curiosity to be relegated to the archives of drug discovery.

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A Senior Application Scientist's Guide to Validating the Purity of Commercially Supplied 1,3-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Research and Development

In the realms of pharmaceutical synthesis and scientific research, the integrity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 1,3-Dimethylpiperazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is typically supplied as a dihydrochloride salt to improve its stability and handling. However, the assumption of purity from commercial suppliers can introduce significant, often untraced, variability into experimental results. Potential impurities—ranging from structural isomers and residual starting materials to incorrect salt stoichiometry—can alter reaction kinetics, generate unwanted by-products, and compromise the biological activity and safety of the final compound.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the purity of commercially supplied 1,3-Dimethylpiperazine dihydrochloride. We will move beyond a simple checklist of techniques, instead offering a comparative analysis grounded in the principles of analytical chemistry. By employing a multi-faceted, orthogonal approach, researchers can establish a self-validating system that ensures the identity, purity, and integrity of this critical reagent.

Logical Workflow for Purity Validation

A robust purity assessment relies on the convergence of data from multiple, independent analytical techniques. Each method provides a different piece of the puzzle, and together they create a high-confidence profile of the material. The following workflow illustrates a logical and efficient approach to this validation process.

Purity_Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_2 Phase 3: Final Assessment start Commercial Sample Received nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) start->nmr ftir FTIR Spectroscopy (Functional Group ID) start->ftir ms Mass Spectrometry (Molecular Weight Verification) start->ms elemental Elemental Analysis (CHN) (Empirical Formula & Salt Stoichiometry) nmr->elemental data Data Correlation & Analysis ftir->data ms->data elemental->data hplc HPLC-CAD/ELSD (Quantification of Impurities) hplc->data report Purity Statement & CoA Generation data->report

Caption: Orthogonal workflow for comprehensive purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation and identification of organic impurities. For this compound, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choice: As an amine salt, the compound is highly soluble in water. Deuterated water (D₂O) is the solvent of choice, as it readily dissolves the sample and exchanges with the acidic N-H protons, simplifying the ¹H spectrum by removing their signals and associated couplings. This allows for a clear view of the carbon-bound protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into an NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

  • Dissolution: Vortex the tube until the sample is fully dissolved. A gentle warming may be applied if necessary.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Comparison

The spectra of a high-purity standard should exhibit clean signals corresponding only to the target molecule. The commercial sample should be scrutinized for any additional peaks, which may indicate organic impurities or residual solvents. The integration of the ¹H NMR signals is critical for confirming the relative number of protons in different environments.

Analysis High-Purity Standard (Expected) Commercial Sample (Hypothetical Data) Interpretation
¹H NMR Clean spectrum with signals corresponding to the piperazine ring protons and two distinct methyl groups. Correct integration ratios.Additional small peaks observed in the aliphatic region. Integration ratios are within 5% of theoretical values.The fundamental structure is correct. The presence of minor aliphatic impurities (e.g., other piperazine isomers or synthesis precursors) is suspected.
¹³C NMR Exactly four signals are expected (two methyl carbons and two sets of non-equivalent ring carbons).Four primary signals matching the standard, plus two minor signals below 1% intensity.Confirms the presence of a minor isomeric impurity, as suggested by the ¹H NMR data.

Elemental Analysis (CHN): The Stoichiometric Gatekeeper

Elemental analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample. This technique is indispensable for confirming the empirical formula and, crucially for a salt, its stoichiometry.[1][2][3] An incorrect C:N ratio or a deviation from the expected hydrogen content can indicate the presence of impurities, residual solvent (especially water), or an incorrect hydrochloride salt form (e.g., monohydrochloride).

Causality of Experimental Choice: While NMR confirms the structure, it cannot easily verify the counter-ion ratio. Elemental analysis directly measures the elemental composition of the bulk material, making it the gold standard for verifying the empirical formula of the salt, C₆H₁₆Cl₂N₂.[1]

Experimental Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation: Analyze the sample using a calibrated CHN combustion analyzer.

  • Analysis: The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[2]

  • Calculation: The instrument's software calculates the percentage by mass of C, H, and N.

Data Interpretation and Comparison

The experimental results should be compared to the theoretical values calculated from the molecular formula. A deviation of more than ±0.4% is generally considered significant and warrants further investigation.

Element Theoretical % for C₆H₁₆Cl₂N₂ Commercial Sample (Hypothetical Data) Interpretation
Carbon (C) 38.52%38.35%Within acceptable limits (-0.17%).
Hydrogen (H) 8.62%8.85%Slightly high (+0.23%), possibly indicating excess moisture not removed during drying.
Nitrogen (N) 14.97%14.81%Within acceptable limits (-0.16%).

High-Performance Liquid Chromatography (HPLC): The Impurity Profiler

HPLC is the primary method for separating and quantifying impurities, thereby determining the overall purity of the compound.

Causality of Experimental Choice: this compound lacks a UV chromophore, making detection by standard HPLC-UV challenging.[4][5] Therefore, alternative detection methods are required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are excellent choices as they are near-universal detectors for non-volatile analytes and do not require the analyte to have specific optical properties.[6] Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation mode.

Experimental Protocol: HILIC-CAD/ELSD
  • Instrumentation: An HPLC system equipped with a HILIC column (e.g., a silica or amide-based column) and a CAD or ELSD detector.

  • Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate in water).

  • Sample Preparation: Prepare a stock solution of the sample in a water/acetonitrile mixture at a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is typically expressed as the area percent of the main peak relative to the total area of all peaks.

Data Interpretation and Comparison

The chromatogram provides a clear profile of the sample's components. The main peak corresponds to 1,3-Dimethylpiperazine, while any other peaks represent impurities.

Analysis High-Purity Standard (Expected) Commercial Sample (Hypothetical Data) Interpretation
Purity (% Area) >99.8%98.9%The sample meets a basic purity requirement but is significantly less pure than a high-quality standard.
Impurity Profile A single main peak with a flat baseline.Main peak at retention time (RT) 5.2 min. Two minor impurity peaks observed at RT 4.5 min (0.6%) and RT 6.1 min (0.5%).The presence of at least two separable impurities is confirmed, consistent with NMR findings. These could be positional isomers or related substances.

Supporting Techniques: FTIR and Mass Spectrometry

While not primary methods for purity validation, FTIR and Mass Spectrometry provide valuable confirmatory data.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a molecular fingerprint. The spectrum should show characteristic N-H stretching bands (broad, typical for amine salts, ~2400-2800 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-N stretching vibrations.[7] It serves as a rapid identity check to ensure the correct compound class is present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will detect the protonated free base [M+H]⁺. For 1,3-Dimethylpiperazine (C₆H₁₄N₂), the expected monoisotopic mass is 114.1157. The MS analysis should yield a strong signal at m/z 115.1230, confirming the molecular weight of the core structure.[8]

Conclusion: An Integrated Approach to Absolute Confidence

Validating the purity of a commercial chemical like this compound is not a task for a single analytical technique. As demonstrated, a truly rigorous assessment is a self-validating system built on orthogonal methods.

  • NMR confirms the chemical structure and identifies organic impurities.

  • Elemental Analysis verifies the empirical formula and correct salt stoichiometry.

  • HPLC with universal detection provides a quantitative purity value and a detailed impurity profile.

By integrating the findings from these core techniques, a researcher can move forward with absolute confidence in the identity and purity of their starting material. This diligence at the outset prevents the costly and time-consuming process of troubleshooting unexpected results downstream, ensuring the integrity and success of the research and development process.

References

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A Senior Application Scientist's Guide to the Synthesis of Chiral Piperazines: A Comparative Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs, including the anti-cancer agent Imatinib (Gleevec) and the anxiolytic Vestipitant. The introduction of chirality into the piperazine core significantly expands the accessible chemical space, offering opportunities for enhanced potency, selectivity, and improved pharmacokinetic profiles. However, the stereocontrolled synthesis of carbon-substituted chiral piperazines presents a considerable challenge.

This guide provides an in-depth comparison of the principal synthetic strategies for accessing enantioenriched piperazines. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each approach, offering a comprehensive resource for researchers in drug discovery and process development.

I. Catalytic Asymmetric Synthesis: The Modern Approach to Chirality

Catalytic asymmetric methods offer an elegant and atom-economical route to chiral piperazines, often providing high enantioselectivity from prochiral starting materials.

A. Asymmetric Hydrogenation of Pyrazine Derivatives

The direct asymmetric hydrogenation of pyrazines is a highly attractive strategy. Recent advancements have focused on the hydrogenation of pyrazin-2-ols and activated pyrazinium salts to afford chiral piperazin-2-ones and piperazines, respectively.

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These intermediates can be readily converted to the corresponding chiral piperazines without loss of optical purity.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of 3-phenylpyrazin-2-ol

  • Step 1: Catalyst Preparation: In a glovebox, a solution of (R)-C3-TunePhos (0.011 mmol) and [Pd(allyl)Cl]2 (0.005 mmol) in toluene (1.0 mL) is stirred at room temperature for 30 minutes.

  • Step 2: Reaction Setup: To a vial containing 3-phenylpyrazin-2-ol (0.2 mmol) and Ag2O (0.2 mmol) is added the prepared catalyst solution.

  • Step 3: Hydrogenation: The vial is transferred to an autoclave, which is then charged with hydrogen gas to a pressure of 50 atm. The reaction is stirred at 40 °C for 48 hours.

  • Step 4: Work-up and Purification: After releasing the pressure, the reaction mixture is filtered through a pad of silica gel and concentrated under reduced pressure. The residue is purified by flash column chromatography (petroleum ether/ethyl acetate = 5:1) to afford the desired chiral piperazin-2-one.

B. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of Piperazin-2-ones

The catalytic asymmetric allylic alkylation of piperazin-2-one enolates provides a powerful method for the synthesis of α-secondary and α-tertiary chiral piperazin-2-ones. These products can be subsequently reduced to the corresponding piperazines. This method is particularly valuable for creating sterically hindered chiral centers.

Experimental Protocol: Asymmetric Allylic Alkylation of N-Boc-piperazin-2-one

  • Step 1: Catalyst Preparation: In a glovebox, a solution of Pd2(dba)3 (5 mol%) and (S)-t-BuPHOX (12.5 mol%) in toluene is prepared.

  • Step 2: Reaction Setup: To a solution of N-Boc-piperazin-2-one (1.0 equiv) in toluene (0.014 M) is added the catalyst solution.

  • Step 3: Reaction: The reaction mixture is stirred at 40 °C for 12–48 hours.

  • Step 4: Work-up and Purification: The reaction is quenched and the product is extracted. The organic layers are dried and concentrated. The crude product is purified by flash chromatography to yield the enantioenriched α-allylated piperazin-2-one.

C. Diastereoselective Intramolecular Hydroamination

A modular synthesis of 2,6-disubstituted piperazines can be achieved through a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction. This method utilizes aminoalkene precursors derived from readily available amino acids.

Experimental Protocol: Diastereoselective Synthesis of a trans-2,6-Disubstituted Piperazine

  • Step 1: Substrate Synthesis: The aminoalkene substrate is prepared from a chiral amino acid via nucleophilic displacement of a cyclic sulfamidate.

  • Step 2: Cyclization: The aminoalkene (1.0 equiv) is dissolved in toluene, and Pd(OAc)2 (5 mol%) and P(o-tol)3 (10 mol%) are added. The mixture is heated to 100 °C.

  • Step 3: Work-up and Purification: Upon completion, the reaction is cooled, filtered, and concentrated. The resulting crude product is purified by chromatography to afford the trans-2,6-disubstituted piperazine.

II. Chiral Pool Synthesis: Leveraging Nature's Chirality

The use of readily available, enantiomerically pure starting materials from the "chiral pool," such as amino acids and carbohydrates, is a well-established and reliable strategy for the synthesis of chiral piperazines.

A common approach involves the use of α-amino acids to construct orthogonally protected, enantiomerically pure 2-substituted piperazines in a few synthetic steps.

Experimental Protocol: Synthesis of a Chiral 2-Substituted Piperazine from an α-Amino Acid

  • Step 1: Diamine Formation: An N-protected α-amino acid is reduced to the corresponding amino alcohol, which is then converted to a chiral 1,2-diamine with orthogonal protecting groups.

  • Step 2: Aza-Michael Addition: The orthogonally bis-protected chiral 1,2-diamine is reacted with an in situ generated vinyl diphenyl sulfonium salt (from 2-bromoethyl-diphenylsulfonium triflate) in an aza-Michael addition.

  • Step 3: Cyclization and Deprotection: The resulting intermediate undergoes intramolecular cyclization, followed by deprotection to yield the chiral 2-substituted piperazine.

III. Classical Chiral Resolution: The Traditional Workhorse

Classical resolution via the formation of diastereomeric salts remains a widely used method for obtaining enantiomerically pure piperazines, particularly on an industrial scale. This technique relies on the differential solubility of diastereomeric salts formed between the racemic piperazine and a chiral resolving agent.

Experimental Protocol: Chiral Resolution of a Racemic Piperazine Derivative

  • Step 1: Salt Formation: The racemic piperazine derivative is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a stoichiometric amount of a chiral resolving agent (e.g., tartaric acid, dibenzoyltartaric acid).

  • Step 2: Fractional Crystallization: The solution is allowed to cool slowly, leading to the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

  • Step 3: Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free chiral piperazine, which is then extracted with an organic solvent.

  • Step 4: Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved piperazine is determined by chiral HPLC or SFC.

Comparative Analysis of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical YieldsTypical Enantiomeric/Diastereomeric Excess
Asymmetric Hydrogenation High atom economy, direct access to chiral products.Requires specialized catalysts and high-pressure equipment.Good to excellentUp to 96% ee
Asymmetric Allylic Alkylation Access to sterically hindered chiral centers, good functional group tolerance.Multi-step synthesis, potential for regioisomeric byproducts.Good to excellentGood to excellent ee
Diastereoselective Hydroamination Modular approach, good control of relative stereochemistry.Substrate synthesis can be lengthy.GoodHigh dr (>20:1)
Chiral Pool Synthesis Reliable, utilizes readily available starting materials.Limited to the chirality of the starting material, can be multi-step.Moderate to goodHigh (derived from starting material)
Classical Chiral Resolution Scalable, well-established technology.Theoretical maximum yield of 50% for one enantiomer, requires screening of resolving agents and solvents.Up to 50% (per enantiomer)Can reach >99% ee after recrystallization

Visualizing the Synthetic Workflows

G cluster_0 Asymmetric Hydrogenation cluster_1 Asymmetric Allylic Alkylation cluster_2 Chiral Pool Synthesis cluster_3 Chiral Resolution Pyrazine Pyrazine Piperazinone Piperazinone Pyrazine->Piperazinone [Pd], H2 Piperazine Piperazine Piperazinone->Piperazine Reduction Piperazinone_enolate Piperazin-2-one Chiral_Piperazinone Chiral_Piperazinone Piperazinone_enolate->Chiral_Piperazinone [Pd], Chiral Ligand Allyl_source Allylic Electrophile Allyl_source->Chiral_Piperazinone Chiral_Piperazine Chiral_Piperazine Chiral_Piperazinone->Chiral_Piperazine Reduction Amino_Acid Amino_Acid Chiral_Diamine Chiral_Diamine Amino_Acid->Chiral_Diamine Multi-step Chiral_Diamine->Chiral_Piperazine Cyclization Racemic_Piperazine Racemic_Piperazine Diastereomeric_Salts Diastereomeric_Salts Racemic_Piperazine->Diastereomeric_Salts Chiral Acid Enriched_Salt Enriched_Salt Diastereomeric_Salts->Enriched_Salt Crystallization Enriched_Salt->Chiral_Piperazine Base

Figure 1. Comparative workflows for the synthesis of chiral piperazines.

Conclusion

The choice of synthetic method for a chiral piperazine is dictated by a variety of factors, including the desired substitution pattern, the scale of the synthesis, and the availability of starting materials and specialized equipment. Catalytic asymmetric methods represent the state-of-the-art for the efficient and enantioselective synthesis of novel chiral piperazines. Chiral pool synthesis remains a robust and reliable strategy, particularly when the target molecule's stereochemistry is directly accessible from a natural product. For large-scale production of a specific enantiomer, classical chiral resolution, despite its inherent yield limitation, often proves to be the most practical and cost-effective approach. A thorough evaluation of these diverse synthetic strategies is crucial for the successful development of new chiral piperazine-containing drug candidates.

References

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic letters, 10(2), 329–332. [Link]

  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5729-5734. [Link]

  • Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 247-251. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 247-251. [Link]

  • Wünsch, B., et al. (2012). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm, 3(3), 324-330. [Link]

  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5729-5734. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 247-251. [Link]

  • Panda, G., et al. (2011). Regioselective Ring-Opening of Amino Acid-Derived Chiral Aziridines: an Easy Access to cis-2,5-Disubstituted Chiral Piperazines. The Journal of Organic Chemistry, 76(20), 8344-8351. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie (International ed. in English), 54(1), 247–251. [Link]

  • Young, D. W., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849. [Link]

  • Voelter, W., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(36), 21376-21401. [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

A Researcher's Guide to Piperazine Compounds: Bridging the Divide Between In Vitro Promise and In Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties have made it a privileged scaffold in a vast array of clinically successful drugs, from antipsychotics like clozapine to anthelmintics and anticancer agents.[3][4][5] However, for drug development professionals, the journey from a potent "hit" in a petri dish to an effective therapeutic in a living system is fraught with challenges. The controlled, simplified environment of an in vitro assay often fails to capture the complex interplay of biological processes that dictate a compound's fate in vivo.[6]

This guide provides an in-depth comparison of the in vitro and in vivo effects of piperazine compounds. We will dissect the fundamental differences between these two testing paradigms, explain the causality behind common experimental choices, and provide actionable insights supported by experimental data to help researchers navigate the critical transition from benchtop to preclinical models.

Part 1: The In Vitro Profile - Uncovering Mechanism and Potency in a Controlled World

In vitro studies are the bedrock of early-stage drug discovery. They offer a rapid, high-throughput, and cost-effective means to assess a compound's biological activity against a specific target, be it a receptor, an enzyme, or a whole cell. For piperazine derivatives, these assays are crucial for elucidating their mechanism of action and establishing baseline potency.

Common Mechanisms of Action Explored In Vitro

Piperazine's diverse pharmacology means its derivatives are tested across a wide range of assays:

  • Anthelmintic Action: The classic use for piperazine is in treating parasitic worm infections. In vitro, its mechanism is shown to be the paralysis of the parasite. It acts as a GABA (gamma-aminobutyric acid) agonist, binding to GABA receptors on the parasite's muscle cells.[7][8] This leads to hyperpolarization and muscle relaxation, causing the worm to lose its grip on the intestinal wall.[7]

  • Central Nervous System (CNS) Activity: Many piperazine derivatives function as antipsychotic, antidepressant, or anxiolytic agents by modulating neurotransmitter pathways.[3][4] In vitro receptor binding assays are used to determine their affinity and selectivity for dopamine and serotonin receptors.[2][9]

  • Anticancer Effects: Novel piperazine compounds have shown significant promise as anticancer agents. In vitro studies are essential to demonstrate their ability to induce programmed cell death (apoptosis) or generate reactive oxygen species (ROS) in cancer cell lines.[5][10]

  • Antimicrobial Activity: Certain derivatives are effective against pathogens like Mycobacterium tuberculosis. Their in vitro mechanism involves the inhibition of essential bacterial enzymes, such as DprE1.[5][11]

Key Experimental Protocols for In Vitro Evaluation

To quantify the effects described above, a panel of standardized assays is employed. The choice of assay is dictated by the therapeutic goal.

This colorimetric assay is a workhorse for determining a compound's effect on cell viability by measuring the metabolic activity of living cells.

  • Cell Seeding: Plate human cancer cells (e.g., prostate cancer cell line PC-3) in a 96-well plate and allow them to adhere overnight in a controlled incubator (37°C, 5% CO₂).[5]

  • Compound Treatment: Treat the cells with a serial dilution of the piperazine compound for a set period (e.g., 48 or 72 hours).[5] Include an untreated cell population as a negative control.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[5]

  • Solubilization: Add a solubilizing agent (like DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the control.[5] A lower IC50 value indicates higher cytotoxic potency.[10]

This flow cytometry-based assay distinguishes between healthy, apoptotic (dying), and necrotic (dead) cells, providing deeper insight into the mechanism of cell death.

  • Cell Culture and Treatment: Seed cells in 6-well plates. After 24 hours, treat them with the piperazine compound at relevant concentrations (e.g., its predetermined IC50).[10]

  • Cell Harvesting: Collect the cells, including any that are floating in the media.

  • Staining: Resuspend the cells in a binding buffer and add fluorescently-labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, a lipid that flips to the outer membrane of apoptotic cells, while PI can only enter cells with compromised membranes (late apoptotic or necrotic).[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_data Data Analysis seed Seed Cells in 96-Well Plate adhere Incubate Overnight seed->adhere treat Add Piperazine Compound (Serial Dilutions) adhere->treat incubate Incubate for 48-72 Hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Add Solubilizer (DMSO) mtt->formazan read Measure Absorbance formazan->read calc Calculate IC50 Value read->calc

Caption: Workflow for a standard in vitro MTT cytotoxicity assay.

Interpreting In Vitro Data: A Snapshot of Potential

The primary output of these experiments is quantitative data, often summarized as IC50 (for cytotoxicity) or MIC (Minimum Inhibitory Concentration, for antimicrobials). This data is critical for structure-activity relationship (SAR) studies, guiding chemists to optimize the compound's structure for better potency.[12]

Piperazine Derivative Target Cell Line / Organism In Vitro Metric (IC50 / MIC) Reference
Compound 78 (Anticancer) PC-3 (Prostate Cancer)0.81 µM (IC50)[5]
TZY-5-84 (Anti-TB) M. tuberculosis H37Rv0.014 - 0.015 mg/L (MIC)[5][11]
Bisbenzamidine 101 (Anti-Pneumocystis) P. carinii0.0008 µg/ml (IC50)[13]
TFMPP (Designer Drug) Primary Rat Hepatocytes~100 µM (LD50)[14]

Table 1: Representative in vitro potency of various piperazine compounds against different targets. Lower values indicate higher potency.

While invaluable, this data represents activity in a biological vacuum. It does not account for the journey a drug must take in a living organism.

Part 2: The In Vivo Reality - Navigating the Complexity of a Living System

An in vivo experiment introduces the dynamic and complex processes of a whole organism, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion.[6] It is here that many compounds with stellar in vitro profiles falter.

Pharmacokinetics: The Body's Effect on the Drug

Pharmacokinetics (PK) describes the concentration of a drug in the body over time. For a piperazine compound to be effective, it must reach its target site at a sufficient concentration for a sufficient duration.

  • Absorption: After administration (e.g., orally), the drug must pass through the gastrointestinal tract and into the bloodstream. Poor oral bioavailability is a common reason for failure.[15]

  • Distribution: The compound travels throughout the body, but may not reach the target tissue effectively. For CNS drugs, crossing the blood-brain barrier is a major hurdle.

  • Metabolism: The liver is the body's primary metabolic hub. Enzymes, particularly the Cytochrome P450 (CYP450) family, modify foreign compounds to facilitate their excretion.[7][14] This can inactivate the drug or, in some cases, convert it into a toxic metabolite—a process called bioactivation.[16]

  • Excretion: The drug and its metabolites are ultimately removed from the body, primarily through the urine.[7][17]

ADME cluster_intake Intake cluster_body Body cluster_output Output Admin Oral Administration Stomach Stomach/Intestine Admin->Stomach Absorption Blood Bloodstream (Distribution) Stomach->Blood Liver Liver (Metabolism) Blood->Liver Target Target Tissue (Efficacy) Blood->Target Kidneys Kidneys (Excretion) Blood->Kidneys Liver->Blood Metabolites Target->Blood Excretion Excretion Kidneys->Excretion

Caption: The journey of a drug through the body (ADME).

Pharmacodynamics and Toxicity: The Drug's Effect on the Body

While PK describes "what the body does to the drug," pharmacodynamics (PD) describes "what the drug does to the body." This includes both the desired therapeutic effects and any unintended, toxic side effects. A piperazine derivative might be potent in vitro but cause unacceptable toxicity in vivo, such as hepatotoxicity (liver damage) or effects on cardiac and smooth muscle function.[18][19]

Key Experimental Protocols for In Vivo Evaluation

In vivo studies are conducted in animal models that are chosen to recapitulate aspects of the human disease being studied.

This protocol assesses the efficacy of an anti-TB piperazine compound in reducing bacterial load in infected mice.

  • Infection: Mice are infected with an aerosolized dose of Mycobacterium tuberculosis.

  • Treatment: After a set period to allow the infection to establish, mice are treated daily with the piperazine compound (e.g., TZY-5-84 at 12.5 mg/kg), a positive control drug, or a vehicle control.[11]

  • Endpoint: After the treatment course (e.g., 4 weeks), the mice are euthanized.

  • Analysis: The lungs are harvested, homogenized, and plated on growth media. The efficacy of the treatment is determined by counting the number of colony-forming units (CFU) and comparing it to the control groups. A significant reduction in lung CFU indicates in vivo efficacy.[5]

This protocol evaluates a compound's ability to inhibit tumor growth in mice.

  • Tumor Implantation: Human cancer cells (e.g., PC-3) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).[5]

  • Tumor Growth: The tumors are allowed to grow to a palpable, measurable size.

  • Treatment: Mice are randomized into groups and treated with the piperazine compound, a standard-of-care chemotherapy agent, or a vehicle control.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Significant weight loss can be a sign of toxicity.

  • Analysis: The primary endpoint is the reduction in tumor growth in the treated group compared to the control group.

Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Translate

The ultimate goal is for in vitro activity to be predictive of in vivo efficacy. While this is sometimes the case, significant discrepancies often arise. Understanding these discrepancies is key to successful drug development.

A study on bisbenzamidine derivatives (some containing a piperazine linker) for Pneumocystis pneumonia provides a clear example. The researchers found that six compounds with high in vitro activity also significantly reduced the infection in a mouse model, demonstrating a strong positive correlation.[13][20] However, two other compounds with moderate in vitro activity showed little to no effect in vivo, highlighting the "translation gap."[20]

Compound In Vitro Potency (IC50) In Vivo Efficacy (Murine Model) Correlation Reference
TZY-5-84 0.014 mg/L (MIC)Efficacious at 12.5 mg/kg, comparable to control drug at 25 mg/kg.Strong [5][11]
Bisbenzamidine 100 Highly Active>1,000-fold reduction in organism burden at 20 mg/kg.Strong [13][20]
Bisbenzamidine 12 Moderately ActiveNo statistically significant effect.Poor [13][20]
Compound 4 (P-gp Inhibitor) Potent P-gp inhibitor in vitro.Co-administration increased the bioavailability of paclitaxel by 2.1-fold.Strong [15]

Table 2: Correlation between in vitro and in vivo results for selected piperazine-containing compounds.

Causality Behind the Translation Gap
  • Unfavorable Pharmacokinetics: A compound may be highly potent against its target but never reach it in the body due to poor absorption or rapid metabolism and clearance.[15]

  • Metabolic Instability and Bioactivation: The piperazine ring itself can be a site of metabolism. While often a detoxification pathway, it can sometimes lead to the formation of reactive iminium ions, which are toxic.[16] This in vivo liability is not typically captured in simple cell-based assays.

  • Off-Target Toxicity: A compound may inhibit tumor growth but also cause severe side effects at the required dose, making it therapeutically unviable.[18]

  • Protein Binding: In the bloodstream, drugs can bind to proteins like albumin. A high degree of protein binding can reduce the amount of free drug available to act on the target tissue.

G cluster_invitro In Vitro Screening cluster_decision Go/No-Go Decision cluster_invivo In Vivo Validation cluster_outcome Outcome Screen High-Throughput Screen Potency High Potency (Low IC50/MIC) Screen->Potency SAR Lead Optimization (SAR) Potency->SAR Decision Advance to In Vivo? SAR->Decision PK Pharmacokinetics (ADME) Decision->PK Go Failure Failure (Poor PK, Toxicity, No Efficacy) Decision->Failure No-Go Efficacy Efficacy Model (e.g., Xenograft) PK->Efficacy Tox Toxicity Assessment Efficacy->Tox Success Preclinical Candidate Tox->Success Tox->Failure

Caption: The drug discovery funnel from in vitro screening to in vivo outcome.

Conclusion: A Unified Approach

The development of piperazine-based therapeutics requires a deeply integrated understanding of both in vitro and in vivo pharmacology. In vitro assays are indispensable for high-throughput screening, mechanism of action studies, and guiding the chemical optimization of lead compounds. However, they represent only the first step. Early and thoughtful transition to in vivo models is critical to assess the complex interplay of pharmacokinetics and pharmacodynamics that determines the ultimate success or failure of a drug candidate. By appreciating the limitations of each system and focusing on the causal links between them, researchers can more effectively bridge the gap between a promising molecule on the benchtop and a life-changing medicine for patients.

References

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  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]

  • What is the mechanism of Piperazine? Patsnap Synapse. [Link]

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  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PMC - NIH. [Link]

  • In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. PubMed. [Link]

  • In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. PubMed. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central. [Link]

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. ResearchGate. [Link]

  • In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. PubMed. [Link]

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. [Link]

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A Comparative Guide to the Structural Activity Relationship of Dimethylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of therapeutic agents.[1] Its unique physicochemical properties—such as its stable chair conformation, basicity, and the ability to be functionalized at two distinct positions—make it a "privileged scaffold" in drug design.[2][3] These attributes often confer favorable pharmacokinetic profiles, including improved aqueous solubility and oral bioavailability.[2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of dimethylpiperazine analogs, a subset that offers additional steric and electronic features for fine-tuning pharmacological activity. We will explore the synthesis, biological evaluation, and the critical interplay between chemical structure and therapeutic effect across various disease targets, grounded in experimental data and established protocols.

I. Synthesis of Dimethylpiperazine Scaffolds: A Comparative Overview

The strategic synthesis of the dimethylpiperazine core is a critical first step in drug discovery, directly impacting yield, isomeric purity, and scalability.[4] The choice of synthetic route is often dictated by the desired isomer (e.g., 2,5-dimethylpiperazine vs. 1,4-dimethylpiperazine) and available starting materials.[4]

Table 1: Comparison of Key Synthesis Routes for Dimethylpiperazine Isomers

ParameterRoute 1: Cyclization of IsopropanolamineRoute 2: Reductive Amination (Eschweiler-Clarke)
Target Product 2,5-Dimethylpiperazine1,4-Dimethylpiperazine
Starting Materials 2-Aminopropanol-1 (Isopropanolamine)Piperazine, Formaldehyde, Formic Acid
Catalyst/Reagent Raney NickelFormic Acid (reducing agent)
Reaction Temp. 140-220 °C[4]40-60 °C[4]
Reaction Pressure 750-2000 psi[4]Atmospheric[4]
Reported Yield ~64.5% (mixed isomers)[4]High Conversion[4]

The cyclization of isopropanolamine is an effective method for producing 2,5-dimethylpiperazine, albeit under high pressure and temperature. In contrast, the Eschweiler-Clarke reaction provides a classic and high-yielding pathway to 1,4-dimethylpiperazine under milder, atmospheric conditions by N-methylating the piperazine core.[4]

II. Structural Activity Relationship (SAR) Analysis of Dimethylpiperazine Analogs

The core principle of SAR is that modifications to a molecule's structure directly influence its biological activity.[5] For dimethylpiperazine analogs, key points of modification include the nitrogen atoms (N-1 and N-4) and the methyl groups on the piperazine ring. The following sections dissect the SAR of these analogs across different therapeutic areas.

Caption: Key modification points for SAR studies on a 2,5-dimethylpiperazine scaffold.

A. Antiviral Activity

Dimethylpiperazine analogs have emerged as potent antiviral agents, particularly against the influenza A virus.[6] SAR studies on derivatives of JNJ4796, a small molecule fusion inhibitor, have revealed critical structural requirements for activity.[6]

  • Piperazine Ring (C-ring) Modification: The piperazine moiety is crucial. Replacing it with N,N'-dimethylpropyldiamine can shift selectivity toward other targets, demonstrating its importance for specific viral interactions.[7]

  • Phenyl Ring (E-ring) Substitution: Modifications on the terminal phenyl ring significantly impact potency.

Table 2: SAR of JNJ4796 Analogs Against Influenza A Virus (H1N1)

CompoundKey Modification on Piperazine (N-1)Substitution on Phenyl RingIC50 (µM)Cytotoxicity (CC50, µM)
JNJ4796 (R)-methyl3-cyano~0.05> 100
(R)-2c (R)-methyl4-fluoro0.03 - 0.06> 200
Analog X Ethyl3-cyanoDecreased Activity-
Analog Y (R)-methyl4-chloroSimilar Activity-

(Data synthesized from findings reported in Eur J Med Chem. 2021;222:113591)[6]

The data indicate that an (R)-methyl group on the piperazine ring is optimal for potent anti-influenza activity.[6] On the distal phenyl ring, substituting the cyano group with a fluorine atom at the 4-position, as in compound (R)-2c, maintains or even slightly improves potency while significantly reducing cytotoxicity, leading to a better therapeutic window.[6]

B. Central Nervous System (CNS) Activity

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, targeting receptors for neurotransmitters like dopamine and serotonin.[8][9]

  • Dopamine Transporter (DAT) Inhibition: In analogs of GBR 12909, replacing the piperazine ring with a more flexible N,N'-dimethylpropyldiamine moiety enhanced selectivity for the norepinephrine transporter over the dopamine transporter.[7] This highlights the conformational rigidity provided by the piperazine ring as a key determinant for DAT affinity.[7]

  • Serotonin and Dopamine Receptor Modulation: For arylpiperazine derivatives designed to treat psychosis or autism spectrum disorder, the nature of the aryl group and the length of the linker chain are critical. A CNS Multi-Parameter Optimization (MPO) score, which considers properties like molecular weight, cLogP, and polar surface area, is often used to design compounds with a higher probability of crossing the blood-brain barrier.[9]

Table 3: Receptor Binding Affinities (Ki, nM) of Novel Arylpiperazine Analogs

Compound5-HT1A Ki5-HT2A Ki5-HT7 KiD2 Ki
9b 23.939.445.0-
12a 41.531542.5300

(Data from Mastromarino et al., 2021)[9]

Compound 9b shows a balanced, high-affinity profile for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and is a candidate for ASD treatment.[9] Compound 12a has a profile more consistent with antipsychotic activity, with moderate affinity for the D2 dopamine receptor.[9]

C. Muscarinic Acetylcholine Receptor (mAChR) Modulation

Selective M1 muscarinic receptor antagonists are sought after for treating movement disorders like Parkinson's disease.[10][11] SAR studies on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffolds revealed that even subtle changes can dramatically alter activity and selectivity.

  • Alkyl Chain on Piperazine Nitrogen: The length and nature of the alkyl substituent on the distal piperazine nitrogen are crucial. Truncating a pentyl side chain to a propyl group resulted in a complete loss of M1 antagonist activity.[11]

  • Benzamide Moiety: Substitution on the benzamide ring is also critical. A 3,5-dichloro substitution was found to be favorable for M1 antagonist activity.[10]

Table 4: SAR of Selective M1 mAChR Antagonists

CompoundN-Substituent on PiperazineBenzamide MoietyM1 IC50 (µM)Selectivity vs. M3/M5
11i n-Propyl3,5-dichloro3.7> 10 µM
Analog A n-PentylUnsubstituted> 10-
Analog B CyclohexylUnsubstituted4.6>32-fold vs M2-M5

(Data synthesized from findings in Bioorg Med Chem Lett. 2009;19(17):5134-8 and Bioorg Med Chem Lett. 2008;18(20):5585-9)[10][11]

The SAR for this series was noted to be incredibly "shallow," meaning small structural changes led to large, sometimes unpredictable, differences in activity.[10] This underscores the sensitivity of the muscarinic receptor binding pocket to the ligand's conformation and electronics.

III. Experimental Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols.[12][13] Below are representative, step-by-step methodologies for key assays used to evaluate dimethylpiperazine analogs.

Workflow for a Typical SAR Study

cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization A 1. Analog Design (Computational Modeling) B 2. Chemical Synthesis & Purification (HPLC) A->B C 3. Primary Screening (e.g., Target Binding Assay) B->C D 4. Dose-Response & Potency (IC50/EC50 Determination) C->D E 5. Selectivity Profiling (Assay vs. Off-Targets) D->E F 6. Cell-Based Functional Assays (Confirming Mechanism) E->F G 7. Early ADME/Tox (Solubility, Cytotoxicity) F->G H SAR Analysis & Next-Gen Design G->H H->A Iterative Cycle

Caption: An iterative workflow for conducting Structure-Activity Relationship (SAR) studies.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which an analog is toxic to cells (CC50), a critical parameter for assessing the therapeutic index of antiviral or anticancer compounds.[14]

  • Cell Seeding: Plate human cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 2-fold serial dilution of the dimethylpiperazine analogs in culture medium. The final concentrations should typically range from 0.1 µM to 200 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Protocol 2: Enzyme/Receptor Binding Assay (Competitive Radioligand Binding)

This protocol measures the affinity (Ki) of an analog for its molecular target, a fundamental measurement in SAR studies.[12]

  • Membrane Preparation: Prepare cell membrane fractions expressing the target receptor (e.g., M1 mAChR) from cultured cells or tissue homogenates.

  • Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of diluted dimethylpiperazine analog (test compound).

    • 50 µL of a known radioligand (e.g., [3H]-pirenzepine for M1 mAChR) at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Controls:

    • Total Binding: Wells containing only radioligand and membranes.

    • Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known, non-labeled competitor (e.g., atropine).

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters with ice-cold buffer, dry them, and place them in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Determine the percent inhibition of specific binding caused by the test compound. Plot percent inhibition against the log concentration of the test compound and fit to a one-site competition model to calculate the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

IV. Conclusion

The dimethylpiperazine scaffold is a remarkably versatile and powerful tool in modern drug discovery. The structural activity relationships of its analogs are highly dependent on the therapeutic target. For antiviral agents, specific stereochemistry and distal ring substitutions are paramount for potency and safety. In CNS applications, the rigid piperazine core is key for receptor selectivity, while overall physicochemical properties govern blood-brain barrier penetration. For targets like muscarinic receptors, the SAR can be exquisitely sensitive, with minor modifications leading to significant changes in activity. The systematic, iterative process of design, synthesis, and biological evaluation, underpinned by robust experimental protocols, continues to unlock the full potential of this privileged chemical structure, paving the way for the development of novel and effective therapeutics.

References

  • A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. (n.d.). BenchChem.
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. (2021). European Journal of Medicinal Chemistry, 222, 113591. Retrieved from [Link]

  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. Retrieved from [Link]

  • Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure-Activity Relationship (SAR). (n.d.). Solubility of Things.
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  • Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. (1999). Journal of Medicinal Chemistry, 42(19), 3841-3849. Retrieved from [Link]

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  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(17), 5134-5138. Retrieved from [Link]

  • Mastromarino, M., Niso, M., Abate, C., Proschak, E., Dubiel, M., Stark, H., ... & Leopoldo, M. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7349. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 1,3-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Core Safety Principles and Hazard Assessment

Before initiating any disposal protocol, it is crucial to understand the potential hazards associated with 1,3-Dimethylpiperazine dihydrochloride. Based on data from analogous compounds such as Piperazine Dihydrochloride and various dimethylpiperazine isomers, we can infer the following hazard profile.[1][2][3]

  • Irritation: Piperazine derivatives are often irritating to the skin, eyes, and respiratory tract.[2] Direct contact should be avoided.

  • Corrosivity: Some related compounds, particularly in their free-base form, are corrosive and can cause severe skin burns and eye damage.[4][5][6]

  • Toxicity: While acute oral toxicity for some piperazine salts is relatively low, the substance may be toxic to the upper respiratory tract, skin, and central nervous system with repeated or prolonged exposure.[2]

  • Environmental Hazard: As with many synthetic organic compounds, release into the environment should be prevented.[7][8] Chemical waste must be disposed of as hazardous and not discarded down the drain or in general trash.[7][9]

This inferred hazard profile necessitates that all waste containing this compound, including contaminated labware and personal protective equipment (PPE), be treated as hazardous chemical waste.

Hazard CategoryInferred Risk for this compoundPrimary Mitigation Measures
Skin/Eye Contact Causes skin and serious eye irritation.[2]Wear chemical-resistant gloves, safety goggles, and a lab coat.[2][7]
Inhalation May cause respiratory tract irritation.[2]Handle in a well-ventilated area or a chemical fume hood.[1][10]
Ingestion Slightly hazardous; may cause adverse health effects.[2]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1]
Environmental Potential to harm aquatic life if released.[1]Do not dispose of down the drain.[8][11] Collect for hazardous waste disposal.[7]
Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory adherence. This protocol is designed to be a self-validating system, where each step builds upon the last to minimize risk.

The foundation of safe chemical handling is appropriate PPE. Before handling the waste, ensure you are wearing:

  • Safety Goggles: To protect against potential splashes.[2]

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves are mandatory to prevent skin contact.[7]

  • Lab Coat: To protect clothing and skin.[2]

Prepare a designated hazardous waste accumulation area in your laboratory. This area, often called a Satellite Accumulation Area (SAA), must be near the point of generation and under the direct supervision of laboratory personnel.[12][13]

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix this compound waste with incompatible materials. Key incompatibilities for related compounds include strong oxidizing agents and acids.[1][6] Store acids and bases separately.[13]

  • Container Choice: Use a designated, leak-proof hazardous waste container with a secure screw-on cap. The container must be chemically compatible with the waste. For a solid hydrochloride salt, a high-density polyethylene (HDPE) container is appropriate.[9][13]

Carefully transfer all waste materials into the designated container.

  • Solid Waste: This includes any unused this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves.[7]

  • Liquid Waste: If the compound was used in a solution, collect the liquid waste in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[9]

  • Labeling: The waste container must be labeled immediately. According to Environmental Protection Agency (EPA) regulations, the label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards.[14] Do not use abbreviations or chemical formulas on the primary label.[9]

Store the sealed and labeled waste container in your designated SAA.

  • Secure Storage: Keep the container securely sealed when not in use.[9][13]

  • Location: The SAA should be in a well-ventilated area, away from heat or ignition sources.[1][10]

  • Volume Limits: An SAA may hold up to 55 gallons of waste, but it is best practice to arrange for removal promptly. Once a container is full, it must be moved from the SAA within three days.[13][14]

The final step is the transfer of waste to your institution's central accumulation area (CAA) or its pickup by a licensed contractor.

  • Professional Disposal: Never attempt to dispose of this chemical through normal trash or sewer systems.[15] Arrange for collection by your institution’s EHS department or a licensed hazardous waste disposal company.[7][9] This waste will likely require high-temperature incineration.[9]

  • Documentation: Follow all institutional and regulatory requirements for documenting waste generation and disposal.[15]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Assess Hazards (Based on related compounds) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Designate Satellite Accumulation Area (SAA) B->C D Select Compatible & Labeled Waste Container C->D Begin Waste Collection E Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) D->E F Transfer Waste to Container E->F G Securely Seal & Store in SAA F->G H Is Container Full or Waste No Longer Generated? G->H Monitor SAA I Arrange for Pickup by Licensed Waste Contractor / EHS H->I J Complete All Required Waste Documentation I->J

Caption: Logical workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated; if possible, perform the cleanup within a chemical fume hood.[1][7]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][7]

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[7]

  • Report: Report the spill to your laboratory supervisor and EHS department, following all institutional reporting procedures.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[9]

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. (n.d.). Benchchem.
  • Material Safety Data Sheet - Piperazine Dihydrochloride. (2007, May 10). Spectrum Chemical.
  • SAFETY DATA SHEET - N,N'-Dimethylpiperazine. (2025, June 12). TCI Chemicals.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (2025, July 19). ChemicalBook.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • SAFETY DATA SHEET - (R)-1,3-Dimethylpiperazine. (2025, December 20). CymitQuimica.
  • SAFETY DATA SHEET - N,N'-Dimethylpiperazine. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - cis-2,6-Dimethylpiperazine. (2025, October 24). Fisher Scientific.
  • SAFETY DATA SHEET - 2,5-Dimethylpiperazine. (2025, April 28). Sigma-Aldrich.
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Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1,3-Dimethylpiperazine dihydrochloride, with a focus on personal protective equipment (PPE). As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. The following procedures are designed to be a self-validating system of safety, grounded in authoritative sources.

Hazard Assessment: Understanding the Risks

Inferred Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][3]

  • Eye Irritation: Can cause serious eye irritation, potentially leading to damage if not promptly addressed.[1][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

  • Sensitization: Repeated exposure may lead to allergic skin or respiratory reactions.[1]

Given these potential hazards, a comprehensive PPE strategy is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a "worst-case" scenario derived from the hazard profile of similar piperazine compounds. The goal is to create a barrier between you and the chemical, preventing contact and inhalation.

Eye and Face Protection: Your First Line of Defense

Direct contact with this compound can cause serious eye irritation.[1][3] Therefore, robust eye and face protection is mandatory.

  • Primary Protection: At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4]

  • Enhanced Protection: When there is a risk of splashing or generating dust, a face shield should be worn in addition to safety goggles to protect the entire face.

Skin Protection: Preventing Dermal Exposure

Piperazine compounds can cause skin irritation and may be absorbed through the skin.[1][2]

  • Gloves:

    • Material: Chemical-impermeable gloves are essential. Nitrile gloves are a common and effective choice for handling many chemicals in a laboratory setting. Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, pinholes, or tears.[4]

    • Technique: Use proper glove removal technique to avoid contaminating your skin. Wash and dry your hands thoroughly after removing gloves.[4]

  • Protective Clothing:

    • A standard laboratory coat should be worn at all times.

    • For tasks with a higher risk of contamination, consider wearing a chemically resistant apron or coveralls.

    • Ensure that your lab coat is fully buttoned and the sleeves are down to your wrists.

Respiratory Protection: Guarding Against Inhalation

The primary inhalation risk associated with this compound is the inhalation of dust particles when handling the solid form.

  • Engineering Controls: The first and most effective measure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne particles.[4][5]

  • Respiratory Masks: If a fume hood is not available or if dust generation is unavoidable, a respirator is required.[6]

    • Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

    • A particulate respirator (e.g., N95, N99, or N100) is suitable for protection against dust.

    • If there is a risk of vapors, a respirator with an organic vapor cartridge may be necessary.[5]

Safe Handling Workflow

This step-by-step workflow is designed to ensure that all safety precautions are taken when handling this compound.

Preparation
  • Review the SDS: Although a specific SDS is unavailable, review the SDS for a similar compound to refamiliarize yourself with the potential hazards.

  • Gather Materials: Collect all necessary equipment, including the chemical, solvents, glassware, and waste containers.

  • Don PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.

  • Prepare the Work Area: Ensure the chemical fume hood is on and functioning correctly. Cover the work surface with absorbent, disposable bench paper.

Handling the Chemical
  • Weighing: Carefully weigh the solid compound in the fume hood to minimize dust dispersion.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Use in Experiments: When using the chemical in your experiments, remain vigilant about potential exposures and maintain all PPE.

Post-Handling
  • Decontamination: Clean all glassware and equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated bench paper and disposable gloves, in a designated hazardous waste container.

  • Remove PPE: Remove your PPE in the correct order to prevent self-contamination (gloves first, then goggles, then lab coat).

  • Hygiene: Wash your hands thoroughly with soap and water.

Below is a diagram illustrating the safe handling workflow.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS of Similar Compound prep2 Gather All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Fume Hood prep3->prep4 handle1 Weigh Solid in Fume Hood prep4->handle1 handle2 Prepare Solution (if needed) handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.